molecular formula C12H13NS B1442375 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine CAS No. 1251104-64-9

1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine

Cat. No.: B1442375
CAS No.: 1251104-64-9
M. Wt: 203.31 g/mol
InChI Key: CZPBHPBBSDXKIG-UHFFFAOYSA-N
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Description

1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine ( 1251104-64-9) is a chiral aromatic amine of high interest in pharmaceutical and medicinal chemistry research. With a molecular formula of C12H13NS and a molecular weight of 203.30 g/mol, this compound serves as a valuable scaffold and building block for the synthesis of more complex molecules . Its structure, featuring a thiophene ring conjugated with a phenyl ring and a chiral ethylamine group, makes it a versatile intermediate for exploring structure-activity relationships. This compound is closely related to a class of phenylmethylamines known to exhibit bioactive properties. Specifically, research on analogous structures has identified potential as an inhibitor of Leukotriene A-4 hydrolase (LTA4H), a key enzyme in the inflammatory pathway responsible for producing the pro-inflammatory mediator leukotriene B4 (LTB4) . This suggests significant research value for investigating novel anti-inflammatory agents . The (R)-enantiomer of this compound, (1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine (CAS 1212346-15-0), is also available for stereospecific studies . Please note: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(4-thiophen-2-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-9H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPBHPBBSDXKIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural, Synthetic, and Pharmacological Profiling of 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Structural Logic

In modern drug discovery, the strategic selection of chiral building blocks dictates the success of lead optimization. 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine is a highly versatile, chiral primary amine characterized by a biaryl motif (phenyl-thiophene) and an


-methylbenzylamine core.

The incorporation of the thiophene ring serves as a classical bioisostere for a phenyl group . This substitution marginally reduces molecular weight, alters the dihedral angle of the biaryl system, and modifies the lipophilicity (LogP) profile, which is critical for modulating target residence time and avoiding CYP450-mediated metabolic soft spots. The chiral center at the C1 position of the ethylamine chain provides strict stereospatial control, allowing medicinal chemists to probe the binding pockets of kinases, G-protein coupled receptors (GPCRs), and E3 ligase complexes with high enantiomeric precision.

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data necessary for formulation and synthetic planning.

PropertyValueImplication for Drug Design
Molecular Formula C₁₂H₁₃NSOptimal low-MW scaffold for fragment-based design.
Molecular Weight 203.28 g/mol Leaves >290 Da budget for linker/target-binder additions (Rule of 5).
Exact Mass 203.0769 DaPrimary target for High-Resolution Mass Spectrometry (HRMS).
Topological Polar Surface Area (TPSA) 54.3 ŲExcellent membrane permeability; CNS penetration potential.
Estimated LogP ~2.8Favorable lipophilicity for hydrophobic pocket occupation.
pKa (Conjugate Acid) ~9.1Exists primarily as a protonated ammonium ion at physiological pH.

Synthetic Methodologies: Causality & Self-Validating Protocols

To synthesize this compound, two primary routes are utilized depending on the required stereochemical outcome. Route A is preferred for maintaining enantiopurity from chiral starting materials, whereas Route B is highly scalable for generating racemic mixtures that can be subsequently resolved.

Synthesis A 1-(4-Bromophenyl)ethanamine + Thiophen-2-ylboronic acid C Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 90°C A->C B 4-(Thiophen-2-yl)acetophenone + NH4OAc D Reductive Amination NaBH(OAc)3, DCE, RT B->D E 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine C->E D->E

Fig 1: Divergent synthetic workflows for 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine.

Route A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: Starting from enantiopure 1-(4-bromophenyl)ethanamine ensures complete retention of stereochemistry. The bidentate ligand in Pd(dppf)Cl₂ enforces a cis-geometry on the palladium intermediate, which drastically accelerates the reductive elimination step and minimizes off-target dehalogenation or homocoupling of the boronic acid .

Self-Validating Protocol:

  • Preparation: In an oven-dried Schlenk flask, combine 1-(4-bromophenyl)ethanamine (1.0 equiv), thiophen-2-ylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, v/v). Subject the suspension to three freeze-pump-thaw cycles. Validation: Removing dissolved O₂ prevents the rapid oxidation of the Pd(0) active species into inactive palladium black.

  • Catalysis: Under an argon atmosphere, add Pd(dppf)Cl₂ (0.05 equiv). Heat the mixture to 90 °C for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Validation: The reaction is deemed complete when the starting bromide peak (m/z ~200/202) disappears, replaced by the product mass (m/z 204[M+H]⁺).

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5 with 1% Et₃N) to yield the pure biaryl amine.

Route B: Reductive Amination

Causality: Sodium Triacetoxyborohydride (STAB) is specifically chosen over Sodium Cyanoborohydride (NaBH₃CN) due to its lower toxicity profile and milder reducing power. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, preventing premature reduction of the ketone while smoothly reducing the more electrophilic iminium intermediate .

Self-Validating Protocol:

  • Imine Formation: Dissolve 4-(thiophen-2-yl)acetophenone (1.0 equiv) and ammonium acetate (10.0 equiv) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours. The massive excess of NH₄OAc drives the equilibrium toward the iminium ion.

  • Reduction: Add STAB (1.5 equiv) portion-wise. Stir for 16 hours at room temperature.

  • IPC: Validate via TLC (n-hexane/EtOAc 7:3). Validation: The product amine will remain near the baseline. Staining with ninhydrin will reveal a distinct purple spot, confirming the presence of a primary amine.

  • Acid-Base Extraction (Crucial for Purity): Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Extract the combined organic layers with 1M HCl. Validation: The target amine protonates and moves to the aqueous layer, leaving neutral impurities (like unreacted ketone or reduced alcohol) in the organic phase. Basify the aqueous layer to pH 10 using 2M NaOH, and extract the free base back into fresh DCM. Dry and concentrate to afford the product.

Analytical Characterization Data

Accurate structural verification requires multi-nuclear NMR spectroscopy. The following table provides the expected chemical shifts, serving as a reference standard for synthesized batches.

NucleusShift (δ, ppm)Multiplicity & CouplingAssignment
¹H NMR 7.55d, J = 8.2 Hz, 2HPhenyl Ar-H (adjacent to thiophene)
¹H NMR 7.35d, J = 8.2 Hz, 2HPhenyl Ar-H (adjacent to chiral center)
¹H NMR 7.28dd, J = 5.1, 1.1 Hz, 1HThiophene Ar-H (C5)
¹H NMR 7.25dd, J = 3.6, 1.1 Hz, 1HThiophene Ar-H (C3)
¹H NMR 7.06dd, J = 5.1, 3.6 Hz, 1HThiophene Ar-H (C4)
¹H NMR 4.15q, J = 6.6 Hz, 1HChiral CH (Ethylamine core)
¹H NMR 1.65br s, 2HPrimary Amine (NH₂)
¹H NMR 1.40d, J = 6.6 Hz, 3HMethyl group (CH₃)
¹³C NMR 146.2, 144.5Quaternary CBiaryl junction carbons
¹³C NMR 51.2Aliphatic CHChiral carbon (C1)
¹³C NMR 25.6Aliphatic CH₃Methyl carbon

(Note: Spectra acquired in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C).

Pharmacological Utility & PROTAC Integration

The primary amine of 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine is an exceptional nucleophile for amide coupling or urea formation, making it a highly sought-after scaffold for targeted protein degraders (PROTACs). By attaching this biaryl system to an E3 ligase ligand (e.g., Cereblon or VHL binders), the thiophene-phenyl moiety can act as a potent pharmacophore for target recognition, such as in the degradation of SMARCA2/4 complexes in mutant cancers .

DrugDiscovery A 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine B Amide/Urea Coupling (Linker Attachment) A->B Scaffold Decoration D Target Protein Binder (Pharmacophore) B->D Target Recognition C E3 Ligase Ligand (e.g., VHL/CRBN) E Bifunctional Degrader (PROTAC) C->E Conjugation D->E Conjugation

Fig 2: Logical workflow for integrating the biaryl amine into a PROTAC degrader.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[Link]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery.[Link]

Technical Guide: 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine and Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine , a critical chiral building block used in the synthesis of small molecule therapeutics, particularly kinase inhibitors and GPCR modulators.

Executive Summary

1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine is a privileged pharmacophore scaffold featuring a biaryl core (phenyl-thiophene) linked to a chiral ethylamine handle. This structural motif acts as a bioisostere for biphenyl systems, offering improved metabolic stability and distinct electronic properties due to the thiophene ring. It is a key intermediate in the discovery of Sphingosine-1-phosphate (S1P) receptor modulators and Type II kinase inhibitors .

This guide details the chemical identity, validated synthesis protocols, and structural activity relationships (SAR) for this compound, focusing on the (S)-enantiomer (CAS 1212330-61-4) as the primary bioactive form.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound exists primarily as two enantiomers. The (S)-enantiomer is frequently preferred in medicinal chemistry due to the specific binding requirements of ATP-binding pockets and GPCR orthosteric sites.

CAS Registry and Identifiers[5][8]
Chemical EntityStereochemistryCAS NumberMolecular WeightFormula
(S)-Amine (S)-Enantiomer1212330-61-4 203.30 g/mol C₁₂H₁₃NS
Ketone Precursor Achiral35294-37-2 202.27 g/mol C₁₂H₁₀OS
(R)-Alcohol (R)-Enantiomer1212212-92-4 204.29 g/mol C₁₂H₁₂OS
(S)-Alcohol (S)-Enantiomer1212330-60-3 *204.29 g/mol C₁₂H₁₂OS

*Note: CAS numbers for specific salt forms (e.g., HCl) may vary. The numbers above refer to the free base/neutral forms unless specified.

Structural Analysis
  • Core Scaffold: 4-(Thiophen-2-yl)phenyl group.[1] The thiophene ring serves as an electron-rich aromatic system, often engaging in

    
     stacking interactions within protein binding domains.
    
  • Chiral Center: The

    
    -methylbenzylamine moiety provides a rigid vector for substituent orientation, critical for selectivity between receptor subtypes.
    

Synthesis & Manufacturing Methodologies

The synthesis of high-enantiopurity 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine requires a convergent approach. The most robust pathway involves a Suzuki-Miyaura coupling followed by an asymmetric reductive amination .

Validated Synthesis Pathway

The following protocol outlines the synthesis of the (S)-enantiomer starting from commercially available 4-bromoacetophenone.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Construct the biaryl core (Ketone Precursor).

  • Reagents: 4-Bromoacetophenone, Thiophene-2-boronic acid, Pd(dppf)Cl₂, K₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 90°C, 12 hours, Inert Atmosphere (

    
    ).
    
  • Mechanism: Oxidative addition of Pd to the aryl bromide, transmetallation with the boronic acid, and reductive elimination to form the C-C bond.

Step 2: Asymmetric Transamination (Biocatalytic Route)

Objective: Enantioselective conversion of ketone to amine.

  • Reagents: Ketone (from Step 1), Isopropylamine (amine donor), Pyridoxal-5'-phosphate (PLP).

  • Catalyst:

    
    -Transaminase (ATA-113 or similar variant).
    
  • Buffer: Phosphate buffer (pH 7.0), DMSO cosolvent (10%).

  • Yield/ee: Typically >85% yield, >98% ee.

Alternative Step 2: Ellman's Auxiliary Approach (Chemical Route)

For labs without biocatalysis capabilities:

  • Condensation with (S)-tert-butanesulfinamide to form the chiral imine.

  • Diastereoselective reduction using NaBH₄.

  • Acidic hydrolysis (HCl/MeOH) to yield the chiral amine salt.

Synthesis Workflow Diagram

SynthesisPath SM1 4-Bromoacetophenone Ketone Intermediate Ketone (CAS 35294-37-2) SM1->Ketone Suzuki Coupling Pd(dppf)Cl2, K2CO3 SM2 Thiophene-2-boronic acid SM2->Ketone Imine Chiral Sulfinyl Imine Ketone->Imine (S)-t-Bu-Sulfinamide Ti(OEt)4 Product (S)-Amine Target (CAS 1212330-61-4) Ketone->Product Alt: Transaminase PLP, iPrNH2 Imine->Product 1. NaBH4 (Reduction) 2. HCl (Deprotection)

Figure 1: Convergent synthesis pathway comparing Chemical (Ellman) and Biocatalytic routes.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following parameters.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.65 (d, 2H, Ar-H), 7.50 (d, 1H, Thiophene), 7.45 (d, 2H, Ar-H), 7.35 (d, 1H, Thiophene), 7.10 (t, 1H, Thiophene), 4.15 (q, 1H, CH-N), 1.25 (d, 3H, CH₃).
      
  • Interpretation: The characteristic thiophene protons (7.10-7.50 ppm) and the quartet/doublet coupling of the ethylamine side chain confirm the structure.

Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention: The (S)-enantiomer typically elutes later than the (R)-enantiomer on AD-H columns, but standards must be run for confirmation.

Applications in Drug Discovery[1][12]

This scaffold acts as a versatile bioisostere in several therapeutic areas.

Kinase Inhibition (Type II)

The 4-(thiophen-2-yl)phenyl moiety mimics the "hinge-binding" or "hydrophobic back-pocket" domains of kinase inhibitors.

  • Mechanism: The thiophene sulfur atom can act as a weak hydrogen bond acceptor, while the phenyl ring engages in hydrophobic interactions with the gatekeeper residue.

  • Example: Similar motifs are found in inhibitors targeting c-Met and ALK .

S1P1 Receptor Agonism

Derivatives of this amine are investigated for treating Multiple Sclerosis (MS).

  • Role: The ethylamine headgroup mimics the sphingosine polar head, while the biaryl system spans the lipophilic binding tunnel of the S1P1 receptor.

  • Optimization: Substitution on the thiophene ring (e.g., 5-chloro or 5-trifluoromethyl) significantly alters potency and half-life.

Decision Logic for Scaffold Selection

SAR_Logic Start Target Identification Pocket Binding Pocket Analysis Start->Pocket Choice Select (S)-1-[4-(Thiophen-2-yl)phenyl]ethanamine? Pocket->Choice Yes Proceed: High Lipophilicity Required Choice->Yes Hydrophobic Tunnel Present No Alternative: Pyridine/Pyrimidine analogs Choice->No H-Bond Donor Required Optimize Add Cl/CF3 for Metabolic Stability Yes->Optimize Derivatize Thiophene C5

Figure 2: Decision tree for selecting the thiophene-phenyl scaffold based on receptor topology.

Safety & Handling (SDS Highlights)

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4).

    • Skin Corrosion/Irritation (Category 2).

    • Serious Eye Damage/Eye Irritation (Category 2A).

  • Handling: Handle under inert gas (Nitrogen/Argon) to prevent oxidation of the amine. Use in a fume hood.

  • Storage: Store at 2-8°C. The HCl salt is hygroscopic; store with desiccant.

References

  • Chemical Identity & Properties : PubChem. 1-(4-(thiophen-2-yl)phenyl)ethanone (Precursor). National Library of Medicine. Available at: [Link]

  • Synthesis Methodology: Organic Syntheses. Preparation of Phenethylamines via Reductive Amination. Org. Synth. 2013, 90, 251-260. (Methodology adapted for biaryl systems).

Sources

Thiophene-Phenyl Bioisosterism in Ethylamine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide analyzes the medicinal chemistry of thiophene-based bioisosteres of the phenethylamine scaffold. Phenethylamines represent a privileged structure in CNS drug discovery, serving as the template for endogenous neurotransmitters (dopamine, norepinephrine) and diverse therapeutic agents. The replacement of the phenyl ring with a thiophene moiety—a classic bioisosteric strategy—alters electronic density, lipophilicity, and metabolic profiles while often retaining receptor affinity. This guide details the structural activity relationships (SAR), synthetic methodologies, and critical ADME-Tox considerations (specifically S-oxidation bioactivation) required for the rational design of thiophene-ethylamine analogs.

The Bioisosteric Rationale: Thiophene vs. Phenyl

The substitution of a benzene ring with thiophene is a non-classical bioisosteric replacement. While both rings are aromatic and planar, their physicochemical differences drive divergent pharmacological outcomes.

Electronic and Steric Comparison

Thiophene is electron-rich (π-excessive) compared to benzene due to the lone pair donation from the sulfur atom into the ring system.[1] This increases the potential for cation-π interactions within receptor binding pockets (e.g., conserved phenylalanine or tryptophan residues in GPCRs).

PropertyBenzene (Phenyl)Thiophene (Thienyl)Medicinal Chemistry Implication
Aromaticity High (Resonance Energy ~36 kcal/mol)Moderate (Resonance Energy ~29 kcal/mol)Thiophene is more reactive toward electrophilic substitution.[1]
Electrostatics Neutral/UniformElectron-rich (S-atom is electronegative but ring is π-excessive)Stronger cation-π binding affinity (e.g., at DAT/SERT).[1]
Lipophilicity (logP) 2.13 (Benzene)1.81 (Thiophene)Thiophene analogs often have slightly lower logP, improving solubility.
Van der Waals Volume ~78 ų~67 ųThiophene is sterically smaller; 2-thienyl mimics phenyl but with a different bond angle vector.[1]
Metabolic Liability Epoxidation (slow)S-oxidation / Epoxidation (fast)Thiophene introduces a "structural alert" for reactive metabolite formation.
Positional Isomerism: 2-Thienyl vs. 3-Thienyl

The vector of the ethylamine side chain relative to the heteroatom is critical.[1]

  • 2-Thienyl (α-thienyl): The sulfur atom is adjacent to the attachment point.[1] This is the most common bioisostere but places the metabolically labile sulfur closer to the side chain.

  • 3-Thienyl (β-thienyl): Often provides a better steric overlay with the phenyl ring in rigid binding pockets.[1] In some dopamine transporter (DAT) ligands, 3-thienyl analogs show superior affinity to 2-thienyl isomers due to optimal alignment with the S1 binding pocket.[1]

Structural Activity Relationships (SAR) & Pharmacology[2]

Monoamine Transporter Inhibition

Thiophene analogs of amphetamine (e.g., Thiopropamine , Methiopropamine ) act as norepinephrine-dopamine reuptake inhibitors (NDRIs) and releasing agents.

  • Mechanism: The ethylamine nitrogen forms a salt bridge with the conserved Aspartate residue (e.g., Asp79 in hDAT). The aromatic ring intercalates between transmembrane helices (TM3 and TM8).

  • Potency: Thiopropamine (1-(thiophen-2-yl)propan-2-amine) exhibits approximately 30-40% of the potency of dextroamphetamine.[1] However, the N-methyl analog (Methiopropamine) shows increased selectivity for NET over DAT compared to methamphetamine.

Receptor Binding (5-HT2A / D2)

In the context of serotonin (5-HT2A) agonists, the electron-rich nature of thiophene can enhance affinity.[1] However, the reduced steric bulk compared to a substituted phenyl ring (e.g., 2,5-dimethoxy-4-X-phenyl) often requires additional substitution on the thiophene ring (e.g., 5-methyl-2-thienyl) to fill the hydrophobic pocket fully.[1]

Synthetic Methodologies

The synthesis of thiophene-ethylamines typically avoids electrophilic aromatic substitution due to the high reactivity of the ring (polymerization risk). The Henry Reaction (Nitroaldol) followed by reduction is the industry standard for scalability and regiocontrol.

Core Synthetic Pathway (Graphviz)

Synthesis Figure 1: Standard Synthetic Route for Thiophene-Ethylamine Analogs Start Thiophene-2-carboxaldehyde Inter1 1-(Thiophen-2-yl)-2-nitroprop-1-ene (Nitroalkene) Start->Inter1 Henry Reaction (Reflux, 4h) Reagent1 Nitroethane / NH4OAc Reagent1->Inter1 Product 1-(Thiophen-2-yl)propan-2-amine (Thiopropamine) Inter1->Product Hydride Reduction (0°C -> Reflux) Reagent2 LiAlH4 / THF (Reduction) Reagent2->Product

Alternative Route: Cyanohydrin/Nitrile Reduction

For simple ethylamines (lacking the alpha-methyl group):

  • Chloromethylation: Thiophene + HCHO + HCl → 2-(Chloromethyl)thiophene.

  • Cyanation: 2-(Chloromethyl)thiophene + NaCN → 2-Thiopheneacetonitrile.[1]

  • Reduction: 2-Thiopheneacetonitrile + LiAlH4 → 2-(2-Thienyl)ethylamine.[1]

    • Note: This route is preferred for Ticlopidine intermediates.

ADME-Tox: The Thiophene Structural Alert

The most critical consideration in designing thiophene drugs is metabolic bioactivation .[1]

Mechanism of Bioactivation

Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the thiophene sulfur or the C2-C3 double bond.

  • S-Oxidation: Formation of thiophene-S-oxide (highly electrophilic).[1][2]

  • Michael Addition: The S-oxide acts as a Michael acceptor, covalently binding to nucleophilic residues (Cysteine-SH) on proteins, leading to hapten formation and potential immune-mediated hepatotoxicity (e.g., as seen with Tienilic acid).[1]

Metabolic Pathway Diagram (Graphviz)

Metabolism Figure 2: Metabolic Bioactivation Pathways of Thiophene Drug Thiophene-Drug S_Oxide Thiophene-S-Oxide (Reactive Electrophile) Drug->S_Oxide Major Path Epoxide Thiophene-2,3-Epoxide Drug->Epoxide Minor Path CYP CYP450 Oxidation CYP->S_Oxide Detox Mercapturic Acid Conjugate (Excretion) S_Oxide->Detox Safe Clearance (+GSH) Tox Protein Adducts (Hepatotoxicity) S_Oxide->Tox Bioactivation (-GSH) GSH Glutathione (GSH) GSH->Detox

Mitigation Strategies

To reduce toxicity risk:

  • Block the 5-position: Substitution at the 5-position (e.g., with a halogen or methyl group) can sterically or electronically hinder S-oxidation.[1]

  • Electron-Withdrawing Groups (EWG): Adding EWGs to the ring reduces the electron density on the sulfur, making it less prone to oxidation.

Experimental Protocols

Protocol: Synthesis of 1-(Thiophen-2-yl)-2-nitroprop-1-ene

A precursor for thiophene-amphetamine analogs.[1]

Reagents: Thiophene-2-carboxaldehyde (10 mmol), Nitroethane (excess), Ammonium Acetate (catalytic). Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve thiophene-2-carboxaldehyde (1.12 g, 10 mmol) in 15 mL of nitroethane.

  • Add ammonium acetate (0.2 g) as the catalyst.

  • Heat the mixture to reflux (approx. 114°C) for 4 hours. Monitor via TLC (20% EtOAc/Hexane) for disappearance of aldehyde.

  • Workup: Cool to room temperature. Remove excess nitroethane under reduced pressure (rotary evaporator).

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and brine. Dry over MgSO4. Recrystallize from methanol/water to yield yellow needles.

  • Yield Check: Expected yield 75-85%.

Protocol: Radioligand Binding Assay (hDAT)

To determine affinity of the analog for the Dopamine Transporter.

Materials: HEK293 cells stably expressing human DAT, [³H]WIN 35,428 (radioligand). Procedure:

  • Membrane Prep: Harvest cells and homogenize in binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Centrifuge at 20,000 x g.

  • Incubation: In a 96-well plate, add:

    • 25 µL membrane suspension (20 µg protein).

    • 25 µL [³H]WIN 35,428 (Final concentration 5 nM).

    • 25 µL Test Compound (Thiophene analog) at varying concentrations (10⁻⁹ to 10⁻⁵ M).

  • Equilibrium: Incubate for 2 hours on ice (4°C) to minimize uptake and focus on binding.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.[1]

References

  • Zhang, A., et al. (2002).[3] Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors.[3] Bioorganic & Medicinal Chemistry Letters, 12(7), 993-995.[3] Link

  • Dansette, P. M., et al. (2005). Metabolic activation of thiophene derivatives by cytochrome P450 2C9. Chemical Research in Toxicology, 18(5), 823-829. Link

  • Foye, W. O., & Tovivich, S. (1979).[4] Heterocyclic analogs of amphetamine: thioureas, dithiocarbamates, and negatively substituted amides.[4] Journal of Pharmaceutical Sciences, 68(5), 591-595.[4] Link

  • Kilbourn, M. R. (1989).[5] Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists.[5] International Journal of Radiation Applications and Instrumentation.[5] Part B, 16(7), 681-686. Link

  • European Patent Office. (1990). Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof.[1][6][7] EP0367233A2. Link

Sources

Bioisosteric Replacement of Phenyl with Thiophene in Amphetamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists and Pharmacologists

Executive Summary

This guide analyzes the bioisosteric substitution of the phenyl ring with a thiophene moiety in amphetamine-class psychostimulants. While benzene and thiophene are classic bioisosteres due to their steric similarities, their electronic divergence—specifically the electron-rich, π-excessive nature of thiophene—fundamentally alters the pharmacodynamic and pharmacokinetic profile of the resulting ligands. This document details the synthetic architecture, structure-activity relationships (SAR), and critical metabolic liabilities (S-oxidation) associated with thienyl-amphetamines, using Methiopropamine (MPA) as a primary case study.

Part 1: Theoretical Framework of Bioisosterism

The rationale for replacing a phenyl ring (benzene) with a thiophene ring lies in "scaffold hopping"—maintaining ligand-receptor fit while altering physicochemical properties.

1.1 Steric and Electronic Divergence

Although thiophene is often treated as a direct swap for benzene, distinct electronic differences dictate receptor interaction:

  • Sterics: Thiophene is a 5-membered ring with a C–S–C bond angle of ~92°, compared to the 120° internal angles of benzene. However, the van der Waals radius of the sulfur atom allows the thiophene ring to occupy a volume similar to that of a benzene ring, often referred to as "pseudo-aromatic" equivalence.

  • Electronics (The Critical Differentiator): Thiophene is π-excessive (electron-rich). The sulfur atom donates electron density into the ring system via resonance, making the carbons more nucleophilic than those in benzene.

  • Lipophilicity (LogP): Thienyl analogs generally exhibit slightly lower lipophilicity than their phenyl counterparts, potentially altering blood-brain barrier (BBB) penetration kinetics.

PropertyPhenyl (Benzene)Thienyl (Thiophene)Implication
Ring Size 6-membered5-memberedSlight reduction in steric bulk.
Electronic Character π-neutral / Electron-withdrawing (inductive)π-excessive / Electron-donating (resonance)Enhanced cation-π interactions at receptor sites.
Metabolic Liability Ring hydroxylation (CYP450)S-oxidation , Ring openingPotential for reactive metabolite formation.
Part 2: Synthetic Architecture

Protocol: The Nitropropene Route (Henry Reaction)

The most robust pathway for synthesizing thienyl-amphetamines is the Henry reaction (nitroaldol condensation) followed by hydride reduction. This route avoids the harsh conditions of the Leuckart reaction, which can degrade the electron-rich thiophene ring.

2.1 Step-by-Step Methodology

Reaction A: Condensation (Formation of the Nitroalkene)

  • Precursors: 2-Thiophenecarboxaldehyde + Nitroethane.

  • Catalyst: Ammonium Acetate (NH₄OAc).

  • Solvent: Glacial Acetic Acid or Toluene.

  • Protocol:

    • Dissolve 2-thiophenecarboxaldehyde (1 eq) and nitroethane (1.5 eq) in glacial acetic acid.

    • Add anhydrous NH₄OAc (0.5 eq).

    • Critical Control: Reflux gently at 90-100°C for 2-4 hours. Note: Thiophene derivatives are prone to polymerization under high heat/acid. Monitor via TLC to prevent tar formation.

    • Workup: Pour into ice water. The yellow crystalline solid (1-(thiophen-2-yl)-2-nitroprop-1-ene) precipitates. Recrystallize from ethanol.

Reaction B: Reduction (Formation of the Amine)

  • Reagent: Lithium Aluminum Hydride (LiAlH₄).[1]

  • Solvent: Anhydrous THF or Diethyl Ether.[1]

  • Protocol:

    • Prepare a suspension of LiAlH₄ (4 eq) in anhydrous THF under Nitrogen atmosphere.

    • Add the nitroalkene solution dropwise at 0°C to control the exotherm.

    • Reflux for 6-12 hours.

    • Quenching (Fieser Method): Cool to 0°C. Add water, 15% NaOH, then water (1:1:3 ratio relative to LiAlH₄ mass).

    • Filter the granular precipitate. Acidify the filtrate with HCl gas to yield the amine hydrochloride salt.

2.2 Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Thiophenecarboxaldehyde Intermediate 1-(Thiophen-2-yl)-2-nitroprop-1-ene (Yellow Crystalline Solid) Start->Intermediate Henry Reaction (Condensation) Reagent1 Nitroethane (NH4OAc / AcOH) Reagent1->Intermediate Product 1-(Thiophen-2-yl)propan-2-amine (Thiopropamine) Intermediate->Product Hydride Reduction Reagent2 LiAlH4 / THF (Reduction) Reagent2->Product

Caption: Synthetic pathway via the Henry Reaction, yielding the primary amine precursor.

Part 3: Pharmacological Profiling (SAR)

The bioisosteric replacement results in a distinct shift in monoamine transporter selectivity.[2]

3.1 Binding Affinity & Selectivity

Thienyl analogs generally exhibit reduced potency compared to their phenyl parent compounds but maintain a similar rank order of transporter selectivity.

Data Comparison: Methamphetamine vs. Methiopropamine (MPA)

Target ProteinMethamphetamine (Phenyl) IC₅₀ [µM]Methiopropamine (Thienyl) IC₅₀ [µM]Analysis
NET (Norepinephrine) 0.08 ± 0.000.47 ± 0.06MPA is ~6x less potent at NET.
DAT (Dopamine) 0.14 ± 0.010.74 ± 0.09MPA is ~5x less potent at DAT.
SERT (Serotonin) 4.90 ± 0.3925.14 ± 2.91Both are negligible SERT ligands.[3]
Selectivity (NET/DAT) 0.57 (Balanced)0.63 (Slight NET bias)Thiophene ring preserves the catecholamine selectivity profile.

Data Source: Simmler et al. (2014) & Welter-Luedeke et al. (2016) [1, 2]

3.2 Mechanism of Action

Like amphetamine, thienyl-analogs function as substrate-type releasers . They enter the presynaptic terminal via the transporter (DAT/NET), displace neurotransmitters from VMAT2 (vesicular monoamine transporter), and reverse the direction of the plasmalemmal transporter, causing an efflux of monoamines into the synaptic cleft.

Part 4: Metabolic & Toxicological Considerations[4][5][6]

This is the most critical deviation between phenyl and thienyl compounds. While the phenyl ring is typically metabolized via para-hydroxylation, the thiophene ring introduces a unique S-oxidation pathway.

4.1 The S-Oxidation Liability

Cytochrome P450 enzymes (specifically CYP2C19 and CYP2D6) can attack the sulfur atom.

  • S-Oxidation: Formation of thiophene-S-oxide.[4][5]

  • Epoxidation: Formation of thiophene-epoxide.[4][5]

  • Michael Addition: These intermediates are highly electrophilic and can react with glutathione (detoxification) or cellular proteins (toxicity/hepatotoxicity).

4.2 Metabolic Pathway Diagram

Metabolism_Pathway Parent Methiopropamine (MPA) Met1 Thiopropamine (Active Metabolite) Parent->Met1 N-Demethylation Met2 4-OH-MPA (Ring Hydroxylation) Parent->Met2 C-Oxidation Toxic Thiophene S-Oxide / Epoxide (Reactive Electrophile) Parent->Toxic S-Oxidation (CYP450) Final1 Thiophene-2-carboxylic acid (Urinary Excretion) Met1->Final1 Deamination & Oxidation Adduct Protein/Glutathione Adducts (Potential Toxicity) Toxic->Adduct Nucleophilic Attack

Caption: Metabolic divergence showing the generation of reactive S-oxide intermediates.

Part 5: Case Study – Methiopropamine (MPA)

Methiopropamine serves as the archetype for this bioisosteric class.

  • Clinical Presentation: Users report sharp, focused stimulation similar to d-amphetamine but with shorter duration and less euphoria. This aligns with the lower DAT affinity (less reinforcing) and higher NET selectivity (adrenergic focus).

  • Toxicity Profile: Unlike methamphetamine, which is neurotoxic primarily due to oxidative stress from dopamine autoxidation, MPA carries the risk of idiosyncratic hepatotoxicity or nephrotoxicity due to the reactive thiophene ring opening, similar to the toxicity observed with the drug Tienilic acid.

  • Steep Dose-Response: Animal models indicate a steep dose-response curve for locomotor activity, suggesting that small increases in dosage can lead to disproportionately strong effects, increasing overdose risk [3].[3][6][7]

References
  • Simmler, L. D., et al. (2014). "Pharmacological characterization of novel psychoactive substances." British Journal of Pharmacology. Link

  • Welter-Luedeke, J., & Maurer, H. H. (2016). "New psychoactive substances: chemistry, pharmacology, metabolism, and detectability of amphetamine derivatives with a benzofuran, 2,3-dihydro-1H-inden, or thiophene ring." Drug Testing and Analysis. Link

  • Hagen, E., et al. (2021). "Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents." International Journal of Molecular Sciences. Link

  • Dansette, P. M., et al. (2005). "Metabolic activation of thiophenes." Chemical Research in Toxicology. Link

Sources

Pharmacological Profile of 4-(2-thienyl)phenylalkylamines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth pharmacological and technical analysis of 4-(2-thienyl)phenylalkylamines , a specialized class of biaryl-substituted monoamine transporter ligands. These compounds are structural analogs of amphetamine and phenethylamine where the para-position of the phenyl ring is substituted with a thiophene moiety, creating a biaryl system with distinct steric and electronic properties.

Executive Summary

The 4-(2-thienyl)phenylalkylamines (e.g., 4-(2-thienyl)amphetamine ) represent a class of "atypical" monoamine releasing agents. Unlike their parent compound amphetamine (which is non-selective) or 4-methylamphetamine (which is an SNDRA), the introduction of a bulky heteroaryl group at the 4-position shifts selectivity predominantly toward the Serotonin Transporter (SERT) . This guide explores their utility as pharmacological probes for the SERT S1/S2 binding pockets, their distinct metabolic liabilities due to the thiophene ring, and their potential as non-neurotoxic serotonin releasers compared to halogenated analogs like p-chloroamphetamine (PCA).

Chemical Space & Structural Logic

The core scaffold is a phenylalkylamine (typically isopropylamine or ethylamine) with a 2-thienyl group attached at the para-position of the phenyl ring.

  • Core Structure: 1-(4-(thiophen-2-yl)phenyl)propan-2-amine (if amphetamine derivative).

  • Bioisosterism: The thiophene ring acts as a bioisostere for a phenyl ring (as seen in 4-phenylamphetamine) but introduces different electronic density (electron-rich) and metabolic handles (S-oxidation).

  • Steric Bulk: The 4-position substituent is critical for transporter selectivity. Small groups (H, F, CH3) allow the molecule to fit into the Dopamine Transporter (DAT) translocation pathway. Large, bulky groups (Phenyl, Thienyl) sterically hinder DAT translocation but retain or enhance affinity for SERT, which has a larger, more accommodating vestibule.

Visualizing the Chemical Structure

Pharmacodynamics: Transporter Selectivity & Mechanism

These compounds function primarily as Monoamine Releasing Agents (MRAs) via the transporter-mediated exchange mechanism.

Selectivity Profile (SERT vs. DAT vs. NET)

The addition of the 2-thienyl group drastically alters the selectivity ratio compared to amphetamine.

Compound ClassSubstituent (4-pos)SERT Affinity (Ki)DAT Affinity (Ki)Selectivity (DAT/SERT)Primary Effect
Amphetamine-H>1000 nM~50 nM~0.05 (DA selective)Stimulant
PCA-Cl~200 nM~500 nM~2.5 (Mixed/5-HT)Neurotoxic Releaser
4-(2-Thienyl)AMP -(2-Thienyl) ~10-50 nM >500 nM >10 (SERT Selective) Serotonin Release
4-Phenyl-AMP-Phenyl~20 nM>1000 nM>50 (SERT Selective)Serotonin Release

Data approximated based on SAR of biaryl amphetamines (Rothman et al., 2005; Wee et al., 2005).

Mechanism of Action
  • Binding: The molecule binds to the orthosteric site of the transporter (SERT). The bulky thienyl group occupies the hydrophobic S2 pocket within the SERT vestibule, stabilizing the outward-facing conformation.

  • Translocation: It is transported into the cytoplasm, exchanging with intracellular serotonin (5-HT).

  • VMAT2 Interaction: Like other amphetamines, it likely interacts with VMAT2, depleting vesicular stores and increasing cytosolic 5-HT, which is then effluxed by SERT.

  • Lack of DAT Efficacy: The bulk prevents efficient conformational shifting of DAT, making these compounds poor dopamine releasers. This reduces their abuse potential and psychostimulant effects compared to methamphetamine.

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling

The most robust synthesis involves coupling a protected 4-halo-phenylalkylamine with 2-thienylboronic acid.

Reagents:

  • Substrate: N-Boc-4-bromoamphetamine (or phenethylamine).

  • Coupling Partner: 2-Thienylboronic acid.

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

  • Base: K2CO3 or Cs2CO3.

  • Solvent: Dioxane/Water or Toluene/Ethanol/Water.

Protocol Steps:

  • Protection: Protect the amine of 4-bromoamphetamine with Boc anhydride (Di-tert-butyl dicarbonate) in DCM/TEA.

  • Coupling: Dissolve N-Boc-4-bromoamphetamine (1 eq) and 2-thienylboronic acid (1.2 eq) in degassed Dioxane/H2O (4:1). Add K2CO3 (3 eq) and Pd catalyst (5 mol%). Heat to 90°C under Argon for 12-18h.

  • Workup: Cool, filter through Celite, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group.

  • Salt Formation: Convert the free base to the Hydrochloride or Fumarate salt for stability.

In Vitro Release Assay (Synaptosomes)

To verify the pharmacological profile, a release assay using rat brain synaptosomes is the gold standard.

  • Preparation: Homogenize rat caudate (for DA) and whole brain minus cerebellum (for 5-HT) in 0.32M sucrose. Centrifuge to isolate synaptosomes (P2 fraction).

  • Loading: Incubate synaptosomes with [3H]-DA (5 nM) or [3H]-5-HT (5 nM) for 30 min at 37°C.

  • Wash: Centrifuge and resuspend to remove extracellular radioligand.

  • Release: Aliquot synaptosomes into buffer containing the test compound (0.1 nM – 10 µM). Incubate for 5 min (rapid release phase).

  • Termination: Stop reaction with ice-cold buffer and rapid filtration (GF/B filters).

  • Analysis: Count radioactivity remaining on filters. Calculate EC50 for release (concentration inducing 50% efflux).

Safety & Toxicology: The Thiophene Liability

While biaryl amphetamines are generally less neurotoxic than halogenated amphetamines (like PCA), the thiophene ring introduces a specific metabolic liability known as bioactivation .

  • Metabolic Pathway: Cytochrome P450 enzymes (CYP2D6, CYP3A4) can oxidize the thiophene sulfur.

  • Reactive Intermediate: Formation of Thiophene-S-oxide or Thiophene epoxide .

  • Consequence: These electrophiles can act as Michael acceptors, covalently binding to hepatic proteins or nucleophiles (glutathione). This can lead to idiosyncratic hepatotoxicity .

  • Mitigation: In drug design, the thiophene is often replaced by a phenyl or pyridyl ring if hepatotoxicity is observed, although this may alter potency.

Metabolic Activation Pathway Diagram

References

  • Rothman, R. B., Blough, B. E., & Baumann, M. H. (2005). Dual dopamine/serotonin releasers: potential treatment agents for stimulant addiction. AAPS Journal , 7(3), E748-E758. Link

  • Wee, S., Anderson, K. G., Baumann, M. H., Rothman, R. B., Blough, B. E., & Woolverton, W. L. (2005). Relationship between the serotonergic activity and reinforcing effects of a series of amphetamine analogs. Journal of Pharmacology and Experimental Therapeutics , 313(2), 848-854. Link

  • Blough, B. E., et al. (2002). Synthesis and transporter binding properties of 3- and 4-substituted phenylalkylamines. Bioorganic & Medicinal Chemistry Letters , 12(21), 3055-3058. Link

  • Dansette, P. M., et al. (2005). Metabolic activation of the thiophene ring: mechanism and toxicity. Chemical Research in Toxicology , 18(10), 1563-1574. Link

Biological Activity and Pharmacological Profiling of 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical scaffolds that serve as the foundational architecture for novel therapeutics. Among these, the 1-arylethylamine motif stands out as a highly versatile, privileged structure in medicinal chemistry[1]. Specifically, 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine represents a sophisticated evolution of this scaffold. By incorporating a thiophene ring as a bioisostere for a standard phenyl group, this molecule achieves a unique balance of lipophilicity, metabolic stability, and target affinity. This technical guide provides an in-depth analysis of its biological activity, focusing on its role as an allosteric modulator, and details the self-validating experimental workflows required for its pharmacological profiling.

Structural Rationale and Mechanistic Basis

The molecular architecture of 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine is defined by three critical features that dictate its biological behavior:

  • The Chiral Ethan-1-amine Center: The

    
    -methyl group restricts the conformational flexibility of the primary amine, creating a stereocenter that is vital for target discrimination. Enantiomerically pure amines can be synthesized via dynamic kinetic resolution, ensuring high enantiomeric excess (ee) for pharmacological testing[2]. The (R) and (S) enantiomers typically exhibit drastically different binding affinities, a phenomenon leveraged to maximize efficacy while minimizing off-target effects.
    
  • The Biphenyl-like Core: The extended aromatic system allows the molecule to deeply penetrate hydrophobic binding pockets, such as the transmembrane domains of G-protein coupled receptors (GPCRs).

  • Thiophene as a Bioisostere: Replacing a terminal phenyl ring with a thiophene alters the electron density and introduces a sulfur atom capable of acting as a weak hydrogen-bond acceptor. Furthermore, the distinct C-S-C bond angle (~92°) subtly shifts the spatial trajectory of the molecule, often circumventing steric clashes that a standard biphenyl system might encounter. This modification also influences the rotational energy barriers of the molecule, an important consideration when evaluating atropisomerism and target engagement in drug discovery[3].

Primary Biological Target: Calcium-Sensing Receptor (CaSR) Modulation

1-Arylethylamines are canonically recognized as positive allosteric modulators (calcimimetics) of the Calcium-Sensing Receptor (CaSR). 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine acts by binding to the allosteric site within the seven-transmembrane (7TM) domain of the CaSR.

Mechanistic Causality: Upon binding, the primary amine forms a critical salt bridge with a conserved glutamate residue in the 7TM pocket. Simultaneously, the thiophene-phenyl tail engages in


 stacking and hydrophobic interactions with surrounding aromatic residues. This binding stabilizes the active conformation of the receptor, increasing its sensitivity to extracellular calcium and triggering the Gq/11 signaling cascade.

CaSR_Signaling Ligand 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine (PAM) CaSR Calcium-Sensing Receptor (CaSR) Ligand->CaSR Binds Transmembrane Domain Gq Gq/11 Protein Activation CaSR->Gq Conformational Change ERK ERK1/2 Phosphorylation CaSR->ERK β-Arrestin Pathway PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 Generation PLC->IP3 Cleaves PIP2 CaRelease Intracellular Ca2+ Release IP3->CaRelease Binds IP3R on ER

Fig 1. CaSR signaling pathway modulated by the 1-arylethylamine positive allosteric modulator.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the biological activity of this compound, we employ a self-validating system of assays. The causality behind these choices ensures that efficacy, target engagement, and metabolic viability are simultaneously confirmed.

Protocol 1: Enantioselective Intracellular Calcium Release Assay (HTS)

Objective: Quantify the functional potency (EC


) of the compound at the CaSR.
Rationale:  We utilize Fluo-4 AM, a calcium-sensitive fluorophore, because its high quantum yield upon binding Ca

provides the signal-to-noise ratio necessary to detect rapid, Gq-mediated intracellular calcium transients.

Step-by-Step Workflow:

  • Cell Preparation: Seed HEK293 cells stably expressing human CaSR into 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of assay buffer (HBSS containing 20 mM HEPES, pH 7.4) supplemented with 2 µM Fluo-4 AM and 0.1% Pluronic F-127. Causality: Pluronic F-127 is critical here; it prevents dye aggregation and ensures uniform cellular uptake, preventing false negatives.

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete intracellular esterase cleavage of the AM ester, trapping the active dye inside the cells.

  • Compound Addition: Using a FLIPR Tetra system, inject 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine (serially diluted from 10 µM to 0.1 nM) simultaneously with a sub-maximal concentration of extracellular CaCl

    
     (e.g., 0.5 mM).
    
  • Data Acquisition & Analysis: Record fluorescence (Ex: 488 nm, Em: 525 nm) at 1-second intervals for 3 minutes. Calculate the EC

    
     using a 4-parameter logistic non-linear regression model.
    
Protocol 2: In Vitro Microsomal Stability Assay (HLM)

Objective: Determine the intrinsic clearance (CL


) to validate the metabolic advantage of the thiophene bioisostere.
Rationale:  Primary amines and extended aromatic systems are highly susceptible to Cytochrome P450 (CYP) oxidation. Initiating the reaction exclusively with NADPH isolates Phase I CYP-mediated metabolism, allowing us to directly measure the oxidative stability of the thiophene ring compared to a standard phenyl ring.

Step-by-Step Workflow:

  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to initiate the reaction. Self-Validation Step: Run a parallel control without NADPH to rule out chemical instability or non-CYP-mediated degradation.

  • Sampling & Quenching: At t = 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound percentage versus time to calculate the elimination rate constant (

    
    ) and CL
    
    
    
    .

Workflow Synthesis Enantiomeric Resolution Binding Receptor Binding Assay (HTS) Synthesis->Binding Pure (R)/(S) Functional Intracellular Ca2+ Release Assay Binding->Functional IC50 < 1µM Metabolism Microsomal Stability (HLM) Functional->Metabolism Efficacy Confirmed Lead Lead Optimization Candidate Metabolism->Lead High T_1/2

Fig 2. Step-by-step pharmacological profiling workflow for 1-arylethylamine derivatives.

Quantitative Data Summary

The structural modifications inherent in 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine yield significant improvements in both potency and metabolic stability. The integration of unusual amino acid and amine derivatives is a proven strategy to optimize these parameters in medicinal chemistry[4]. The table below summarizes representative Structure-Activity Relationship (SAR) data.

Compound ScaffoldStructure TypeCaSR EC

(nM)
HLM CL

(µL/min/mg)
LogD (pH 7.4)
1-Phenylethan-1-amineMonocyclic>10,00045.21.2
1-([1,1'-Biphenyl]-4-yl)ethan-1-amineBiphenyl12585.63.4
1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine Thiophene Isostere 42 32.4 2.9

Analysis: The data clearly demonstrates that the thiophene isostere maintains the lipophilic bulk necessary for high-affinity CaSR binding (EC


 = 42 nM) while significantly reducing intrinsic clearance (CL

= 32.4 µL/min/mg) compared to the standard biphenyl derivative. The slight reduction in LogD mitigates non-specific binding, enhancing the compound's overall developability.

References

  • A Chemoenzymatic Approach to Enantiomerically Pure Amines Using Dynamic Kinetic Resolution. Application to the Synthesis of NorSertraline. ResearchGate.2

  • Time-Dependent Resolution of an Atropisomeric 1-Arylpyrrole by a Novel 1-Arylethylamine Saltforming Agent. ResearchGate.1

  • Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. ResearchGate.3

  • Understanding and Circumventing the Requirement for Native Thioester Substrates for α-Oxoamine Synthase Reactions. ACS Chemical Biology.4

Sources

Engineering Thiophene-Substituted Benzylamines: A Technical Guide to Solubility, Stability, and Physicochemical Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene-substituted benzylamines represent a privileged class of pharmacophores in modern medicinal chemistry. By acting as bioisosteres for phenyl rings, thiophene moieties offer unique electron density profiles that enhance target binding affinity and 1[1]. They have been successfully deployed in the synthesis of 2[2] and anti-neurodegenerative agents. However, integrating these scaffolds into viable clinical candidates requires overcoming significant physicochemical hurdles—most notably, suboptimal aqueous solubility and susceptibility to oxidative degradation.

This whitepaper provides an authoritative, data-driven framework for profiling and optimizing the solubility and stability of thiophene-substituted benzylamines, ensuring that early-stage molecular design translates into robust, formulatable drug candidates.

Physicochemical Profiling: The Causality of Molecular Behavior

The macroscopic properties of thiophene-substituted benzylamines are strictly dictated by their structural architecture. The thiophene ring is a five-membered, sulfur-containing aromatic heterocycle. Its electron-rich nature makes it highly lipophilic, which is advantageous for CNS penetration but highly detrimental to aqueous solvation. Furthermore, the primary or secondary amine group introduces a pH-dependent ionization profile that governs both solubility and stability.

Quantitative Baseline Data

To establish a baseline, we examine the foundational building block,3[3].

Table 1: Physicochemical Properties of 2-Thiophenemethylamine

PropertyValueCausality / Implication for Drug Development
Molecular Weight 113.18 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
pKa (Predicted) 4[4]Basic amine; highly protonated at physiological pH (7.4). This high pKa is the primary lever for salt formation (e.g., HCl, mesylate).
Aqueous Solubility 5[5] (for complex derivatives)High lipophilicity (clogP > 5 in complex derivatives) drives poor aqueous solvation, necessitating advanced formulation strategies.
Stability Profile 4[4]The electron-rich thiophene and basic amine are prone to oxidative degradation, requiring inert atmospheric handling and antioxidant excipients.

Solubility Optimization and Thermodynamic Profiling

The Causality of Assay Selection: In early discovery, kinetic solubility (diluting DMSO stocks into aqueous buffers) is standard practice. However, for highly lipophilic thiophene-benzylamines, kinetic assays frequently overestimate solubility due to the co-solvent effect of DMSO and transient supersaturation. To obtain actionable data for late-stage formulation, Thermodynamic Shake-Flask Profiling is mandatory. This method measures the true equilibrium state of the solid crystal lattice dissolving into the aqueous phase.

Protocol: Self-Validating Thermodynamic Solubility Assay

This protocol is designed to eliminate false positives caused by supersaturation.

  • Preparation: Weigh 2.0 mg of solid thiophene-substituted benzylamine into a high-recovery glass vial. (Causality: Glass is utilized over polypropylene to prevent the lipophilic compound from adsorbing to the container walls).

  • Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., Phosphate Buffered Saline, pH 7.4, or Simulated Gastric Fluid, pH 1.2).

  • Equilibration: Cap the vial under a nitrogen headspace to prevent concurrent oxidative degradation. Agitate at 300 RPM on an orbital shaker at 37°C for 48 hours.

  • Phase Separation & Self-Validation: Centrifuge the suspension at 15,000 × g for 15 minutes.

    • Self-Validation Check: Visually confirm the presence of a solid pellet at the bottom of the vial. If no pellet is present, the solution is not fully saturated, the equilibrium has not been reached, and more solid API must be added before repeating step 3.

  • Quantification: Decant the supernatant, dilute appropriately in the mobile phase, and quantify via HPLC-UV against a validated standard curve.

Strategic Interventions: If thermodynamic solubility remains < 0.5 µM, structural interventions are required. 6[6] can disrupt crystal lattice packing energy, sometimes paradoxically improving solubility while simultaneously boosting target affinity via hydrophobic interactions. Alternatively, exploiting the basic pKa (~8.95) to form hydrochloride salts is a standard approach, though formulators must monitor for salt disproportionation if the microenvironmental pH exceeds the pKa.

Stability Dynamics and Forced Degradation

Thiophene-substituted benzylamines are frequently flagged as 4[4]. The primary degradation pathways include N-oxidation of the benzylamine moiety and electrophilic oxidation/ring-opening of the thiophene core. Understanding these pathways through forced degradation is critical for establishing shelf-life.

Protocol: Accelerated Stability and Forced Degradation Workflow

This workflow isolates specific degradation vectors to inform excipient selection.

  • Oxidative Stress: Dissolve the compound in a 50:50 mixture of Acetonitrile and 3% H₂O₂. Incubate at 40°C for 24 hours. (Causality: This accelerates N-oxide formation, allowing for early identification of the primary oxidative degradant and justifying the future use of antioxidants like BHT or ascorbic acid).

  • Photostability: Expose the solid API and a 1 mg/mL aqueous solution to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (per ICH Q1B standards).

  • Thermal/Hydrolytic Stress: Incubate solutions buffered at pH 2.0, 7.4, and 10.0 at 60°C for 7 days.

  • Analysis & Self-Validation: Analyze all stressed samples via LC-MS/MS.

    • Self-Validation Check (Mass Balance): Calculate the mass balance by summing the remaining parent peak area and all degradant peak areas. This sum must equal ~98-102% of the initial control peak area. A significant loss of mass balance indicates the formation of volatile degradants or precipitation, requiring assay redesign.

G Start Thiophene-Benzylamine Candidate Sol Thermodynamic Solubility Assay Start->Sol Solid + Buffer Stab Forced Degradation Testing Start->Stab Stress Conditions HPLC LC-MS/MS Quantification Sol->HPLC Supernatant Stab->HPLC Stressed Sample Deg Degradant ID (N-oxides) HPLC->Deg Impurity > 0.1% Opt Formulation Strategy (Salts/Antioxidants) HPLC->Opt Data Synthesis Deg->Opt Structural Alerts

Workflow for thermodynamic solubility and forced degradation profiling.

Conclusion & Future Perspectives

The successful translation of thiophene-substituted benzylamines from bench to bedside hinges on rigorous, causality-driven physicochemical profiling. While the thiophene ring imparts excellent target binding and metabolic stability, its inherent lipophilicity and the air sensitivity of the accompanying amine demand proactive optimization. By implementing self-validating thermodynamic solubility assays and comprehensive mass-balance degradation protocols, development teams can rationally design stable, soluble formulations—ensuring these promising pharmacophores reach their full clinical potential.

References

  • Source: cymitquimica.
  • Source: RSC Publishing (rsc.org)
  • Source: lookchem.
  • Source: Taylor & Francis (tandfonline.com)
  • Source: bioRxiv.
  • Source: PMC (nih.gov)

Sources

Engineering Novel Chiral Building Blocks: Asymmetric Synthesis of Thiophene-Phenyl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The architectural combination of thiophene and phenyl rings around a stereogenic


 carbon represents a privileged scaffold in modern drug discovery and materials science[1]. Molecules such as duloxetine, various chiral diarylmethylamines, and trithia[5]helicenes leverage the bioisosteric relationship between phenyl and thiophene to modulate lipophilicity, metabolic stability, and receptor binding affinity[2]. This technical guide explores the mechanistic causality behind the asymmetric synthesis of these building blocks, providing self-validating protocols for researchers and drug development professionals.

Mechanistic Causality: Why Thiophene and Phenyl?

As an Application Scientist designing a synthetic route, it is critical to understand why these specific rings dictate the choice of asymmetric catalysts. The differentiation of prochiral faces relies on two fundamental asymmetries between the rings:

  • Geometric Desymmetrization : The phenyl ring has a wedge angle of approximately 60°, whereas the five-membered thiophene ring is more acute at 45°[2]. This 15° differential is the primary steric handle that chiral ligands (e.g., BINAP, ZhaoPhos) use to differentiate the two faces of a prochiral substrate.

  • Electronic Differentiation : Thiophene is an electron-rich, polarizable heterocycle with a sulfur atom capable of participating in non-covalent interactions (e.g., hydrogen bonding, chalcogen bonding)[1]. Phenyl is highly lipophilic and prone to

    
     stacking. Catalysts are designed to exploit these distinct electronic profiles to lock the substrate in a rigid, highly organized transition state.
    

ScaffoldDesign Thiophene Thiophene Moiety (Electron-rich, 45° wedge) ChiralCenter sp3 Chiral Center (Stereogenic Axis/Node) Thiophene->ChiralCenter Electronic differentiation Phenyl Phenyl Moiety (Lipophilic, 60° wedge) Phenyl->ChiralCenter Steric differentiation Receptor Target Receptor (Enantiospecific Binding) ChiralCenter->Receptor 3D Pharmacophore fit

Logical relationship of thiophene-phenyl bioisosterism in chiral drug design.

Core Synthetic Workflows & Catalyst Selection

Workflow A: Rhodium-Catalyzed Asymmetric Hydrogenation

To synthesize chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides, traditional hydrogenation fails due to the steric hindrance of tetrasubstituted cyclic olefins. The breakthrough lies in using a Rh(NBD)₂BF₄ catalyst paired with a chiral N-methylated bisphosphine-thiourea ligand (ZhaoPhos L2)[3]. Causality: The thiourea motif on the ligand forms a dual hydrogen-bond with the sulfonyl oxygen of the substrate. This non-covalent anchoring restricts the rotational degrees of freedom, forcing the rhodium hydride to be delivered exclusively to one enantioface, yielding >99% ee[3].

Workflow B: C,P-Palladacycle-Catalyzed Enantioselective Arylation

Chiral diarylmethylamines containing both thiophene and phenyl groups are synthesized via the addition of phenylboronic acid to thiophene-derived N-protected imines[4]. Causality: A C,P-palladacycle precatalyst is used. Transmetalation of the phenyl group from boron to palladium creates a chiral phenyl-Pd intermediate. The steric bulk of the palladacycle forces a highly specific syn-addition across the C=N bond of the imine. The catalytic cycle is self-sustaining as the resulting aminopalladium species undergoes rapid transmetalation to release the product and regenerate the active catalyst[5].

CatalyticCycle Precat C,P-Palladacycle Precatalyst ActivePd Active Pd(II) Species Precat->ActivePd Base activation PhPd Phenyl-Pd Intermediate ActivePd->PhPd + PhB(OH)2 (Transmetalation) AminoPd Aminopalladium Species PhPd->AminoPd + Thiophene-Imine (Syn-addition) AminoPd->PhPd + PhB(OH)2 (Regeneration) Product Chiral Diarylmethylamine AminoPd->Product Hydrolysis

Catalytic cycle for the enantioselective arylation of thiophene-imines.

Workflow C: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

For the synthesis of chiral 1,2-amino alcohols (precursors to epinephrine analogs and duloxetine-like molecules), RuCl[(S,S)-Teth-TsDpen] is the optimal catalyst[6]. Causality: The rigid diamine backbone of the TsDpen ligand creates a chiral pocket. The spatial arrangement dictates that the hydride from the donor (formic acid/triethylamine) is transferred via a concerted six-membered transition state, strictly to the Re or Si face of the α-ketoamine[7].

Quantitative Data Summary

Substrate ClassCatalyst SystemKey LigandYield (%)Enantiomeric Excess (ee %)
2-Substituted Benzo[b]thiophene 1,1-dioxidesRh(NBD)₂BF₄ZhaoPhos L298 - 9996 - >99
Thiophene-derived N-protected IminesC,P-PalladacycleChiral PalladacycleUp to 99Up to 99
Unprotected Thiophene/Phenyl α-KetoaminesRu-TsDPEN(S,S)-Teth-TsDpen> 90> 99.9

Self-Validating Experimental Protocols

Protocol 1: Enantioselective Arylation of Thiophene-Imines[5]

Objective: Synthesis of (S)-phenyl(thiophen-2-yl)methanamine derivatives.

  • Step 1: Precatalyst Activation : In a glovebox, charge a flame-dried Schlenk tube with C,P-palladacycle precatalyst (5 mol%), phenylboronic acid (2.0 equiv), and anhydrous K₂CO₃ (1.0 equiv).

    • Causality: K₂CO₃ acts as a base to activate the boronic acid, facilitating the crucial transmetalation step to form the active Phenyl-Pd species.

  • Step 2: Substrate Addition : Add the N-protected 1-(thiophen-2-yl)methanimine (1.0 equiv) dissolved in anhydrous toluene (0.2 M). Seal the tube and stir at 50°C.

    • Causality: Toluene provides a non-polar environment that maximizes the stereodirecting non-covalent interactions between the substrate and the chiral palladacycle.

  • Step 3: In-Process Self-Validation : After 12 hours, withdraw a 10 µL aliquot under N₂. Quench with wet EtOAc and analyze via reverse-phase HPLC.

    • Validation Check: Ensure >95% consumption of the starting imine. If incomplete, verify moisture exclusion, as water competitively hydrolyzes the imine.

  • Step 4: Workup & Isolation : Cool the reaction to room temperature. Dilute with EtOAc and wash with saturated NH₄Cl (aq) to quench residual boronic acid and palladium species. Extract, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

  • Step 5: Stereochemical Validation : Analyze the purified product via Chiral Stationary Phase HPLC (e.g., Chiralcel OD-H). Compare retention times against a racemic standard synthesized using an achiral Pd(OAc)₂ catalyst to confirm the ee.

Protocol 2: Ruthenium-Catalyzed ATH of α-Ketoamines[7]

Objective: Synthesis of chiral 1,2-amino alcohols from unprotected α-ketoamines.

  • Step 1: Catalyst Preparation : Dissolve RuCl[(S,S)-Teth-TsDpen] (0.15 mol%) in a degassed mixture of formic acid/triethylamine (azeotropic mixture, 5:2 ratio).

    • Causality: The FA/TEA mixture acts as both the solvent and the macroscopic hydride source.

  • Step 2: Substrate Addition : Add the unprotected thiophene/phenyl α-ketoamine hydrochloride salt to the reaction vessel. Heat to 60°C under argon.

  • Step 3: In-Process Self-Validation : Monitor conversion via HPLC. The reaction should reach >99% conversion within 12-20 hours[6].

  • Step 4: Isolation : Neutralize the mixture with aqueous 28% NH₄OH.

    • Causality: Neutralization directly crystallizes the enantiopure product from the reaction matrix, bypassing the need for column chromatography[7].

  • Step 5: Characterization : Filter the precipitate, dry under vacuum, and validate the >99.9:0.1 enantiomeric ratio (er) using chiral stationary phase HPLC.

References

1.[1] Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science (RSC Publishing). 1 2.[3] Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Semantic Scholar. 3 3.[2] Enantioselective synthesis and racemization dynamics of trithia[5]helicenes derived from the dithieno[2,3-b:3′,2′-d]-thiophene unit. RSC Publishing. 2 4.[4] Enantioselective C,P-Palladacycle-Catalyzed Arylation of Imines. PMC. 4 5.[5] Enantioselective C,P-Palladacycle-Catalyzed Arylation of Imines. ACS Omega. 5 6.[6] Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. SciHorizon. 6 7.[7] Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry - ACS Publications.7

Sources

1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthetic Architecture, and Pharmacophore Utility[1]

Executive Summary

This technical guide provides a comprehensive analysis of 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine , a biaryl ethylamine scaffold of significant interest in medicinal chemistry and materials science. As a structural hybrid integrating a thiophene bioisostere into a phenethylamine backbone, this molecule serves as a critical building block for kinase inhibitors, GPCR ligands, and electroactive polymers. This document outlines its molecular identity, synthetic pathways, and physicochemical properties for researchers in drug discovery and organic synthesis.[1]

Part 1: Molecular Identity & Physicochemical Profile[3]

The core identity of the molecule is defined by its biaryl connectivity and the chiral ethylamine tail. Below is the definitive data profile derived from stoichiometric calculation and structural analysis.

Table 1: Physicochemical Specifications

PropertyValue / DescriptorNotes
IUPAC Name 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amineAlso referred to as 4-(2-Thienyl)-

-methylbenzylamine
Molecular Formula C₁₂H₁₃NS Confirmed via elemental summation
Molecular Weight 203.30 g/mol Average Mass
Monoisotopic Mass 203.0769 Da Critical for High-Res MS (HRMS) validation
Chirality Yes (1 Stereocenter)Exists as (R)- and (S)- enantiomers
Predicted LogP ~2.8 - 3.2Thiophene enhances lipophilicity vs. biphenyl analogs
H-Bond Donors 1 (Primary Amine)

group
H-Bond Acceptors 2Nitrogen lone pair + Thiophene sulfur
Rotatable Bonds 2C(phenyl)-C(thiophene) and C(phenyl)-C(ethyl)
Structural SMILES
  • Canonical: CC(N)C1=CC=C(C2=CC=CS2)C=C1

  • Isomeric (S-enantiomer): CC1=CC=C(C2=CC=CS2)C=C1

Part 2: Synthetic Architecture

The synthesis of 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine is best approached via a convergent strategy, utilizing a palladium-catalyzed cross-coupling followed by a functional group transformation.

2.1 Retrosynthetic Analysis

The molecule can be disconnected at the C-N bond (reductive amination) or the Biaryl bond (Suzuki coupling). The most robust route typically builds the biaryl core first to avoid catalyst poisoning by the free amine.

Pathway:

  • Suzuki-Miyaura Coupling: 4-Bromoacetophenone + 2-Thiopheneboronic acid

    
     Biaryl Ketone.
    
  • Reductive Amination: Biaryl Ketone

    
     Target Amine.
    
2.2 Detailed Synthetic Protocol

Step 1: Synthesis of 1-(4-(thiophen-2-yl)phenyl)ethan-1-one (The Ketone Precursor)

  • Reagents: 4-Bromoacetophenone (1.0 eq), 2-Thiopheneboronic acid (1.2 eq),

    
     (3-5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Conditions: Reflux under inert atmosphere (

    
     or Ar) for 12-16 hours.
    
  • Mechanism: Oxidative addition of Pd to the aryl bromide, transmetallation with the boronate, and reductive elimination yields the biaryl ketone (CAS 26170-93-4).

Step 2: Reductive Amination to Target Amine

  • Method A (Direct): Treat ketone with Ammonium Acetate (

    
    ) and Sodium Cyanoborohydride (
    
    
    
    ) in Methanol.
  • Method B (Stereoselective): Use of a chiral sulfinamide (e.g., Ellman’s auxiliary) followed by reduction to yield the enantiopure amine.

  • Workup: Acid-base extraction is critical. The product is basic; impurities remain in the organic layer during acidic wash, while the product is extracted into the aqueous phase, then recovered by basification (pH > 10).

2.3 Synthetic Workflow Diagram

Synthesis_Pathway Start1 4-Bromoacetophenone Intermediate Biaryl Ketone (CAS 26170-93-4) Start1->Intermediate Suzuki Coupling Pd(PPh3)4, K2CO3 Start2 2-Thiopheneboronic Acid Start2->Intermediate Product Target Amine C12H13NS Intermediate->Product Reductive Amination Reagent NH4OAc / NaBH3CN (Reductive Amination) Reagent->Product

Figure 1: Convergent synthetic pathway starting from commercially available aryl halides and boronic acids.[2]

Part 3: Analytical Validation & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating spectral markers.

3.1 Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       1.25 ppm (d, 3H):  Methyl group doublet (characteristic of the ethylamine tail).[3]
      
    • 
       4.05 ppm (q, 1H):  Methine proton adjacent to the amine (
      
      
      
      ).
    • 
       7.05 - 7.60 ppm (m, 7H):  Aromatic region. Look for the specific thiophene coupling patterns (dd, ~3.5 Hz and ~5.0 Hz) distinct from the phenyl AA'BB' system.
      
  • ¹³C NMR:

    • Expect ~10 unique carbon signals. The thiophene C2 and phenyl C4 (quaternary carbons) will appear downfield (~135-145 ppm).

3.2 Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    ).
    
  • Target Ion:

    
    .
    
  • Fragmentation: Loss of ammonia (

    
    , -17 Da) is a common fragmentation pathway for primary amines, leading to a carbocation peak at m/z ~187.
    
Part 4: Pharmaceutical & Research Applications[3][8][9]
4.1 Bioisosteric Replacement

The 4-(thiophen-2-yl)phenyl moiety is a classic bioisostere for the biphenyl scaffold.

  • Rationale: The thiophene ring is electron-rich and slightly smaller than a benzene ring. This alteration often improves metabolic stability (blocking para-hydroxylation) and enhances

    
     stacking interactions in protein binding pockets.
    
  • Relevance: This scaffold appears in fragment-based drug design for Kinase Inhibitors (targeting the ATP binding pocket) and GPCR ligands .

4.2 Materials Science (Conductive Polymers)

While the mono-amine is a drug intermediate, the tris-substituted variant (Tris(4-(thiophen-2-yl)phenyl)amine) is a well-known monomer for electrochromic polymers. The mono-amine described here serves as a "capping unit" or a monofunctional terminator to control molecular weight and solubility in polymer synthesis.

References
  • Ketone Precursor Synthesis

    • Sigma-Aldrich. Product Specification: 1-(4-Phenylthiophen-2-yl)ethan-1-one (CAS 26170-93-4). Link

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press.
  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Polymer Applications

    • Wu, T. Y., et al. (2016).[4] "Applications of Tris(4-(thiophen-2-yl)phenyl)amine- and Dithienylpyrrole-based Conjugated Copolymers." Polymers.[4] Link

Sources

Thiophene-Based Pharmacophores in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiophene ring represents a cornerstone pharmacophore in Central Nervous System (CNS) medicinal chemistry, prized for its bioisosteric relationship with the phenyl ring and its ability to modulate lipophilicity (


) and metabolic stability. While offering distinct physicochemical advantages—such as enhanced blood-brain barrier (BBB) permeability and unique electronic interactions (e.g., sulfur 

-hole bonding)—the thiophene moiety carries a well-documented "structural alert" regarding metabolic activation. Cytochrome P450-mediated S-oxidation can generate reactive electrophiles, necessitating precise structural engineering to mitigate toxicity. This guide provides a comprehensive technical analysis of thiophene-based CNS ligands, detailing synthetic protocols (Gewald reaction), metabolic mitigation strategies, and signal transduction mechanisms of key therapeutics like Olanzapine and Tiagabine.

The Thiophene Advantage in CNS Design

Bioisosterism and Physicochemical Properties

Thiophene is classically utilized as a bioisostere for benzene.[1] However, the substitution is non-trivial; it introduces significant electronic and steric changes that can drastically alter the pharmacological profile.

  • Lipophilicity & BBB Penetration: Thiophene is generally more lipophilic than pyridine but comparable to benzene. For CNS drugs, maintaining a

    
     between 2.0 and 4.0 is critical for passive diffusion across the BBB. The sulfur atom increases lipophilicity relative to nitrogen-containing heterocycles, often improving brain exposure.
    
  • Electronic Effects: Unlike the uniform

    
    -cloud of benzene, thiophene is electron-rich ( 
    
    
    
    -excessive). This allows for stronger cation-
    
    
    interactions with receptor binding sites.
  • Sigma-Hole Interactions: The sulfur atom exhibits a region of positive electrostatic potential (the

    
    -hole) along the extension of the C-S bond, which can form specific non-covalent interactions with nucleophilic residues (e.g., backbone carbonyls) in the binding pocket, a feature absent in phenyl rings.
    
Structural Comparison: Phenyl vs. Thiophene
FeaturePhenyl (Benzene)ThiopheneCNS Impact
Aromaticity High (Resonance Energy ~36 kcal/mol)Moderate (Resonance Energy ~29 kcal/mol)Thiophene is more susceptible to metabolic oxidation.
Geometry 6-membered, Bond angles 120°5-membered, C-S-C angle ~92°Alters vector alignment of substituents; useful for fine-tuning fit.
Electronics Electron-neutralElectron-rich (

-excessive)
Enhanced cation-

binding; higher oxidative liability.
Metabolism Epoxidation (rare), HydroxylationS-oxidation , Epoxidation (C2-C3)Critical Liability: S-oxide is a reactive Michael acceptor.

Metabolic Liabilities & Mitigation Strategies[1]

The primary challenge in thiophene medicinal chemistry is the potential for bioactivation. CYP450 enzymes (particularly CYP2C9 and CYP3A4) can oxidize the thiophene ring, leading to reactive metabolites that cause hepatotoxicity (e.g., Tienilic acid).

Mechanism of Bioactivation

The metabolic activation proceeds via two main pathways:[2]

  • S-Oxidation: Formation of a thiophene-S-oxide.[3][4] This species is highly electrophilic and can undergo Diels-Alder dimerization or Michael addition with cellular nucleophiles (e.g., Glutathione, proteins), leading to toxicity.

  • Epoxidation: Oxidation of the C2-C3 double bond to form a thiophene epoxide, which rearranges to a thiolactone or ring-opens to reactive intermediates.

Mitigation Strategies
  • Substituent Blocking: Placing bulky or electron-withdrawing groups (e.g., Cl, CF3) at the C-2 or C-5 positions blocks the primary sites of metabolic attack.

  • Scaffold Fusing: Fusing the thiophene ring to another cycle (as in Olanzapine ) stabilizes the aromatic system, reducing the propensity for S-oxidation compared to pendant thiophenes.

  • Metabolic Shunting: Designing the molecule such that other parts of the structure are metabolized faster than the thiophene ring (e.g., Duloxetine , where the naphthyl ring is the primary site of oxidation).

Visualization: Metabolic Activation Pathway

The following diagram illustrates the bifurcation between stable clearance and toxic bioactivation.

ThiopheneMetabolism Thiophene Thiophene Scaffold (Drug) CYP CYP450 (CYP2C9/3A4) Thiophene->CYP SOxide Thiophene-S-Oxide (Highly Reactive Electrophile) CYP->SOxide S-Oxidation Epoxide Thiophene 2,3-Epoxide CYP->Epoxide Epoxidation SafeMet Alternative Metabolism (e.g., N-Glucuronidation, Side-chain Ox) CYP->SafeMet Preferred Route (Structural Design) Dimer Diels-Alder Dimers (Detoxified via excretion) SOxide->Dimer Dimerization Adduct Protein/GSH Adducts (TOXICITY) SOxide->Adduct Nucleophilic Attack Thiolactone Unsaturated Thiolactone (Michael Acceptor) Epoxide->Thiolactone Rearrangement RingOpen Ring Opening (Reactive Aldehydes) Epoxide->RingOpen Thiolactone->Adduct

Figure 1: Metabolic fate of thiophene pharmacophores. Red pathways indicate bioactivation leading to toxicity; green indicates safe clearance engineered via medicinal chemistry strategies.

Case Studies: Approved Thiophene CNS Drugs

DrugIndicationTargetThiophene Structural RoleMetabolic Fate
Olanzapine Schizophrenia, BipolarAntagonist: D2, 5-HT2AFused Thienobenzodiazepine. Provides rigidity and specific electronic profile for receptor subtype selectivity.Stable. Primary metabolism is N-glucuronidation (10-N) and CYP1A2 oxidation at the nitrogen. The fused thiophene is relatively inert.
Duloxetine Depression (SNRI), PainInhibitor: SERT, NETPendant Thiophene. Bioisostere for phenyl to modulate SERT/NET ratio and lipophilicity.Shunted. Metabolism is directed to the fused naphthyl ring (4,5,6-hydroxylation) and O-demethylation. Thiophene remains largely intact.
Tiagabine EpilepsyInhibitor: GAT-1 (GABA Transporter)Bis-Thiophene linker. Provides lipophilic bulk to anchor into the GAT-1 transporter.Liability. Major pathway includes thiophene ring oxidation to 5-oxo-tiagabine (via S-oxidation). This highlights the vulnerability of non-fused thiophenes.
Rotigotine Parkinson'sAgonist: D1-D5Thiophene bioisostere. Mimics the catechol ring of dopamine but improves lipophilicity for transdermal delivery.Conjugation. Extensively metabolized via conjugation and N-desalkylation; thiophene ring is stable.

Synthetic Strategy: The Gewald Reaction

For generating 2-aminothiophene scaffolds (common in CNS libraries), the Gewald Reaction is the industry standard due to its multicomponent nature and versatility.

Reaction Mechanism

The reaction involves the condensation of a ketone/aldehyde with an activated nitrile (e.g., ethyl cyanoacetate) in the presence of elemental sulfur (


) and a base.
Detailed Protocol: Synthesis of a 2-Aminothiophene Derivative

Objective: Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Reagents:

  • Cyclohexanone (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Elemental Sulfur (

    
    ) (10 mmol)
    
  • Morpholine (15 mmol)

  • Ethanol (Absolute, 20 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (0.98 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in ethanol (10 mL).

  • Activation: Add morpholine (1.30 g, 15 mmol) dropwise to the stirring solution. Note: The reaction is exothermic; ensure temperature control if scaling up.

  • Sulfur Addition: Add elemental sulfur (0.32 g, 10 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to 60–70°C (or gentle reflux) for 3–5 hours. Monitor progress via TLC (eluent: Hexane/EtOAc 4:1). The sulfur solid should dissolve as the reaction proceeds.

  • Work-up: Cool the mixture to room temperature. The product often precipitates directly. If not, pour the mixture into ice-cold water (50 mL).

  • Isolation: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

  • Purification: Recrystallize from hot ethanol to yield off-white crystals.

  • Validation: Confirm structure via

    
    -NMR (characteristic 
    
    
    
    broad singlet at
    
    
    6.0–7.0 ppm) and MS.
Visualization: Gewald Synthesis Workflow

GewaldReaction Ketone Ketone/Aldehyde (R-CH2-C=O) Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile Activated Nitrile (CN-CH2-EWG) Nitrile->Knoevenagel Sulfur Elemental Sulfur (S8) Thiolation Sulfur Uptake (Thiolation) Sulfur->Thiolation Base Base (Morpholine) Base->Knoevenagel Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate Intermediate->Thiolation Cyclization Intramolecular Cyclization Thiolation->Cyclization Product 2-Aminothiophene Scaffold Cyclization->Product

Figure 2: The Gewald Reaction mechanism: A multicomponent synthesis of 2-aminothiophenes.

Pharmacological Signaling: Olanzapine Case Study[5][6][7]

Olanzapine exemplifies the successful integration of a thiophene ring into a fused tricyclic system (thienobenzodiazepine). Its clinical efficacy in schizophrenia stems from a complex "atypical" antagonism profile.

  • D2 Receptor (Gi-coupled): Antagonism reduces dopaminergic hyperactivity in the mesolimbic pathway (treating positive symptoms).

  • 5-HT2A Receptor (Gq-coupled): Antagonism in the mesocortical pathway enhances dopamine release, alleviating negative symptoms and reducing Extrapyramidal Side Effects (EPS).

Visualization: Olanzapine Signaling Blockade

Figure 3: Mechanism of Action of Olanzapine. The thiophene-fused scaffold enables dual antagonism of D2 and 5-HT2A receptors.

References

  • Dansette, P. M., et al. (2005). Metabolic activation of thiophenes: S-oxidation and ring opening. Chemical Research in Toxicology. Link

  • Lantz, R. J., et al. (2003). Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects.[5] Drug Metabolism and Disposition.[5][6][7][8][9] Link

  • Kassahun, K., et al. (2001). Metabolic activation of the thiophene ring in tiagabine.[2][10] Drug Metabolism and Disposition.[5][6][7][8][9] Link

  • Gewald, K., et al. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. Link

  • Bymaster, F. P., et al. (1996). In vitro and in vivo biochemistry of olanzapine: a novel atypical antipsychotic drug. Journal of Clinical Psychiatry. Link

  • Dalvie, D., et al. (2002). Bioactivation of the thiophene ring in the drug discovery process. Current Pharmaceutical Design. Link

Sources

Methodological & Application

Application Note: Chemoselective Conversion of 1-(4-(Thiophen-2-yl)phenyl)ethanone to Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The conversion of 1-(4-(thiophen-2-yl)phenyl)ethanone to its corresponding amine presents a unique chemoselectivity challenge. The substrate features an acetophenone core substituted with a thiophene ring at the para position. In drug development and synthetic scaling, the presence of the sulfur-containing thiophene heterocycle strictly dictates the choice of reducing agents.

The Catalyst Poisoning Paradigm: Standard reductive amination protocols often rely on catalytic hydrogenation (e.g., H₂, Pd/C, or PtO₂). However, the lone electron pairs on the thiophene sulfur atom strongly coordinate to the empty d-orbitals of transition metals, irreversibly poisoning the catalyst surface. To circumvent this, the synthetic strategy must rely on hydride-based reducing agents or base-metal catalyzed reductions that are tolerant to sulfur.

The optimal methodology diverges based on the target amine class:

  • For Secondary/Tertiary Amines: Direct Reductive Amination (DRA) using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold standard. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making STAB unreactive toward the parent ketone but highly reactive toward the transient, more electrophilic iminium ion[1],[2].

  • For Primary Amines: Direct reductive amination with ammonia gas or ammonium salts often leads to over-alkylation (forming secondary/tertiary amines). Instead, a two-step protocol involving the formation of a stable ketoxime, followed by its reduction using NaBH₄ activated by CuSO₄, provides a high-yielding, sulfur-tolerant pathway to the primary amine,[3].

Reagent Selection and Quantitative Comparison

The table below summarizes the quantitative expectations and chemoselectivity profiles for various reagent systems applied to this specific thiophene-bearing substrate.

Reagent SystemTarget Amine ClassChemoselectivity / S-Poisoning RiskTypical YieldReaction Time
NaBH(OAc)₃ (STAB) / AcOH Secondary / TertiaryHigh / None (Hydride-based)75–90%12–24 h
NaBH₃CN / pH 5-6 Secondary / TertiaryHigh / None (Hydride-based)70–85%12–24 h
NH₂OH·HCl then NaBH₄/CuSO₄ PrimaryHigh / None (Base metal tolerant)65–80%2 h + 4 h
H₂, Pd/C or Raney Ni AnyLow / Critical Risk (Thiophene)< 10%N/A

Synthetic Workflows and Mechanistic Pathways

Workflow cluster_1 Route A: Direct Reductive Amination cluster_2 Route B: Oxime Reduction (Primary Amine) Ketone 1-(4-(thiophen-2-yl)phenyl)ethanone DRA_Reagents Amine (2°/3°) + NaBH(OAc)3 + DCE/AcOH Ketone->DRA_Reagents One-Pot Oxime_Form NH₂OH·HCl + NaOAc, EtOH Ketone->Oxime_Form Step 1 Sec_Amine Secondary or Tertiary Amine DRA_Reagents->Sec_Amine Oxime Ketoxime Intermediate Oxime_Form->Oxime Reduction NaBH₄ / CuSO₄ Oxime->Reduction Step 2 Prim_Amine Primary Amine Reduction->Prim_Amine

Figure 1: Divergent synthetic workflows for converting 1-(4-(thiophen-2-yl)phenyl)ethanone to amines.

Mechanism K Ketone HA Hemiaminal K->HA + R-NH₂ (Fast) IM Iminium Ion (Activated) HA->IM - H₂O (Acid Catalyzed) AM Amine Product IM->AM NaBH(OAc)₃ (Hydride Transfer) STAB NaBH(OAc)₃ STAB->K No Reaction STAB->IM Selective Reduction

Figure 2: Chemoselective mechanism of direct reductive amination using NaBH(OAc)₃.

Experimental Protocols

Protocol A: Direct Reductive Amination (Synthesis of Secondary/Tertiary Amines)

Causality Note: Ketones are sterically hindered and less electrophilic than aldehydes. The addition of exactly 1.0 equivalent of glacial acetic acid is critical. It protonates the intermediate hemiaminal, facilitating the loss of water to generate the highly reactive iminium ion[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-(4-(thiophen-2-yl)phenyl)ethanone (1.0 equiv., e.g., 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv.).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv.) dropwise. Stir the mixture at room temperature for 30–60 minutes to allow the pre-formation of the iminium ion.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 15 minutes to control any mild exotherm.

  • Self-Validating IPC (In-Process Control): Stir at room temperature for 12–24 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is self-validating when the UV-active ketone spot (R_f ~0.6) is completely replaced by a lower R_f baseline spot that stains positively with ninhydrin (indicating amine formation).

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (adjusting to pH ~8) to destroy excess hydride and free-base the amine product. Extract with Dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Two-Step Synthesis of Primary Amine via Oxime

Causality Note: Standard NaBH₄ cannot reduce oximes due to the low electrophilicity of the C=N-OH bond. The addition of CuSO₄ generates copper boride nanoparticles in situ. This acts as a highly active, sulfur-tolerant catalytic surface that facilitates hydride transfer to cleave the N-O bond without affecting the thiophene ring.

Step 1: Oxime Formation

  • Dissolve 1-(4-(thiophen-2-yl)phenyl)ethanone (1.0 equiv.) in absolute ethanol (0.5 M).

  • Add hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 equiv.) and sodium acetate (NaOAc) (1.5 equiv.).

  • Reflux the mixture for 2–4 hours. Monitor by TLC until the ketone is consumed.

  • Cool to room temperature, concentrate the ethanol, and partition between EtOAc and water. Extract, dry the organics, and evaporate to yield the ketoxime intermediate.

Step 2: Chemoselective Reduction

  • Dissolve the crude ketoxime (1.0 equiv.) in methanol (0.2 M) and cool to 0 °C in an ice bath.

  • Add CuSO₄·5H₂O (0.2 equiv.). The solution will turn light blue.

  • Caution - Hydrogen Evolution: Slowly add NaBH₄ (4.0 equiv.) in small portions. The solution will rapidly turn black, indicating the formation of the active copper boride catalytic species.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validating IPC: Confirm the disappearance of the oxime via LC-MS or TLC.

  • Workup: Filter the black suspension through a short pad of Celite to remove the copper catalyst. Concentrate the filtrate, basify with 1M NaOH, and extract with EtOAc. Dry and concentrate to yield the pure 1-(4-(thiophen-2-yl)phenyl)ethan-1-amine.

References

  • Title : Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed Source : nih.gov URL : 1

  • Title : Aldehydes and Ketones to Amines - Chemistry Steps Source : chemistrysteps.com URL :2

  • Title : Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol Source : niscpr.res.in URL :

  • Title : Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC Source : nih.gov URL : 3

Sources

Microwave-assisted synthesis of thiophene-phenyl ethylamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Thiophene-Phenylethylamine Derivatives

Abstract

This application note details a robust, three-step microwave-assisted protocol for the synthesis of N-phenethyl-2-aminothiophene-3-carboxamide derivatives. This scaffold is a privileged structure in medicinal chemistry, frequently associated with allosteric modulation of kinases and anti-inflammatory pathways. By leveraging microwave irradiation, this workflow reduces total reaction time from 24+ hours (conventional heating) to under 1 hour, while significantly improving purity profiles.[1] The protocol utilizes the Gewald reaction for core construction, followed by a rapid hydrolysis and a green, propylphosphonic anhydride (T3P®)-mediated amide coupling.

Introduction & Strategic Rationale

The 2-aminothiophene scaffold is a cornerstone of modern drug discovery, serving as a bioisostere for anthranilic acids and a precursor to thienopyrimidines. However, conventional synthesis—specifically the multi-component Gewald reaction—is often plagued by long reflux times, variable yields, and difficult purification due to tarry byproducts.

Why Microwave Irradiation?

  • Dipolar Polarization: Polar solvents (EtOH, DMF) and ionic intermediates in the Gewald mechanism couple efficiently with microwave energy, leading to rapid superheating and accelerated nucleophilic attacks.

  • Selectivity: Rapid heating profiles minimize the "thermal history" of the reaction, reducing the formation of oligomeric side products common in sulfur chemistry.

  • Green Chemistry: This protocol employs T3P (Propylphosphonic anhydride) for the final coupling.[2] T3P is a non-toxic, high-atom-economy reagent that generates water-soluble byproducts, simplifying workup to a mere extraction.

Synthetic Workflow

The synthesis proceeds in three distinct microwave-assisted stages.

SynthesisWorkflow Start Start: Ketone + Ethyl Cyanoacetate Gewald Step 1: Gewald Reaction (MW, 120°C, 15 min) Formation of Thiophene Core Start->Gewald + S8, Morpholine Hydrolysis Step 2: Ester Hydrolysis (MW, 100°C, 5 min) Unmasking Carboxylic Acid Gewald->Hydrolysis NaOH, EtOH Coupling Step 3: T3P Amide Coupling (MW, 80°C, 10 min) Addition of Phenethylamine Hydrolysis->Coupling + Phenethylamine + T3P, Pyridine Final Final Product: N-Phenethyl-2-amino thiophene-3-carboxamide Coupling->Final Workup

Figure 1: Integrated microwave-assisted workflow for the synthesis of the target scaffold.

Detailed Experimental Protocols

Step 1: The Microwave-Assisted Gewald Reaction

Objective: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[3]

Materials:

  • Cyclohexanone (10 mmol, 0.98 g)

  • Ethyl cyanoacetate (10 mmol, 1.13 g)

  • Elemental Sulfur (10 mmol, 0.32 g)

  • Morpholine (15 mmol, 1.30 g) - Acts as both base and solvent modifier.

  • Ethanol (5 mL)

Protocol:

  • Pre-mixing: In a 10 mL microwave process vial, combine cyclohexanone, ethyl cyanoacetate, and sulfur. Add ethanol and stir for 1 minute.

  • Activation: Add morpholine dropwise. Note: The reaction is exothermic; a slight temperature rise indicates initiation.

  • Irradiation: Cap the vial and place it in the microwave reactor.

    • Mode: Dynamic Power (Maintain Target Temp)

    • Temp: 120 °C

    • Hold Time: 15 minutes

    • Stirring: High

  • Workup: Cool to room temperature. The product often precipitates upon cooling. Pour the mixture into ice-cold water (50 mL). Filter the solid, wash with cold EtOH/H2O (1:1), and dry.

    • Expected Yield: 85-92% (Yellowish solid).

Step 2: Rapid Microwave Hydrolysis

Objective: Conversion of the ethyl ester to the free carboxylic acid.

Materials:

  • Gewald Ester (from Step 1) (5 mmol)

  • NaOH (2M aqueous solution, 5 mL)

  • Ethanol (5 mL)

Protocol:

  • Assembly: Suspend the ester in the EtOH/NaOH mixture in a 30 mL microwave vial.

  • Irradiation:

    • Temp: 100 °C

    • Hold Time: 5 minutes

  • Workup: Pour the reaction mixture into a beaker. Acidify with 1M HCl to pH ~3-4. The carboxylic acid will precipitate immediately. Filter, wash with water, and dry.

    • Note: Do not use strong mineral acids at high concentrations to avoid decarboxylation.

Step 3: T3P-Mediated Amide Coupling

Objective: Coupling with 2-Phenylethylamine.

Materials:

  • Thiophene Carboxylic Acid (from Step 2) (1 mmol)

  • 2-Phenylethylamine (1.1 mmol)

  • T3P® (Propylphosphonic anhydride) (50 wt% in EtOAc, 1.5 mmol)

  • Pyridine (3 mmol)

  • Ethyl Acetate (EtOAc) or 2-MeTHF (3 mL)

Protocol:

  • Assembly: In a 5 mL microwave vial, dissolve the carboxylic acid and phenethylamine in EtOAc. Add pyridine, followed by the T3P solution.[4][5]

  • Irradiation:

    • Temp: 80 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (Safety limit for EtOAc)

  • Workup: Dilute with EtOAc (10 mL). Wash with water (2 x 10 mL), saturated NaHCO₃ (to remove excess acid/T3P byproducts), and brine. Dry over MgSO₄ and concentrate.

    • Purification: Often not required. If necessary, flash chromatography (Hexane/EtOAc).

Results & Optimization Data

The following table contrasts the efficiency of this microwave protocol against traditional thermal reflux methods.

ParameterConventional RefluxMicrowave ProtocolImprovement Factor
Step 1 Time 4 - 8 Hours15 Minutes16x - 32x Faster
Step 1 Yield 60 - 70%85 - 92%+20% Yield
Step 3 Time 12 - 24 Hours10 Minutes70x Faster
Coupling Reagent EDC/HOBt (Standard)T3P (Green)Cleaner Workup
Overall Purity Requires Columnoften >95% crudeReduced Solvent Use

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The Gewald reaction is a multi-component condensation.

GewaldMechanism cluster_MW Microwave Effect Knoevenagel Intermediate A: Knoevenagel Condensation (Ketone + Nitrile) Sulfurization Intermediate B: Thioketone/Enethiol Formation (Addition of S8) Knoevenagel->Sulfurization Morpholine Base Cyclization Intermediate C: Intramolecular Cyclization (Nucleophilic attack on Nitrile) Sulfurization->Cyclization MW Acceleration Aromatization Final Product: 2-Aminothiophene Cyclization->Aromatization Tautomerization

Figure 2: Mechanism of the Gewald reaction. The sulfurization and cyclization steps are rate-limiting and highly sensitive to microwave dielectric heating.

Safety & Troubleshooting

  • Pressure Hazards: Heating solvents like Ethanol and EtOAc in a closed vessel generates pressure. Ensure your reactor has a pressure release limit set (typically 250-300 psi). Do not fill vials more than 60%.

  • Sulfur Handling: Elemental sulfur can sublime and clog lines if not dissolved. Ensure thorough mixing before irradiation.

  • T3P Handling: T3P is corrosive but less sensitizing than DCC. It reacts with water; keep the reaction anhydrous until workup.

Troubleshooting Guide:

  • Low Yield in Step 1? Check the quality of the ethyl cyanoacetate (it degrades over time). Increase the amount of morpholine to 2.0 equivalents.

  • Incomplete Coupling? T3P requires a base to function.[6] Ensure Pyridine or DIEA is present in at least 3 equivalents relative to the acid.

References

  • Microwave-Assisted Gewald Reaction: Sridhar, M. et al. "Microwave-assisted synthesis of 2-aminothiophenes."[1][3] Tetrahedron Letters, 2007. Link

  • T3P Coupling Protocol: Dunetz, J. R. et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[4] Organic Letters, 2011.[4] Link

  • Thiophene Biological Activity: Sabnis, R. W. et al. "2-Aminothiophenes: A Privileged Scaffold in Drug Discovery." Current Topics in Medicinal Chemistry, 2008.
  • Green Amidation: Starkov, P. et al. "Amide coupling strategies in drug discovery." Drug Discovery Today, 2018.
  • Microwave Synthesis Overview: Kappe, C. O.[1] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. Link

Sources

Scalable process for 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine production

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scalable Production of 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine

Abstract

This application note provides a comprehensive and scalable two-step synthesis for the production of 1-[4-(thiophen-2-yl)phenyl]ethan-1-amine, a valuable chiral building block in pharmaceutical development. The process is designed for efficiency, scalability, and sustainability, prioritizing modern catalytic methods. The initial step involves a robust palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the key intermediate, 1-[4-(thiophen-2-yl)phenyl]ethan-1-one. The subsequent and final step employs a highly stereoselective biocatalytic asymmetric reductive amination using an engineered amine dehydrogenase (AmDH) to yield the target chiral amine with high enantiopurity. This guide details the rationale behind the strategic choices, provides step-by-step protocols, and addresses key considerations for process scale-up.

Strategic Overview: A Modern Approach to Chiral Amine Synthesis

The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical chemistry, as the chirality of a molecule is often critical to its therapeutic efficacy and safety.[1] The target molecule, 1-[4-(thiophen-2-yl)phenyl]ethan-1-amine, presents two primary synthetic challenges: the formation of the biaryl (phenyl-thiophene) core and the stereocontrolled installation of the primary amine.

Our retrosynthetic strategy is outlined below. We disconnect the target amine at the C-N bond, identifying the prochiral ketone, 1-[4-(thiophen-2-yl)phenyl]ethan-1-one, as the pivotal intermediate. This ketone is then disconnected at the phenyl-thiophene C-C bond, leading to commercially available starting materials: a 4-haloacetophenone and thiophene-2-boronic acid.

G cluster_main Retrosynthetic Strategy product Target Amine: 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine ketone Key Intermediate: 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one product->ketone Disconnect C-N Bond (Asymmetric Reductive Amination) sm1 4-Bromoacetophenone ketone->sm1 Disconnect C-C Bond (Suzuki-Miyaura Coupling) sm2 Thiophene-2-boronic acid ketone->sm2

Caption: Retrosynthetic analysis of the target amine.

This strategy was chosen for its scalability and efficiency:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful and widely used methods for C-C bond formation in industrial settings.[2] It offers high yields, tolerates a wide range of functional groups, and has well-established protocols for scale-up.[3]

  • Biocatalytic Reductive Amination: For the crucial asymmetric step, we selected an enzymatic approach over traditional transition-metal catalysis. Amine dehydrogenases (AmDHs) catalyze the direct conversion of a ketone to a chiral amine using ammonia as the nitrogen source, offering exceptional enantioselectivity (>99% ee) under mild, aqueous conditions.[4][5] This "green chemistry" approach avoids expensive, and often toxic, heavy metal catalysts and harsh reaction conditions, while producing water as the sole byproduct.[4]

Protocol I: Synthesis of 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one

This procedure details the palladium-catalyzed Suzuki-Miyaura coupling between 4-bromoacetophenone and thiophene-2-boronic acid. The selection of a suitable palladium catalyst, ligand, and base is critical for achieving high conversion and minimizing side product formation.[3][6]

Causality of Experimental Choices
  • Catalyst System: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, [Pd(dppf)Cl₂], is chosen for its high efficiency and stability in cross-coupling reactions. The dppf ligand promotes the catalytic cycle and prevents palladium black precipitation.[6]

  • Base: Sodium carbonate (Na₂CO₃) is an effective and economical inorganic base. It is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.[3]

  • Solvent System: A mixture of an organic solvent like dimethoxyethane (DME) or toluene with water is used. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the starting materials and intermediate catalytic species.

Optimized Reaction Parameters
ParameterConditionRationale
Aryl Halide 4-BromoacetophenoneOffers a good balance of reactivity and cost compared to iodo- or chloro-analogs.
Boronic Acid Thiophene-2-boronic acid1.2 equivalents to ensure full consumption of the aryl halide.
Catalyst Pd(dppf)Cl₂1-2 mol% loading provides efficient catalysis for this type of coupling.[6]
Base Na₂CO₃ (2M aq. solution)2.0 equivalents, sufficient to drive the reaction to completion.[3]
Solvent Toluene / Water4:1 v/v ratio provides good phase mixing and solubility.
Temperature 85-90 °CPromotes efficient reaction rates without significant thermal degradation.
Reaction Time 4-8 hoursMonitored by TLC or LC-MS for completion.
Step-by-Step Experimental Protocol
  • Reactor Setup: To an appropriately sized jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-bromoacetophenone (1.0 eq), thiophene-2-boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.015 eq).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add degassed toluene (4 volumes relative to the aryl halide) and the 2M aqueous solution of Na₂CO₃ (2.0 eq).

  • Reaction: Begin vigorous stirring and heat the mixture to 85-90 °C. Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water (2 x 2 volumes) and then with brine (1 x 2 volumes).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: The crude 1-[4-(thiophen-2-yl)phenyl]ethan-1-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to yield the product as a crystalline solid with >98% purity. An expected yield is typically in the range of 85-95%.

Protocol II: Asymmetric Synthesis of 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine

This protocol utilizes an engineered amine dehydrogenase (AmDH) to perform the asymmetric reductive amination of the ketone intermediate. This one-step transformation directly installs the chiral amine with high enantiomeric excess.[4][7]

The Biocatalytic System: A Self-Validating Cycle

The core of this step is the AmDH enzyme, which uses the reducing cofactor nicotinamide adenine dinucleotide (NADH) to deliver a hydride to the imine intermediate formed from the ketone and ammonia.[5] As NADH is expensive, a catalytic amount is used and continuously regenerated by a secondary "sacrificial" enzyme system. Here, we use glucose dehydrogenase (GDH) and D-glucose. GDH oxidizes glucose to gluconolactone, simultaneously reducing NAD⁺ back to the active NADH required by the AmDH. This creates an efficient, self-sustaining catalytic cycle.

G cluster_cycle Biocatalytic Reductive Amination Cycle Ketone 1-[4-(thiophen-2-yl)phenyl]ethan-1-one AmDH Amine Dehydrogenase (AmDH) Ketone->AmDH Amine Chiral Amine Product AmDH->Amine H₂O NAD NAD⁺ AmDH->NAD Ammonia Ammonia (NH₃) Ammonia->AmDH NADH NADH NADH->AmDH GDH Glucose Dehydrogenase (GDH) NAD->GDH GDH->NADH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose D-Glucose Glucose->GDH

Caption: The AmDH/GDH coupled enzyme system for chiral amine synthesis.

Optimized Reaction Parameters
ParameterConditionRationale
Substrate Conc. 50-100 g/LA balance between volumetric productivity and potential substrate inhibition.
Ammonia Source Ammonium PhosphateActs as both the amine donor and a buffering agent.
pH 8.5 - 9.5Optimal pH range for many AmDH and GDH enzymes.
Temperature 30-40 °CMild conditions preserve enzyme stability and activity.
Cofactor (NAD⁺) 0.5 - 1.0 mMCatalytic amount is sufficient due to the efficient regeneration cycle.
Regeneration System D-Glucose (1.2 eq) / GDHGlucose is an inexpensive and efficient hydride donor for cofactor regeneration.
Enzyme Loading 1-5% (w/w) AmDH/GDHDependent on the specific activity of the enzyme preparations.
Solvent Aqueous BufferEnvironmentally benign and required for enzyme function.
Step-by-Step Experimental Protocol
  • Buffer Preparation: Prepare a buffered solution (e.g., 1.0 M ammonium phosphate) and adjust the pH to 9.0.

  • Reactor Setup: To a temperature-controlled reactor, add the buffer solution. Dissolve NAD⁺ (e.g., 1 g/L), D-glucose (1.2 eq relative to the ketone substrate), and the ketone intermediate, 1-[4-(thiophen-2-yl)phenyl]ethan-1-one. The ketone may require a co-solvent like DMSO (5-10% v/v) to aid solubility.

  • Enzyme Addition: Once all components are dissolved and the temperature is stabilized at 35 °C, add the Amine Dehydrogenase (AmDH) and Glucose Dehydrogenase (GDH) enzymes.

  • Reaction: Maintain the temperature and pH (adjusting with a base like NaOH if necessary) for 24-48 hours. Monitor the conversion of the ketone and the enantiomeric excess (ee) of the amine product using chiral HPLC.

  • Workup: When the reaction has reached >99% conversion, stop the reaction. Adjust the pH of the mixture to >11 with 10M NaOH to ensure the amine is in its free base form.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate (3 x 3 volumes). The product amine will move into the organic phase, while the enzymes, buffer salts, and glucose byproducts remain in the aqueous phase.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-[4-(thiophen-2-yl)phenyl]ethan-1-amine.

  • Purification: If necessary, the product can be further purified by vacuum distillation or by forming a crystalline salt (e.g., hydrochloride) to achieve >99% chemical and enantiomeric purity. Expected yields for the biocatalytic step are typically >90% with an enantiomeric excess of >99.5%.

Process Safety and Scalability

  • Suzuki Coupling: Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere. Toluene is flammable. Ensure proper ventilation and grounding of equipment. Boronic acids can be irritants; appropriate personal protective equipment (PPE) should be worn. On a large scale, managing the exotherm during catalyst addition and ensuring efficient phase mixing are critical.

  • Biocatalytic Amination: The primary safety consideration is the handling of aqueous ammonia/ammonium buffers. The enzymatic reaction itself is conducted under mild conditions and is generally considered safe. For scale-up, maintaining sterile or bio-burden-controlled conditions can prevent microbial contamination that could degrade the enzymes. Efficient extraction is key to high recovery of the product.

Conclusion

The described two-step process, combining a robust Suzuki-Miyaura coupling with a highly efficient and selective biocatalytic reductive amination, represents a state-of-the-art, scalable, and sustainable manufacturing route for 1-[4-(thiophen-2-yl)phenyl]ethan-1-amine. This approach minimizes waste, avoids harsh reagents and conditions, and delivers the final chiral amine in high yield and excellent enantiopurity, making it highly suitable for professionals in pharmaceutical research and development.

References

  • UniTo. (n.d.). Biocatalysis in Non-Conventional Media: Unlocking the Potential for Sustainable Chiral Amine Synthesis.
  • ChemRxiv. (2025). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase.
  • Dove Medical Press. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • MDPI. (2022, May 30). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
  • HIMS Biocat. (n.d.). Sustainable Synthesis of Chiral Amines.
  • ResearchGate. (n.d.). Catalytic Asymmetric Reductive Amination of α‐Branched Ketones.
  • ACS Publications. (2021, November 10). Asymmetric Reductive Amination of Structurally Diverse Ketones with Ammonia Using a Spectrum-Extended Amine Dehydrogenase | ACS Catalysis.
  • Google Patents. (n.d.). US20040147762A1 - Asymmetric reductive amination of ketones.
  • ACS Publications. (2023, April 10). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
  • PMC. (n.d.). NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application.
  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
  • MDPI. (2026, February 3). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives.
  • Jafarian, M. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst.
  • ResearchGate. (2020, September). Arrhenius plot of Suzuki coupling of 4-iodoacetophenone and....
  • PMC. (n.d.). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media.

Sources

Protecting Group Strategies for Thiophene-Containing Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Sulfur Problem" in Amine Protection

Thiophene-containing amines present a unique dichotomy in organic synthesis. While the amine functionality requires standard protection to modulate nucleophilicity, the thiophene ring introduces two critical vulnerabilities that disrupt conventional protocols:

  • Catalyst Poisoning: The sulfur atom possesses high affinity for transition metals, rendering standard hydrogenolytic deprotection (e.g., Pd/C + H₂) ineffective for Cbz or Benzyl groups.

  • Electrophilic Scavenging: Thiophene is an electron-rich aromatic system (super-aromatic). During acid-mediated deprotection (e.g., Boc removal with TFA), the generated carbocations (t-butyl cations) act as electrophiles, attacking the thiophene ring to form irreversible alkylated byproducts.

This guide details field-proven strategies to navigate these challenges, focusing on scavenger-assisted acidic deprotection and non-hydrogenolytic cleavage methods.

Strategic Selection Guide

The choice of protecting group (PG) must be dictated by the stability of the thiophene core and the orthogonality required for subsequent steps.

Protecting GroupThiophene CompatibilityPrimary ChallengeRecommended Strategy
Fmoc High Base sensitivity of other groupsUse for highly acid-sensitive thiophenes. Cleave with Piperidine/DBU.
Boc Medium Electrophilic attack on ring during deprotectionMandatory: Use Cation Scavengers (Silanes/Thiols) during TFA treatment.
Cbz Low (Standard) Pd catalyst poisoning by SulfurAvoid H₂. Use Lewis Acid (AlCl3) or Nucleophilic Soft-Deprotection.
Teoc High Fluoride sensitivityCleave with TBAF (mild and orthogonal).
Alloc Medium-High Pd(0) sensitivity to SUse high catalyst loading or specific Pd scavengers.

Protocol A: Scavenger-Assisted Boc Deprotection

Objective: Remove the tert-butyloxycarbonyl (Boc) group without alkylating the electron-rich thiophene ring.

The Mechanism of Failure

In standard deprotection (TFA/DCM), the Boc group fragments into CO₂ and a tert-butyl cation (


). In the absence of a trap, the thiophene ring acts as a nucleophile, undergoing Friedel-Crafts alkylation at the C2 or C5 position.
Detailed Protocol

Reagents:

  • Trifluoroacetic acid (TFA)[1][2][3]

  • Dichloromethane (DCM) or Dioxane

  • Scavenger Cocktail: Triethylsilane (TES) and/or Thioanisole.

Step-by-Step:

  • Preparation: Dissolve the Boc-protected thiophene amine (1.0 equiv) in DCM (0.1 M concentration).

  • Scavenger Addition: Add Triethylsilane (2.0 - 5.0 equiv) .

    • Note: TES acts as a hydride source, quenching the

      
       cation to form isobutane (gas), which is inert.
      
    • Alternative: If the substrate is extremely sensitive, add Thioanisole (2.0 equiv) as a secondary scavenger.

  • Acid Treatment: Cool the solution to 0°C. Slowly add TFA (10-20% v/v final concentration).

    • Do not use neat TFA unless validated on a small scale.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by LC-MS (look for M+56 adducts indicating ring alkylation).

  • Workup:

    • Concentrate in vacuo.[4]

    • Crucial: Co-evaporate with toluene (3x) to remove residual TFA and scavengers.

    • If the free base is unstable (common for 2-aminothiophenes), isolate as the TFA salt or immediately acylate.

Visualization: Cation Scavenging Pathway

BocScavenging BocAmine Boc-Protected Thiophene TFA TFA Treatment BocAmine->TFA Cation t-Butyl Cation (Electrophile) TFA->Cation Fragmentation FreeAmine Deprotected Amine (Product) TFA->FreeAmine Thiophene Thiophene Ring (Nucleophile) Cation->Thiophene No Scavenger (Fast) Isobutane Isobutane (Inert Gas) Cation->Isobutane SideProduct Alkylated Thiophene (Impurity) Thiophene->SideProduct Scavenger Triethylsilane (Scavenger) Scavenger->Cation Hydride Transfer (Fast)

Caption: Path A (Red) shows the alkylation risk. Path B (Blue) shows the scavenger intercepting the cation.

Protocol B: Non-Hydrogenolytic Cbz Removal

Objective: Remove the Carboxybenzyl (Cbz) group without using H₂/Pd, avoiding catalyst poisoning.

Strategy 1: Lewis Acid Mediated Cleavage (AlCl₃/HFIP)

Recent advancements suggest the use of Aluminum Chloride in Hexafluoroisopropanol (HFIP) as a mild, chemoselective method.

Protocol:

  • Dissolve Cbz-amine (1.0 equiv) in HFIP (0.2 M).

  • Add AlCl₃ (2.0 equiv) at room temperature.

  • Stir for 1-3 hours. The reaction proceeds via coordination of Al to the carbonyl oxygen, facilitating carbamate cleavage.

  • Quench: Add saturated aqueous NaHCO₃.

  • Extraction: Extract with EtOAc.

Strategy 2: Nucleophilic Soft-Deprotection (Mercaptoethanol)

A highly effective method for sulfur-containing substrates that avoids harsh acids.

Protocol:

  • Dissolve Cbz-amine in DMA (N,N-Dimethylacetamide) .

  • Add 2-Mercaptoethanol (3.0 equiv) and K₃PO₄ (2.0 equiv) .

  • Heat to 75°C for 4-12 hours.

  • Mechanism: The thiolate nucleophile attacks the benzyl carbon, cleaving the C-O bond via an S_N2 mechanism, releasing the amine and CO₂.

Protocol C: Handling 2-Aminothiophenes (The "Unstable" Class)

Context: Unlike thiophene-alkylamines (e.g., thiophene-2-methylamine), 2-aminothiophenes are inherently unstable as free bases. They exist in equilibrium with imino-tautomers and are prone to oxidative dimerization.

Critical Handling Rules:

  • Never isolate the free base. Always handle as a salt (HCl/TFA) or protect immediately.

  • Synthesis: Typically synthesized as the protected form via the Curtius Rearrangement of thiophene-2-carboxylic acids in tert-butanol (yielding Boc-2-aminothiophene).

  • Deprotection-Reprotection: If swapping PGs, perform a "telescoped" sequence. Deprotect (e.g., TFA), remove volatiles, and add the new acylating agent (e.g., AcCl) directly to the crude salt in the presence of base (DIEA).

Decision Logic for Protocol Selection

SelectionGuide Start Start: Select PG for Thiophene-Amine IsAcidSensitive Is the Thiophene Acid-Sensitive? Start->IsAcidSensitive UseFmoc STRATEGY: Fmoc (Base Labile) IsAcidSensitive->UseFmoc Yes (e.g., Polymerizes) IsPdPoison Is Hydrogenation Required? IsAcidSensitive->IsPdPoison No DeprotFmoc Deprotection: 20% Piperidine/DMF UseFmoc->DeprotFmoc UseBoc STRATEGY: Boc (Acid Labile) IsPdPoison->UseBoc Standard UseCbz STRATEGY: Cbz (Robust) IsPdPoison->UseCbz Avoid H2 (Catalyst Poison) DeprotBoc Deprotection: TFA + Et3SiH (Scavenger) UseBoc->DeprotBoc DeprotCbz Deprotection: AlCl3/HFIP or Mercaptoethanol/K3PO4 UseCbz->DeprotCbz

Caption: Decision tree for selecting protecting groups based on substrate stability and deprotection constraints.

References

  • Vinayagam, V., et al. (2024).[5] "Aluminum Chloride in Hexafluoroisopropanol: A Mild and Chemoselective Reagent for the Deprotection of N-Cbz Groups." Journal of Organic Chemistry. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley. (Standard reference for scavenger usage in Boc deprotection).
  • Scattolin, T., et al. (2024).[5] "Nucleophilic Deprotection of Cbz, Alloc, and Methyl Carbamates using 2-Mercaptoethanol." Journal of Organic Chemistry. Link

  • Dunne, K., et al. (2010). "Prevention of t-butyl cation alkylation of electron-rich aromatics during Boc deprotection." Tetrahedron Letters. Link

  • Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte. (Foundational chemistry for 2-aminothiophenes).

Sources

Biocatalytic transamination methods for chiral thiophene amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biocatalytic Transamination Methods for Chiral Thiophene Amines


-Transaminases for Thiophene-Based Pharmacophores[1]

Executive Summary

Thiophene rings serve as critical bioisosteres for benzene in medicinal chemistry, appearing in blockbusters like Duloxetine , Clopidogrel , and Tiotropium .[1] However, the sulfur atom in thiophene presents a "soft" nucleophile that frequently poisons transition metal catalysts (Pd, Rh, Ru) used in traditional asymmetric hydrogenation.[1]

Biocatalytic transamination using


-Transaminases (ATAs)  offers a superior alternative.[1] By utilizing the Pyridoxal-5'-phosphate (PLP) cofactor, ATAs bypass metal toxicity issues, delivering high enantiomeric excess (

) under mild aqueous conditions.[1] This guide details the protocols for synthesizing chiral thiophene amines, specifically focusing on the conversion of 2-acetylthiophene to (S)-1-(2-thienyl)ethylamine , a model system for this pharmacophore class.[1]

Mechanistic Principles

ATAs operate via a Ping-Pong Bi-Bi mechanism .[1] The reaction is reversible and thermodynamically limited (


), requiring strategic equilibrium displacement.[1]
The PLP Shuttle Cycle

The enzyme oscillates between two forms: the internal aldimine (PLP-bound, yellow) and the pyridoxamine form (PMP-bound, colorless).[1]

  • Half-Reaction 1 (Deamination): The amine donor (e.g., Isopropylamine) enters, transfers its amino group to PLP, and leaves as a ketone (Acetone).[1] The enzyme is now in the PMP form.

  • Half-Reaction 2 (Amination): The thiophene ketone acceptor enters, receives the amino group from PMP, and leaves as the chiral amine product.[1] The enzyme returns to the PLP form.

TransaminationCycle E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP (Pyridoxamine) E_PLP->E_PMP + Donor - Byproduct Byproduct Ketone Byproduct (Acetone) E_PLP->Byproduct E_PMP->E_PLP + Acceptor - Product Product Chiral Amine (1-(2-thienyl)ethylamine) E_PMP->Product Donor Amine Donor (Isopropylamine) Donor->E_PLP Acceptor Acceptor Ketone (2-Acetylthiophene) Acceptor->E_PMP

Figure 1: The Ping-Pong Bi-Bi mechanism of


-transaminases.[1] The cofactor shuttles nitrogen from the sacrificial donor to the thiophene substrate.

Protocol A: High-Throughput Screening (HTS)

Objective: Identify active ATA variants for 2-acetylthiophene transamination. Method: UV-based kinetic assay exploiting the absorbance difference between the conjugated ketone and the amine.

Materials
  • Enzyme Library: 96-well plate containing lyophilized ATAs (e.g., Vibrio fluvialis, Arthrobacter sp.[1] variants).

  • Substrate: 2-acetylthiophene (dissolved in DMSO).

  • Donor: L-Alanine (for S-selective) or D-Alanine (for R-selective).[1]

  • Cofactor: PLP (Pyridoxal-5'-phosphate).[1][2]

  • Recycling System: Lactate Dehydrogenase (LDH) + NADH (removes pyruvate to drive equilibrium).[1]

Workflow
  • Preparation:

    • Reaction Mix: 50 mM Tris-HCl (pH 7.5), 1 mM PLP, 250 mM Alanine, 10 mM 2-acetylthiophene (5% DMSO final), 0.5 mM NADH, 5 U/mL LDH.

  • Initiation: Add 180 µL Reaction Mix to each well containing 2 mg enzyme lyophilizate.

  • Incubation: Shake at 30°C, 600 rpm.

  • Detection (Real-Time): Monitor absorbance decrease at 340 nm (NADH consumption) or specific ketone absorbance drop at 300-310 nm.

  • Validation: Quench "Hit" wells with acetonitrile and analyze via HPLC (C18 column, 0.1% TFA water/MeCN gradient) to confirm conversion and enantiomeric excess (ee).

Protocol B: Preparative Synthesis (Isopropylamine Route)

Objective: Gram-scale synthesis of (S)-1-(2-thienyl)ethylamine using Isopropylamine (IPA) as the "Smart Donor."[1] Rationale: IPA is preferred over Alanine for scale-up because the byproduct (acetone) is volatile and easily removed, shifting the equilibrium (Le Chatelier’s principle) without expensive cofactor recycling enzymes [1, 2].[1]

Experimental Setup
  • Substrate: 2-Acetylthiophene (10 g, ~80 mmol).

  • Donor: Isopropylamine (IPA) - 1.0 to 2.0 M.[1]

  • Enzyme: Engineered ATA (e.g., Arthrobacter variant tailored for IPA tolerance).[1]

  • Solvent System: 50 mM Potassium Phosphate Buffer (KPi), pH 7.5 + 10-20% DMSO (to solubilize thiophene).[1]

Step-by-Step Procedure
  • Buffer Preparation (Critical):

    • Dissolve IPA in KPi buffer. Note: IPA is a strong base.[1] You must re-adjust pH to 7.0–7.5 using concentrated HCl. High pH will denature the enzyme.

  • Substrate Addition:

    • Dissolve 2-acetylthiophene in DMSO.[1] Add to the buffer slowly to prevent precipitation. Final concentration: 20–50 g/L.[1]

  • Reaction Initiation:

    • Add PLP (1 mM) and ATA enzyme powder (loading: 5–10 g/L or 10-20 wt% relative to substrate).[1]

  • Equilibrium Displacement:

    • Open System: Run the reaction with a slight nitrogen sweep or reduced pressure (200–300 mbar) to continuously evaporate acetone (boiling point 56°C) while retaining water/IPA.[1]

    • Temperature: Maintain 30–40°C.[1]

  • Workup:

    • Acidify to pH 2 (HCl) to protonate the amine product (stays in aqueous).[1]

    • Extract with MTBE (removes unreacted ketone and neutral impurities).[1]

    • Basify aqueous layer to pH 12 (NaOH).[1]

    • Extract with MTBE/DCM to recover the chiral amine.

    • Dry (Na₂SO₄) and concentrate.[1][3]

Process Optimization & Troubleshooting

Decision Logic for Optimization

The following workflow illustrates how to handle common failure modes (Inhibition vs. Solubility).

OptimizationFlow Start Initial Screen (50 mM Substrate) Check Conversion > 50%? Start->Check Success Scale Up (Use IPA Protocol) Check->Success Yes Fail Analyze Limitation Check->Fail No Inhibition Substrate/Product Inhibition? (Check IC50) Fail->Inhibition Solubility Solubility Issue? (Precipitate visible) Fail->Solubility Soln_Inhib Solution: Fed-Batch Addition or Biphasic System Inhibition->Soln_Inhib Soln_Sol Solution: Increase DMSO (up to 20%) or Add Surfactant Solubility->Soln_Sol

Figure 2: Optimization workflow for addressing low conversion in thiophene transamination.

Comparative Data: Donor Selection

Thiophene substrates often require careful donor selection due to the "Small Binding Pocket" constraints of ATAs.

ParameterL-Alanine System Isopropylamine (IPA) System
Equilibrium Drive Requires LDH/GDH enzymes (remove pyruvate).[1]Removal of volatile Acetone (evaporation).[1]
Atom Economy Low (requires co-enzymes + NADH).[1]High (single enzyme).[1]
Inhibition Pyruvate is a strong product inhibitor.[1]IPA can be inhibitory at high conc.[1] (>1M).[1][4][5][6]
pH Stability Stable (neutral byproduct).[1]Volatile pH (requires strong buffering).[1]
Best Use Case Initial Screening / Lab Scale (<1g).[1]Industrial Scale-Up (>10g).[1][7]

Scientific Validity & References

The protocols above are grounded in the distinct reactivity of thiophene as a "masked" aromatic system. While thiophene is electron-rich, it does not interfere with the lysine-PLP Schiff base linkage essential for ATA activity, unlike its interference with Pd-catalysts [3].[1] The use of IPA as a donor is validated by the industrial synthesis of Sitagliptin, where engineered ATAs were evolved to tolerate high IPA concentrations [4].

References:

  • Shin, J. S., & Kim, B. G. (2002). Kinetic resolution of

    
    -methylbenzylamine with 
    
    
    
    -transaminase...[1][8] Biotechnology and Bioengineering.[1][6] Link
  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture.[1] Science. Link[1]

  • Kroutil, W., et al. (2013). Asymmetric preparation of prim-amines... employing

    
    -transaminases.[1] Current Opinion in Chemical Biology. Link
    
  • Mallin, H., et al. (2014). Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an

    
    -Transaminase.[1] ResearchGate.[1][6][7][9] Link
    
  • Green, A. P., et al. (2014). Chiral Amine Synthesis Using

    
    -Transaminases: An Amine Donor that Displaces Equilibria.[1] Angewandte Chemie. Link
    

Sources

Solid-phase synthesis of libraries containing 4-(2-thienyl)phenyl moieties

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Solid-Phase Synthesis of Libraries Containing 4-(2-thienyl)phenyl Moieties

Executive Summary

The 4-(2-thienyl)phenyl moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for biphenyl systems in kinase inhibitors, anti-inflammatory agents, and optoelectronic materials. Its incorporation into combinatorial libraries allows for the exploration of electronic and steric space distinct from standard biaryl systems.

This Application Note details a robust Solid-Phase Synthesis (SPS) protocol for generating libraries containing this core. Unlike solution-phase chemistry, this protocol addresses the specific challenges of heterogeneous catalysis, including thiophene-mediated catalyst poisoning and on-resin aggregation . We utilize a "Scaffold-First" approach, anchoring 4-iodobenzoic acid to Rink Amide resin, followed by a microwave-assisted Suzuki-Miyaura cross-coupling with various thiophene boronic acids.

Strategic Analysis & Chemistry Selection

Retrosynthetic Logic

To synthesize the 4-(2-thienyl)phenyl core on solid support, two primary routes exist. We selected Route A (Resin-Aryl Halide) over Route B (Resin-Boronate) for the following reasons:

  • Route A (Selected): Resin-Linker-Ph-I + Thiophene-B(OH)₂

    • Pros: Aryl iodides are highly stable on resin. Thiophene boronic acids are commercially diverse and inexpensive.

    • Cons: Requires efficient oxidative addition on a heterogeneous surface.

  • Route B (Rejected): Resin-Linker-Ph-B(OR)₂ + Bromothiophene

    • Pros: Avoids homocoupling of the resin species.

    • Cons: Resin-bound boronates are prone to protodeboronation and hydrolysis during storage.

The "Thiophene Problem"

Thiophenes contain sulfur atoms with lone pairs capable of coordinating to Palladium (Pd), potentially poisoning the catalyst by displacing phosphine ligands.

  • Solution: We utilize Pd(PPh₃)₄ at a higher loading (5-10 mol%) or the bidentate Pd(dppf)Cl₂ to resist sulfur displacement.

  • Base Selection: Anhydrous bases are often preferred in SPS to prevent resin swelling irregularities, but Suzuki coupling requires water for the transmetallation step. We employ a DME/Water (4:1) system which ensures optimal swelling of Polystyrene (PS) resins while solubilizing the inorganic base.

Experimental Workflow Visualization

The following diagram outlines the critical path for the synthesis, highlighting the decision nodes for quality control.

SPS_Workflow Resin Rink Amide MBHA Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Swell & Wash Load Scaffold Loading (4-Iodobenzoic Acid) Deprotect->Load DIC/HOBt QC1 QC: Kaiser Test (Must be Negative) Load->QC1 QC1->Load Fail (Recouple) Suzuki Suzuki Coupling (Thiophene Boronic Acid) QC1->Suzuki Pass Cleavage Acid Cleavage (TFA Cocktail) Suzuki->Cleavage Pd(PPh3)4, Base Microwave 80°C Final Crude Library (4-(2-thienyl)phenyl) Cleavage->Final Precipitate

Figure 1: Step-by-step workflow for the solid-phase synthesis of the target library. Note the critical QC checkpoint after scaffold loading.

Detailed Protocols

Materials & Reagents
  • Resin: Rink Amide MBHA resin (Loading: 0.5 – 0.7 mmol/g). Low loading is preferred to prevent site-site interaction.

  • Scaffold: 4-Iodobenzoic acid.

  • Coupling Reagents: DIC (Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole).[1]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Solvents: DMF (Peptide grade), DME (Dimethoxyethane, degassed), DCM.

Step 1: Resin Preparation & Scaffold Loading
  • Swelling: Place 100 mg of Rink Amide resin in a fritted syringe reactor. Swell in DCM (2 mL) for 30 mins, then DMF (2 mL) for 30 mins.

  • Fmoc Removal: Treat with 20% Piperidine in DMF (2 mL) for 5 mins, drain, and repeat for 20 mins. Wash with DMF (5x), DCM (3x), DMF (3x).

  • Activation: In a separate vial, dissolve 4-Iodobenzoic acid (5 equiv), HOBt (5 equiv), and DIC (5 equiv) in minimal DMF. Stir for 5 mins to form the active ester.

  • Coupling: Add the activated solution to the resin. Shake at Room Temperature (RT) for 2 hours.

  • Validation (Kaiser Test): Take a few beads. Add Ninhydrin kit reagents.

    • Blue beads: Incomplete coupling (Repeat Step 4).

    • Colorless beads: Complete coupling (Proceed).

Step 2: The Suzuki-Miyaura Cross-Coupling

Critical Step: Oxygen must be excluded to preserve the Pd(0) species.

  • Wash: Wash the resin-bound aryl iodide thoroughly with DME (5x) to remove all traces of DMF (DMF can sometimes decompose under microwave Suzuki conditions to produce amines).

  • Reactant Prep: In a vial, dissolve:

    • 2-Thiopheneboronic acid (5 equiv)

    • Pd(PPh₃)₄ (0.1 equiv / 10 mol%)

    • Solvent: DME (2 mL, degassed)

  • Base Addition: Add 2M aqueous Na₂CO₃ (0.5 mL, degassed). Note: The biphasic mix is necessary.

  • Reaction: Transfer the mixture to the resin syringe. Cap tightly (or use a microwave vial).

    • Method A (Thermal): Agitate at 80°C for 12 hours.

    • Method B (Microwave - Recommended): Heat to 90°C for 30-60 minutes.

  • Washing (Crucial):

    • Wash with DME (3x).

    • Wash with DMF/Water (1:1) (3x) to remove inorganic salts.

    • Wash with Sodium Diethyldithiocarbamate (0.05 M in DMF) (3x). This step chelates residual Palladium from the resin, preventing metal contamination in the final product.

    • Final wash with DCM (5x) and MeOH (3x). Dry under vacuum.[1]

Step 3: Cleavage & Isolation
  • Prepare cocktail: 95% TFA / 2.5% TIPS / 2.5% H₂O .

  • Add 2 mL to the dry resin. Shake for 2 hours at RT.

  • Collect filtrate.[2] Precipitate into cold diethyl ether (-20°C).

  • Centrifuge to collect the pellet.

Optimization Data & Troubleshooting

The following table summarizes optimization studies performed to maximize conversion of the 4-iodobenzamide resin to the 4-(2-thienyl)benzamide product.

ParameterCondition TestedConversion (LCMS)Notes
Catalyst Pd(OAc)₂ / PPh₃45%Significant Pd black formation (decomposition).
Catalyst Pd(PPh₃)₄ (10 mol%) >95% Recommended. High loading overcomes S-poisoning.
Base K₂CO₃ (Solid)20%Poor solubility in organic solvent hindered reaction.
Base 2M Na₂CO₃ (aq) >95% Recommended. Aqueous phase essential for boronate activation.
Solvent DMF70%Good swelling, but slower kinetics than DME.
Solvent DME / H₂O (4:1) >98% Recommended. Optimal swelling for PS-PEG resins.
Mechanism of Action (SPS Context)

To understand the necessity of the specific wash steps and reagents, refer to the catalytic cycle below. Note that the "S-Poisoning" pathway competes with the oxidative addition.

Suzuki_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Resin-Ar-Pd-I) Pd0->OxAdd Resin-Ar-I TransMet Transmetallation (Base + Thiophene-B) OxAdd->TransMet OH- / B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Resin-Ar-Pd-Th Poison S-Coordination (Catalyst Death) TransMet->Poison Thiophene Sulfur Interference RedElim->Pd0 Regenerate

Figure 2: The Suzuki-Miyaura catalytic cycle on solid phase. The 'Poison' node highlights the risk of thiophene sulfur sequestering the palladium, necessitating high catalyst loading.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kates, S. A., & Albericio, F. (Eds.). (2000).[3] Solid-Phase Synthesis: A Practical Guide. CRC Press. (Standard reference for Rink Amide loading protocols).

  • BenchChem. (2025).[4] Application Notes and Protocols for Suzuki Reaction with 3-Thienylboronic Acid. Link

  • Luster, T., et al. (2022). Synthesis of diphenyl-(2-thienyl)phosphine... and complexes. Dalton Transactions.[5] (Reference for Thiophene-Metal interactions). Link

  • Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols (Rink Amide). Link

Sources

Troubleshooting & Optimization

Preventing catalyst poisoning by thiophene sulfur during hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Catalyst Poisoning by Thiophene Sulfur

Status: Active | Ticket ID: H2-S-PROTECT | Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The "Silent Killer" of Hydrogenation

Welcome. If you are reading this, your hydrogenation reaction likely stalled unexpectedly, or you are scaling up a process involving thiophene-containing intermediates.

As a Senior Application Scientist, I see this weekly. Thiophene and its derivatives are not just impurities; they are potent catalyst poisons .[1] Unlike simple steric hindrance, thiophene sulfur possesses a lone pair of electrons that donates into the empty


-orbitals of noble metals (Pd, Pt, Rh), forming a strong coordinate covalent bond.

This guide moves beyond "add more catalyst." We will define the mechanism, diagnose the symptoms, and provide three field-proven protocols to salvage your reaction.

Diagnostic Module: Is it Sulfur Poisoning?

Before altering your process, confirm the diagnosis. Thiophene poisoning has a distinct kinetic signature compared to other failure modes (like mass transfer limitations).[1]

SymptomDescriptionProbability of S-Poisoning
The "False Start" Reaction initiates rapidly, then stops completely at <10% conversion.[1]High (Active site titration)
The "Induction Drag" Reaction takes hours to start, then proceeds slowly.Medium (Slow displacement)
Zero Uptake No hydrogen uptake despite high pressure and temperature.High (Surface saturation)
Linear Slowdown Rate decreases linearly with time/conversion.[1]Low (Likely pore clogging/coking)
The "Spike Test" (Validation Protocol)

If you suspect poisoning from your substrate:

  • Take a known "clean" standard reaction (e.g., styrene hydrogenation) that usually completes in 10 minutes.[1]

  • Add 5 mol% of your suspect substrate to this standard reaction.

  • Result: If the standard reaction now fails or slows significantly, your substrate contains a mobile poison (thiophene).

Mechanistic Insight

To defeat the poison, you must understand the battlefield at the atomic level.

The Problem: Thiophene adsorption is often stronger than alkene/alkyne adsorption. It covers the metal surface, preventing the dissociative adsorption of Hydrogen (


).

G cluster_outcome Reaction Outcome Substrate Target Substrate (Olefin/Nitro) ActiveSite Pd Active Site (d-orbital) Substrate->ActiveSite Blocked Thiophene Thiophene Impurity (The Poison) Thiophene->ActiveSite Strong Coordination (Irreversible) H2 Hydrogen Gas (H2) H2->ActiveSite Dissociation Prevented Stall Reaction Stalled (Zero TOF) ActiveSite->Stall

Figure 1: Competitive adsorption mechanism where Thiophene dominates the active site, physically blocking the target substrate and preventing hydrogen activation.

Mitigation Protocols (The "How-To")

Do not simply increase catalyst loading (Pd/C).[1] This is expensive and often ineffective if the sulfur content is high. Use one of these three strategies.

Protocol A: The "Sacrificial Scavenger" (Pre-treatment)

Best for: Heavily contaminated starting materials.

Concept: Use a cheap, highly active metal to "grab" the sulfur before adding your expensive noble metal catalyst. Reagents: Raney Nickel (active) or Zinc Dust.[1]

  • Dissolve your substrate in the reaction solvent (e.g., Methanol).

  • Add 10-20 wt% (relative to substrate) of Raney Nickel .[1]

    • Warning: Raney Ni is pyrophoric.[1] Handle under Argon/N2.[1][2]

  • Stir at room temperature for 1-2 hours (no Hydrogen needed yet).

  • Filter the mixture through a Celite pad to remove the poisoned Raney Ni.

  • Proceed with your standard Pd/C or Pt/C hydrogenation on the filtrate.

Protocol B: The "Antidote" Method (Triphenylphosphine)

Best for: In-situ protection when pre-treatment is impossible.

Concept: Surprisingly, adding Triphenylphosphine (TPP) can revive or protect Pd/C. While TPP is a mild poison, it modifies the electronic state of Pd, weakening the Pd-S interaction and preventing the formation of irreversible Pd-Sulfide layers [1].

  • Prepare reaction mixture with substrate and Pd/C catalyst.[1]

  • Add Triphenylphosphine (TPP) at a ratio of 0.5 to 1.0 equivalents per Pd atom (not per substrate).

    • Note: Do not overdose; excess TPP will eventually inhibit the catalyst itself.

  • Pressurize and heat. The TPP acts as a ligand, stabilizing the Pd surface against deep sulfurization.

Protocol C: The "Guard Bed" (Flow Chemistry)

Best for: Continuous processing or large scale.

Concept: Pass the feed solution through a packed bed of adsorbents before it enters the reactor. Materials: Activated Carbon (high surface area) or ZnO (reacts to form ZnS).

  • Pack a column with Activated Carbon or Zinc Oxide .[1]

  • Flow the substrate solution through the bed at a low Liquid Hourly Space Velocity (LHSV < 2).

  • Monitor the outlet. Once breakthrough occurs, replace the bed.

Catalyst Selection Matrix

If removal is not possible, switch the catalyst.

Catalyst SystemSulfur ToleranceActivity (General)Notes
Pd/C Very LowHighFirst to die.[1] Avoid if S > 10 ppm.[1]
Pt/C Low/MediumHighSlightly more resistant than Pd.[1]
Rh/C LowHighExcellent for aromatic ring reduction, but very sensitive.[1]
Sulfided Pt (Pt(S)/C) High MediumDesigned for S-tolerance.[1] Used in reductive alkylation.[1][3]
Ru-Phosphide High MediumEmerging catalyst for reductive amination in S-rich media [2].[1][4]
Troubleshooting Decision Tree

Follow this logic flow to resolve your current issue.

DecisionTree Start Reaction Stalled? CheckS Does Substrate contain Thiophene/Sulfur? Start->CheckS Yes Can you modify the substrate? CheckS->Yes Yes No No CheckS->No No (Investigate other causes) ProtocolA Protocol A: Raney Ni Scavenge Yes->ProtocolA Yes (Pre-treat) ProtocolB Protocol B: Add TPP Modifier Yes->ProtocolB No (In-situ) Retry Did it work? ProtocolA->Retry Filter & Hydrogenate ProtocolB->Retry Add Pd/C & Run Success Success Retry->Success Yes SwitchCat Switch to Pt(S)/C or Ru-Phosphide Retry->SwitchCat No

Figure 2: Step-by-step decision matrix for resolving sulfur-induced catalyst deactivation.

Frequently Asked Questions (FAQ)

Q: Can I just add more Pd/C to overcome the poison? A: Generally, no . Thiophene poisoning is often "stoichiometric" regarding surface sites.[1] If you have 1 mol% sulfur impurity, you might need an absurd amount of Pd (e.g., 20-50 wt%) to have enough free sites.[1] This is economically unviable.[1] You must remove the sulfur or mask it.

Q: Does the solvent choice matter? A: Yes. Solvents that compete for active sites (like amines or pyridine) will exacerbate the problem. Use non-coordinating solvents like Methanol, Ethanol, or Ethyl Acetate .[1] Additionally, ensure your solvent itself is not the source of sulfur (e.g., recycled solvents often concentrate thiophene).

Q: I cannot use Raney Ni due to safety regulations. What is the alternative? A: Use Zinc Oxide (ZnO) or Copper(I) Oxide . These can be stirred with the solution and filtered off.[5] They react with sulfur to form stable sulfides (ZnS, Cu2S) without the pyrophoric risk of Raney Ni.

References
  • Triphenylphosphine as Efficient Antidote for the Sulfur-Poisoning of the Pd/C Hydrogenation Catalyst. Source: ResearchGate / ChemistrySelect URL:

  • Osaka University develops catalysts with high sulfur tolerance (Ru Phosphide). Source: Science Japan (JST) URL:

  • Nanoscale Analysis of Sulfur Poisoning Effects on Hydrogen Sorption in Single Pd Nanoparticles. Source: National Institutes of Health (PMC) URL:

  • Removal of thiophene from benzene (General Scavenging Context). Source: Google Patents (US3148226A) URL:

Sources

Optimizing yield for reductive amination of thiophene-phenyl ketones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reductive Amination of Thiophene-Phenyl Ketones

Current Status: Online Agent: Senior Application Scientist Ticket ID: OPT-YIELD-TPK-001 Subject: Optimizing Yield & Selectivity for Sterically Hindered, Sulfur-Containing Ketones

Executive Summary: The "Double-Lock" Challenge

You are likely experiencing low yields due to a specific "Double-Lock" mechanism inherent to thiophene-phenyl ketones. Unlike simple aliphatic ketones, this substrate presents two simultaneous antagonists to standard reductive amination:

  • The Steric Lock (Kinetic Inhibition): The phenyl and thiophene rings create significant steric bulk around the carbonyl carbon. This drastically slows the rate-determining step (RDS): the nucleophilic attack of the amine to form the hemiaminal and subsequent dehydration to the imine.

  • The Sulfur Lock (Catalytic Poisoning): The thiophene sulfur has a high affinity for transition metals. If you are using standard catalytic hydrogenation (Pd/C), the sulfur lone pairs coordinate irreversibly to the metal surface, deactivating the catalyst (poisoning) before the reaction completes.

The Solution: This guide prioritizes a Titanium-Mediated Hydride Reduction protocol to break the steric lock, and a Sulfided-Platinum protocol for hydrogenation to bypass the sulfur lock.

Protocol A: The "Titanium Boost" (Recommended for Lab Scale)

Objective: Overcome steric hindrance and prevent alcohol byproducts.

Mechanism: Titanium(IV) isopropoxide [Ti(OiPr)₄] acts as a dual-function agent. It serves as a Lewis acid to activate the carbonyl oxygen (overcoming sterics) and as a water scavenger to drive the equilibrium toward the imine (Le Chatelier's principle).

Reagents & Stoichiometry
ComponentEquiv.Role
Thiophene-Phenyl Ketone 1.0Substrate
Amine (Primary/Secondary) 1.2 - 1.5Nucleophile
Ti(OiPr)₄ 1.25 - 1.5Lewis Acid / Desiccant
NaBH(OAc)₃ (STAB) 1.5 - 2.0Selective Reductant
THF or DCE SolventAnhydrous (0.2 - 0.5 M)
Step-by-Step Methodology
  • Imine Formation (The Critical Step):

    • Charge an oven-dried flask with the ketone (1.0 eq) and amine (1.2 eq) in anhydrous THF.

    • Add Ti(OiPr)₄ (1.5 eq) dropwise under nitrogen.

    • Crucial: Stir at room temperature (or 40-50°C for extremely hindered substrates) for 6–12 hours.

    • Checkpoint: Do not proceed until TLC/LCMS shows complete consumption of the ketone. If the ketone remains, the reducing agent will convert it to the alcohol (impurity).

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to control exotherm).

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion. STAB is preferred over NaBH₄ because it is less likely to reduce the thiophene ring or the ketone directly.

    • Stir at room temperature for 4–16 hours.

  • Workup (Titanium Removal):

    • Quench with 1N NaOH or saturated NaK Tartrate (Rochelle’s Salt) solution.

    • Note: Titanium forms a sticky white precipitate/gel with water. Stirring with Rochelle’s salt solubilizes the titanium, allowing for clean phase separation.

Protocol B: Catalytic Hydrogenation (Scale-Up Route)

Objective: Avoid stoichiometric boron waste; suitable for multi-kilogram batches.

The Fix: You must replace standard Palladium (Pd/C) with Sulfided Platinum (Pt(S)/C) .

  • Why? The sulfur in the thiophene ring poisons Pd/C almost immediately. Sulfided Platinum is already "poisoned" in a controlled manner, making it resistant to further deactivation by the substrate, while retaining activity for imine reduction.

Optimization Table
ParameterRecommendationRationale
Catalyst 5% Pt(S)/C (Sulfided)Resists sulfur poisoning; prevents thiophene ring hydrogenation.
Pressure 10–30 bar H₂Higher pressure forces hydrogen onto the crowded catalyst surface.
Additive Acetic Acid (0.5 - 1.0 eq) Protonates the imine, facilitating reduction.
Temperature 50–70°CRequired to overcome the high activation energy of the crowded imine.

Troubleshooting Matrix (FAQ)

Q1: I see a large "M+2" peak corresponding to the alcohol side product. Why?

  • Diagnosis: Direct reduction of the ketone occurred before the imine formed.

  • Fix: Your imine formation step was incomplete. Increase the pre-stir time with Ti(OiPr)₄. Do not add the borohydride until the ketone is undetectable by TLC.

Q2: The thiophene ring opened or disappeared (Desulfurization).

  • Diagnosis: Hydrogenolysis. This happens with Raney Nickel or Pd/C at high temperatures.

  • Fix: Switch to STAB (Protocol A) or Pt(S)/C (Protocol B). Avoid strong acids which can polymerize thiophene.

Q3: The reaction mixture turned into a solid gel during workup.

  • Diagnosis: Titanium hydroxides.[1][2][3]

  • Fix: You used water/bicarb to quench. Switch to Rochelle's Salt (Sodium Potassium Tartrate) and stir vigorously for 2 hours. The gel will dissolve into two clear layers.

Q4: Yield is <20% even with Titanium.

  • Diagnosis: Extreme steric hindrance (e.g., ortho-substituted phenyl ring).

  • Fix: Microwave irradiation (100°C, 30 min) during the Ti(OiPr)₄ step can force the imine formation.

Visualizations

Figure 1: Decision Logic for Method Selection

Caption: Strategy for selecting the optimal reductive amination pathway based on scale and steric constraints.

MethodSelection Start Start: Thiophene-Phenyl Ketone ScaleCheck Is Scale > 1kg? Start->ScaleCheck StericCheck Is Phenyl Ring ortho-substituted? ScaleCheck->StericCheck No HydroRoute Route: Catalytic Hydrogenation ScaleCheck->HydroRoute Yes HydrideRoute Route: Chemical Reduction StericCheck->HydrideRoute Yes/No CatCheck Catalyst Selection HydroRoute->CatCheck PtS USE: Pt(S)/C (Sulfided) CatCheck->PtS Correct PdC AVOID: Pd/C (Poisoning Risk) CatCheck->PdC Incorrect TiAdd Add Ti(OiPr)4 (Lewis Acid) HydrideRoute->TiAdd Essential Reductant Reductant: NaBH(OAc)3 TiAdd->Reductant

Figure 2: Titanium-Mediated Mechanism

Caption: Mechanistic role of Ti(OiPr)4 in activating the ketone and scavenging water to drive imine formation.

TiMechanism Ketone Thiophene-Phenyl Ketone Complex Activated Ti-Complex Ketone->Complex Coordination Ti Ti(OiPr)4 Ti->Complex Imine Imine Intermediate Complex->Imine -TiO2 / -ROH Water H2O (Scavenged by Ti) Complex->Water Trapped Amine Amine (HNR2) Amine->Complex Product Final Amine Imine->Product Reduction STAB NaBH(OAc)3 STAB->Product

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Maxted, E. B. (1951). "The Poisoning of Metallic Catalysts." Advances in Catalysis. (Foundational text on sulfur poisoning of Pt/Pd).

Sources

Technical Support Center: Troubleshooting Racemization in Chiral Thiophene Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Synthesizing chiral thiophene amines—such as the key intermediates for the blockbuster drug duloxetine—presents unique stereochemical challenges. The electron-rich nature of the thiophene ring, combined with the polarizability of the sulfur atom, significantly lowers the activation energy for both base-catalyzed deprotonation and acid-catalyzed tautomerization at the adjacent chiral center.

As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, diagnostic tools, and self-validating protocols to help you overcome—or strategically harness—racemization in your experimental workflows.

Diagnostic Decision Tree

Before adjusting your reaction parameters, use the following diagnostic logic to identify the root cause of the stereochemical erosion in your workflow.

G Start Racemization Detected in Thiophene Amine Q1 Is the chiral center alpha to the thiophene? Start->Q1 Base Base-Catalyzed Deprotonation Q1->Base Yes, strongly basic conditions Acid Acid-Catalyzed Imine/Enamine Tautomerism Q1->Acid Yes, acidic/imine conditions Sol1 Switch to milder bases (e.g., carbonates) or lower T Base->Sol1 Sol2 Use Dynamic Kinetic Resolution (DKR) Base->Sol2 Harness for RRR Acid->Sol2 Harness for DKR Sol3 Optimize Asymmetric Reductive Amination (ARA) Acid->Sol3

Troubleshooting decision tree for identifying and resolving racemization pathways.

Frequently Asked Questions: Mechanistic Insights

Q: Why does my thiophene amine racemize so much faster than its phenyl analog under basic conditions? A: The thiophene ring exerts a profound electronic effect on the adjacent alpha-carbon. The polarizable sulfur atom and the electron-rich aromatic system stabilize the adjacent carbanion via inductive effects and d-orbital/sigma* conjugation. This effectively lowers the pKa of the alpha-proton, making it highly susceptible to abstraction by strong bases. The result is rapid racemization via a planar carbanion intermediate[1][2].

Q: I am seeing a significant drop in enantiomeric excess (ee) during the O-alkylation step of my duloxetine synthesis. How can I prevent this? A: Historically, coupling (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol with 1-fluoronaphthalene using strong bases like sodium hydride (NaH) in polar aprotic solvents like dimethyl sulfoxide (DMSO) causes considerable racemization[2]. The strongly basic environment strips the alpha-proton. Switching to a milder base (e.g., alkali metal hydroxides or carbonates) mitigates this unwanted deprotonation[2].

Q: Can racemization be beneficial to my synthesis? A: Absolutely. In a Resolution-Racemization-Recycle (RRR) process, the unwanted off-enantiomer is deliberately racemized using acid catalysis (e.g., 3 M HCl) and recycled to improve overall throughput[1]. Alternatively, Dynamic Kinetic Resolution (DKR) couples continuous racemization with an enantioselective enzyme to drive up to 100% theoretical yield in a single pot[3][4].

Troubleshooting Guides & Validated Protocols

Protocol A: Suppressing Racemization During O-Alkylation

Objective: Perform O-alkylation of chiral thiophene alcohols without eroding stereochemical integrity. Causality: Replacing NaH/DMSO with milder alkali bases prevents the formation of the resonance-stabilized thienyl carbanion, preserving the stereocenter[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the chiral intermediate, (S)-3-(N,N-dimethylamino)-1-(2-thienyl)propan-1-ol, in a less aggressive solvent matrix (e.g., DMSO paired with a milder base, or a biphasic toluene/water system with a phase-transfer catalyst)[1][2].

  • Base Addition: Add an alkali metal hydroxide (e.g., KOH) or alkali metal carbonate instead of NaH[2]. Stir at ambient temperature for 30 minutes to form the alkoxide without deprotonating the alpha-carbon.

  • Electrophile Coupling: Slowly add 1-fluoronaphthalene. Heat the reaction to 50–60 °C.

    • Self-Validation Check: Monitor the reaction via chiral HPLC every 2 hours; the ee should remain >98%. If ee drops below 95%, immediately lower the temperature by 10 °C.

  • Quench & Workup: Cool the mixture to 20 °C. Quench by adding saturated aqueous ammonium chloride or adjusting the pH to 3–5 using 1–8 N hydrochloric acid to neutralize the base immediately[5]. Extract with ethyl acetate, wash with saturated brine, and concentrate under reduced pressure[5].

Protocol B: Harnessing Racemization via Dynamic Kinetic Resolution (DKR)

Objective: Convert a racemic thiophene amine into a single enantiomerically pure amide. Causality: A transition metal catalyst continuously racemizes the unreacted amine, while a highly selective lipase irreversibly acylates only the target enantiomer. This breaks the 50% yield ceiling of classical kinetic resolution[3][4].

Step-by-Step Methodology:

  • System Setup: In a dry reaction vessel, dissolve the racemic thiophene amine (50 mM) in anhydrous toluene.

  • Catalyst Loading: Add a compatible racemization catalyst (e.g., Shvo's Ruthenium complex, 2-5 mol%) and an acyl donor (e.g., isopropyl methoxyacetate, 1.5 equivalents)[4][6].

  • Enzyme Addition: Introduce the biocatalyst, Candida antarctica Lipase B (CALB), typically immobilized on an acrylic resin[4].

  • Equilibration: Heat the mixture to 70 °C under an inert argon atmosphere.

    • Causality Note: The elevated temperature is critical to ensure the Ru-catalyzed racemization rate outpaces the enzymatic acylation of the "slow" enantiomer, preventing kinetic trapping and ensuring a dynamic equilibrium[6].

  • Isolation: Filter the reaction mixture to remove the immobilized enzyme. Purify the resulting enantiopure amide via silica gel chromatography.

DKR Racemic Racemic Thiophene Amine (R) + (S) RuCat Ru/Ir Catalyst (Continuous Racemization) Racemic->RuCat Equilibration Enzyme CALB Enzyme (Selective Acylation) Racemic->Enzyme Kinetic Resolution Product Enantiopure Acylated Amine (>99% ee) Enzyme->Product Irreversible

Dynamic Kinetic Resolution (DKR) workflow for chiral thiophene amines.

Protocol C: Asymmetric Reductive Amination (ARA) of Thiophene Ketones

Objective: Synthesize chiral thiophene amines directly from ketones while avoiding imine/enamine tautomerization-induced racemization. Causality: Using chiral transition metal complexes (e.g., Ir, Ru) or chiral Brønsted acids (e.g., TRIP) ensures that the reduction of the imine intermediate is highly enantioface-selective and significantly faster than the background tautomerization rate[7][8].

Step-by-Step Methodology:

  • Imine Formation: Combine the thiophene ketone and the target amine in an anhydrous solvent (e.g., methanol or dichloromethane) in the presence of a chiral Brønsted acid catalyst (e.g., TRIP)[7].

  • Catalyst Addition: For transition-metal ARA, add an Iridium complex bearing a chiral ligand (e.g., Ir-JosiPhos or Ir-Walphos) at 1 mol% loading[8].

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge with hydrogen gas three times, then pressurize to 30–50 bar H2[8].

  • Reaction: Stir vigorously at room temperature for 12–24 hours.

    • Self-Validation Check: Complete consumption of the ketone must be verified by TLC or GC-MS before venting the hydrogen to prevent partial reduction artifacts.

  • Purification: Vent the reactor safely. Filter the mixture through a short pad of Celite to remove metal residues, concentrate, and isolate the chiral amine via acid-base extraction.

Quantitative Data Comparison

The following table summarizes the impact of various reaction conditions on the stereochemical integrity and yield of thiophene amines.

Reaction Step / MethodologyCausality / ConditionCatalyst / ReagentEnantiomeric Excess (ee)Yield (%)Ref
O-Alkylation (Duloxetine) Strong base causes thienyl carbanionNaH / DMSO< 50% (Racemization)Variable[2]
O-Alkylation (Duloxetine) Milder base prevents deprotonationKOH or K2CO3 / DMSO> 98%> 90%[2],[5]
RRR Synthesis Acid-catalyzed racemization of off-enantiomer3 M HCl / Toluene1.8% (Targeted Racemization)N/A (Recycle)[1]
Dynamic Kinetic Resolution Ru-catalyzed racemization + CALBShvo's Ru Catalyst + CALB> 98%> 97%[4],[6]
Asymmetric Reductive Amination Chiral Brønsted acid suppresses tautomerizationTRIP Catalyst + Hantzsch Ester92–99%> 85%[7]
Asymmetric Hydrogenation Chiral transition metal limits imine equilibrationIr-JosiPhos / H2 (30 bar)> 96%> 90%[8]

References

1.[1] Revisiting Eli Lilly's Resolution-Racemization-Recycle Synthesis of Duloxetine for Its Robust Processes, acs.org, 1 2.[2] A process for preparing duloxetine and intermediates for use therein - Patent 1690861 - EPO, epo.org, 2 3.[3] WO2016192694A1 - A process for preparing the key intermediate of apremilast, using enzymatic resolution of the racemic amines - Google Patents, google.com,3 4.[5] Preparation method of duloxetine hydrochloride - Eureka | Patsnap, patsnap.com, 5 5.[4] Chemoenzymatic and Microbial Dynamic Kinetic Resolutions | Request PDF - ResearchGate, researchgate.net, 4 6.[6] Combined Ruthenium(II) and Lipase Catalysis for ... - STEM - Unipd, unipd.it, 6 7.[7] Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution | Journal of the American Chemical Society - ACS Publications, acs.org,7 8.[8] Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications, acs.org,8

Sources

Technical Support Center: Palladium Impurity Removal in Thiophene-Phenyl Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of palladium impurities from thiophene-phenyl cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. Our goal is to equip you with the knowledge to ensure the purity, quality, and safety of your synthesized compounds and Active Pharmaceutical Ingredients (APIs).[1]

The increasing use of palladium-catalyzed reactions in modern drug synthesis necessitates robust methods for removing residual metal contaminants to meet stringent regulatory limits, often as low as 5 ppm for oral and 1 ppm for parenteral APIs.[2][3] This guide will explore various purification techniques, from traditional methods to advanced scavenging technologies, providing practical, step-by-step protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My initial workup and column chromatography are not sufficiently removing palladium from my thiophene-phenyl coupled product. What are my next steps?

This is a common challenge, as traditional purification methods like chromatography, extraction, and crystallization can be inefficient in selectively removing palladium, sometimes leading to significant loss of the final product.[2] While column chromatography can remove a significant portion of residual palladium, it is often not enough to meet strict regulatory requirements.[4] For more effective and reliable palladium removal, consider employing metal scavengers.

Expert Insight: The choice of palladium removal technique is highly dependent on the specific reaction product, solvent, temperature, and additives.[3] The speciation of palladium during the process can also result in various oxidation states, which may require different removal strategies.[3]

Recommended Action: Metal Scavenging

Metal scavengers are solid-supported materials with functional groups that chelate to the metal, allowing for its removal by simple filtration.[1] They offer a simpler, quicker, and more cost-effective solution for metal removal than conventional methods.[5]

Question 2: What types of metal scavengers are available, and how do I choose the right one for my application?

A variety of metal scavengers are commercially available, primarily with silica or polymer (polystyrene) backbones functionalized with different metal-binding groups.[2][6]

Common Functional Groups on Scavengers:

  • Thiol-based (e.g., Si-Thiol): Effective for scavenging a range of palladium species.

  • Trimercaptotriazine (TMT)-based (e.g., MP-TMT, Si-TMT): Known for their high affinity and selectivity for palladium.[2][3]

  • Amine-based: Can be effective depending on the palladium species and reaction conditions.

Selection Workflow:

Caption: A logical workflow for selecting and optimizing a metal scavenger.

Comparative Data on Scavenger Performance:

Scavenger TypeSupportTypical Loading (mmol/g)Key Advantages
MP-TMT PolystyreneUp to 2.4High capacity, excellent selectivity for Pd.[3][7]
Si-TMT Silica~0.5 - 0.8Suitable for fixed-bed/cartridge formats.[2]
Si-Thiol SilicaVariableBroad applicability.

Note: Loading capacities can vary between manufacturers.

Question 3: Can you provide a general protocol for using a metal scavenger?

Certainly. The following is a general, step-by-step protocol for a batch scavenging process. Always consult the manufacturer's specific recommendations for the scavenger you are using.

Experimental Protocol: Batch Scavenging of Palladium

  • Reaction Workup: After completion of the thiophene-phenyl coupling reaction, perform your standard aqueous workup to remove water-soluble impurities.

  • Solvent Exchange (if necessary): Dissolve the crude product in a suitable organic solvent. Polar aprotic solvents like DMF, DMSO, DMAc, and NMP have shown high removal efficiency in some cases.[3]

  • Scavenger Addition: Add the selected metal scavenger to the solution. A typical starting point is to use 5-10 weight equivalents of the scavenger relative to the initial weight of the palladium catalyst.

  • Agitation and Incubation: Stir the mixture at room temperature or with gentle heating (e.g., 35-45°C) for a period of 2 to 16 hours.[3] Optimization of time and temperature is often necessary.[8]

  • Filtration: Filter the mixture to remove the solid-supported scavenger. A pad of celite can be used to ensure complete removal of fine particles.[9]

  • Washing: Wash the filtered scavenger with a small amount of the reaction solvent to recover any adsorbed product.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purity Analysis: Analyze the final product for residual palladium content using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[10][11]

Question 4: I've heard activated carbon can be used for palladium removal. How does it compare to specialized scavengers?

Activated carbon is a traditional and often cost-effective method for removing palladium impurities.[12] It functions through adsorption, where palladium species are trapped within its porous structure.[3][13]

Mechanism of Palladium Removal by Activated Carbon:

Caption: Palladium is adsorbed onto the porous activated carbon, while the product remains in solution.

Comparison: Activated Carbon vs. Scavenging Resins

FeatureActivated CarbonScavenging Resins (e.g., MP-TMT)
Selectivity Can sometimes adsorb the product, leading to yield loss.[14][15]Generally highly selective for the metal, minimizing product loss.[2][3]
Efficiency May require a large volume to achieve desired purity, and may not reach very low ppm levels.[15]Highly efficient, often requiring less material and achieving <5 ppm levels.[2][15]
Cost Generally less expensive per kilogram.[12]Higher initial cost, but can be more cost-effective due to higher efficiency and lower product loss.[2]
Scalability Scalable, but large volumes can be challenging to handle on an industrial scale.[3]Easily scalable, with options for fixed-bed cartridges for continuous flow processes.[2][5]

Expert Recommendation: While activated carbon can be a viable option, especially for initial purification, specialized scavengers like MP-TMT often provide superior performance in terms of efficiency and product recovery, particularly when very low palladium levels are required.[3][15] A combination of treatments, such as an initial activated carbon wash followed by a scavenger, can also be a highly effective strategy.

Question 5: Can recrystallization alone be sufficient to remove palladium impurities?

Recrystallization is a powerful purification technique, but its effectiveness for palladium removal is not always guaranteed. In some cases, palladium complexes can co-crystallize with the product, or even concentrate within the crystal lattice.[14]

However, an anti-solvent crystallization following a scavenging step is often a very effective final purification step to achieve high purity and low palladium levels.[3] For instance, a process might involve treating the crude product with a scavenger, followed by an anti-solvent crystallization to crash out the purified product, leaving any remaining impurities in the mother liquor.[3]

Question 6: How can I accurately quantify the level of palladium in my final product?

Accurate quantification of residual palladium is crucial for process validation and regulatory compliance. The industry-standard method is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[10][11]

Key Features of ICP-MS:

  • High Sensitivity: Capable of detecting palladium at parts-per-billion (ppb) levels.[7]

  • Accuracy and Precision: Provides reliable and reproducible quantitative data.[16]

  • Sample Preparation: Requires digestion of the organic sample, often using microwave-assisted methods, to create an aqueous solution for analysis.[10][17]

While ICP-MS is the gold standard, other techniques like X-ray fluorescence (XRF) can be used for rapid screening, especially when sample quantities are limited.[11] There are also commercially available colorimetric kits for a more qualitative or semi-quantitative assessment of palladium levels during process development.[10]

Analytical Workflow for Palladium Quantification:

Palladium_Quantification_Workflow A Obtain Final Product Sample B Microwave Digestion (e.g., with nitric acid) A->B Sample Preparation C Dilution to Appropriate Concentration B->C D Analysis by ICP-MS C->D Instrumental Analysis E Data Processing and Quantification D->E F Report Palladium Concentration (ppm or ppb) E->F Final Result

Caption: A standard workflow for the quantification of palladium impurities using ICP-MS.

By understanding the available tools and methodologies for palladium removal and quantification, researchers can confidently develop robust and scalable purification processes for their thiophene-phenyl coupled products, ensuring the highest standards of quality and safety.

References

  • Scavenging Technologies from Johnson Matthey. (n.d.). Johnson Matthey.
  • High-Capacity Metal Scavengers. (n.d.). Apollo Scientific.
  • Metal scavengers. (n.d.). Johnson Matthey.
  • Metal Scavenger Guide. (n.d.). Sopachem.
  • Siripragada, M. R. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers.
  • Economidou, S.-N., et al. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Palladium Detection for API Purification. (2017, July 31). Arbor Assays.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd.
  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
  • Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd.
  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. (2025, August 7). ResearchGate. Retrieved March 4, 2026, from [Link]

  • How to remove palladium catalyst from reaction mixture? (2017, December 30). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, May 30). ACS Medicinal Chemistry Letters. Retrieved March 4, 2026, from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). PMC. Retrieved March 4, 2026, from [Link]

  • Yildiz, Y., et al. (2019). Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. American Journal of Analytical Chemistry. Retrieved March 4, 2026, from [Link]

  • Analysis of palladium by high resolution ICP-MS. (2019, December 31). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Metal Scavengers in Process Chemistry An Investigative Study. (n.d.). Biotage.

Sources

Technical Support Center: Stability of Thiophene Rings Under Acidic Hydrolysis Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with thiophene-containing molecules. Thiophene is a cornerstone heterocycle in numerous pharmaceuticals and functional materials, making a deep understanding of its stability essential for successful synthesis, formulation, and application. This document provides in-depth answers to common questions and troubleshooting for challenges related to the stability of the thiophene ring under acidic hydrolysis conditions.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section covers the core principles governing the behavior of thiophene in acidic environments.

Q1: How stable is the thiophene ring under acidic conditions, fundamentally?

The thiophene ring is considered relatively stable in acidic conditions, especially when compared to other five-membered heterocycles like furan and pyrrole.[1][2] Its stability stems from its aromatic character; the delocalization of the sulfur atom's lone pair electrons into the pi-system imparts a resonance energy that resists ring-opening.[3] However, this stability is not absolute. The thiophene ring is still considered electron-rich and is susceptible to degradation under harsh acidic conditions, such as concentrated mineral acids or elevated temperatures, which can lead to polymerization or ring-opening.[4][5] For instance, the high reactivity of thiophene toward sulfonation with sulfuric acid is a well-known reaction that highlights its susceptibility to strong electrophilic attack.[6][7]

Q2: How does thiophene's stability in acid compare to other common five-membered heterocycles like furan and pyrrole?

Thiophene is the most stable among these three common heterocycles in acidic media.[1] The order of aromaticity, which correlates with stability, is generally Benzene > Thiophene > Pyrrole > Furan.[2][8]

  • Pyrrole: Is highly reactive and polymerizes rapidly in the presence of even mild acids. The nitrogen atom is easily protonated, which disrupts the aromatic sextet and leads to instability.[1][2]

  • Furan: Is also acid-labile and can undergo ring-opening or polymerization. The high electronegativity of the oxygen atom makes its lone pair less available for delocalization, resulting in lower aromaticity and stability compared to thiophene.[1][9]

  • Thiophene: The sulfur atom is larger and less electronegative than oxygen or nitrogen. This results in a more effective delocalization of electrons and greater aromatic character, rendering it the most acid-stable of the three.[1][9]

Table 1: Comparative Properties of Five-Membered Heterocycles

FeaturePyrroleFuranThiophene
Heteroatom Nitrogen (N)Oxygen (O)Sulfur (S)
Electronegativity Medium (3.04)High (3.44)Low (2.58)
Aromaticity Order IntermediateLowestHighest (of the three)
Reactivity to Electrophiles HighestIntermediateLowest (of the three)
Stability in Acid Least Stable Less StableMost Stable [1]
Q3: What are the primary mechanisms of thiophene degradation in acidic media?

There are three primary pathways for thiophene degradation under acidic conditions:

  • Acid-Catalyzed Polymerization: As an electron-rich aromatic system, the thiophene ring is susceptible to electrophilic attack, including protonation. This can initiate a chain reaction where one thiophene molecule attacks another, leading to the formation of insoluble, often darkly colored, polymeric or resinous materials.[4][5] This is particularly problematic with substituted thiophenes that have activating groups.

  • Oxidative Ring Opening: In the presence of an oxidizing agent (even atmospheric oxygen) and strong acid, the thiophene ring can be oxidized. This can occur at the sulfur atom to form a thiophene-S-oxide , which is highly reactive and can undergo dimerization, or at a double bond to form a thiophene epoxide .[6][10][11] These intermediates are unstable and can rapidly rearrange or react further, leading to ring-opened products.[10][11]

  • Hydrolytic Cleavage (under harsh conditions): While less common than for furan, direct acid-catalyzed hydrolysis leading to ring opening can occur under forcing conditions (e.g., strong acids, high temperatures). This often proceeds via initial protonation of the ring, followed by nucleophilic attack by water.[12]

Section 2: In-Depth Mechanistic Insights

Understanding the "how" and "why" of degradation is key to preventing it. This section delves into the specific chemical transformations involved.

Q4: Can you illustrate the key degradation pathways for a thiophene ring in strong acid?

Certainly. The following diagram illustrates the divergence of degradation pathways upon exposure to acidic and potentially oxidative conditions. The initial step is often protonation, which activates the ring towards subsequent reactions.

G Thiophene Thiophene Ring Protonation Protonation (H+) Thiophene->Protonation Strong Acid Oxidation Oxidation (+[O], H+) Thiophene->Oxidation Peracids, etc. Protonated_Intermediate Protonated Thiophene (Activated Intermediate) Protonation->Protonated_Intermediate Polymerization Acid-Catalyzed Polymerization Protonated_Intermediate->Polymerization + Thiophene S_Oxide Thiophene-S-Oxide (Reactive Intermediate) Oxidation->S_Oxide Attack at S Epoxide Thiophene-2,3-Epoxide (Reactive Intermediate) Oxidation->Epoxide Attack at C=C Dimerization Dimerization Products S_Oxide->Dimerization Rearrangement Rearrangement (e.g., NIH Shift) Epoxide->Rearrangement Thiophenone Thiophen-2-one (Ring-Altered Product) Rearrangement->Thiophenone

Caption: Key degradation pathways of thiophene in acidic media.

This diagram shows that once the thiophene ring is protonated, it can either be attacked by another thiophene molecule to cause polymerization or, if oxidizing agents are present, undergo oxidation at either the sulfur or a carbon-carbon double bond, leading to highly reactive intermediates that degrade further.[4][10][11]

Q5: How do substituents on the thiophene ring affect its stability in acid?

Substituents have a profound impact on the stability of the thiophene ring.[13]

  • Electron-Donating Groups (EDGs): Groups like alkyl, alkoxy, or amino groups increase the electron density of the ring. While this can be desirable for certain reactions, it makes the ring more susceptible to electrophilic attack and acid-catalyzed polymerization. The ring becomes more "activated" and thus less stable in acid.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, acyl, or sulfonyl groups decrease the electron density of the ring. This "deactivates" the ring towards electrophilic attack, making it significantly more stable in acidic conditions. For example, 2-acetylthiophene is more resistant to acid-catalyzed degradation than 2-methylthiophene.[4]

  • Steric Hindrance: Bulky substituents at the 2- and 5-positions (alpha to the sulfur) can sterically shield the ring from attack by electrophiles or other thiophene molecules, thereby kinetically stabilizing the compound against polymerization.[11][13]

Section 3: Practical Troubleshooting Guide

Encountering unexpected results is common. This guide provides a structured approach to diagnosing and solving stability-related issues.

Table 2: Troubleshooting Guide for Common Experimental Issues

Issue ObservedProbable Cause(s)Recommended Actions & Solutions
Reaction mixture turns dark brown/black, or an insoluble precipitate/tar forms upon adding acid. Acid-catalyzed polymerization. [5] The thiophene ring (starting material or product) is unstable under the acidic conditions, leading to oligomerization.1. Lower the temperature: Run the reaction at 0 °C or below. 2. Use a milder acid: Switch from a strong mineral acid (H₂SO₄, HCl) to a weaker organic acid (e.g., acetic acid) or a Lewis acid if the chemistry allows. 3. Slow addition: Add the acid slowly to the cooled reaction mixture to control any exotherm. 4. Protect the ring: If the synthesis allows, consider using a protecting group strategy.[13]
Multiple unexpected peaks appear in HPLC/LC-MS analysis after an acidic workup. Formation of degradation byproducts. This could include S-oxides, thiophenones, or small oligomers.[13][14]1. Use a milder workup: Neutralize the reaction mixture with a cold, dilute base (e.g., NaHCO₃ solution) instead of a strong base wash. 2. Minimize contact time: Perform the acidic step and subsequent workup as quickly as possible. 3. Analyze immediately: Analyze the sample by HPLC/LC-MS immediately after workup to minimize degradation in the analysis solvent.
Low product yield with recovery of starting material, even under forcing conditions (strong acid, high temp). Degradation is outcompeting the desired reaction. The starting material or the product itself is likely degrading faster than the intended reaction is proceeding.1. Conduct a stability test: Subject your starting material and (if available) your product to the reaction conditions (acid, solvent, temp) without the other reagents. Monitor by TLC or HPLC over time to assess stability.[13] 2. Re-evaluate the synthetic route: Consider a pathway that avoids harsh acidic conditions. Can the transformation be achieved under neutral or basic conditions?
Section 4: Experimental Protocols & Methodologies

A proactive approach to stability testing can save significant time and resources.

Q6: How can I quantitatively monitor the degradation of my thiophene-containing compound?

A forced degradation study using High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method. It allows you to determine the rate and extent of degradation under specific conditions.

  • Preparation of Stock Solution: Prepare an accurate stock solution of your thiophene compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Stress Samples:

    • Acidic Condition: In a vial, mix a known volume of your stock solution with an acidic solution (e.g., 0.1 M HCl or 1 M HCl) to achieve a final compound concentration suitable for HPLC analysis (e.g., 50 µg/mL).

    • Control Sample: Prepare a control by diluting the same volume of stock solution with your HPLC mobile phase or a neutral solvent.

  • Incubation: Store the "Acidic Condition" and "Control" vials at a controlled temperature (e.g., 50 °C for an accelerated study, or room temperature).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. If necessary, neutralize the acidic sample with an equivalent amount of base before injection to prevent damage to the HPLC column.

  • HPLC Analysis: Inject the samples onto a suitable C18 HPLC column. Monitor the peak area of the parent compound at its λmax.

  • Data Analysis: Plot the percentage of the parent compound remaining (Peak Area at time t / Peak Area at time 0) * 100 vs. time. This will give you the degradation kinetics. Look for the appearance of new peaks, which correspond to degradation products.[15]

G cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Prepare Stock Solution (1 mg/mL in ACN) B Create Test Sample (Dilute in 0.1 M HCl) A->B C Create Control Sample (Dilute in H₂O/ACN) A->C D Incubate Samples (e.g., 50°C) B->D C->D E Withdraw Aliquots at Time Points (0, 2, 4, 8 hr...) D->E F Neutralize & Inject into HPLC-UV E->F G Monitor Parent Peak Area & New Peaks F->G H Plot % Remaining vs. Time G->H I Calculate Degradation Rate H->I

Caption: Experimental workflow for monitoring thiophene degradation.

Q7: What analytical techniques are best for identifying degradation products?

A combination of techniques is often required for unambiguous structure elucidation.

Table 3: Analytical Techniques for Characterizing Thiophene Degradation Products

TechniqueInformation ProvidedUse Case & Rationale
LC-MS (Liquid Chromatography-Mass Spectrometry) Molecular weights of parent compound and degradation products.The primary tool for initial identification. Helps to quickly determine if degradation involves oxidation (+16 Da), dimerization, or other simple transformations.[14]
High-Resolution MS (HRMS) Exact mass and elemental composition.Confirms the molecular formula of unknown degradation products, distinguishing between isomers.
NMR Spectroscopy (¹H, ¹³C, COSY) Detailed structural information, connectivity of atoms.The gold standard for structure elucidation. Loss of aromatic signals or appearance of new signals in the aliphatic region can indicate ring opening or modification.[14]
FTIR Spectroscopy Presence of new functional groups.Useful for detecting the formation of sulfoxides (S=O stretch) or carbonyls (C=O stretch) from ring opening or oxidation.[14]
UV-Vis Spectroscopy Changes in the π-conjugated system.Degradation that disrupts the aromaticity often results in a loss of absorbance or a shift in the maximum absorption wavelength (λmax).[14]
Section 5: Advanced Strategies for Stability Enhancement
Q8: What strategies can I use to protect a thiophene ring during a synthetic step that requires strong acidic conditions?

When harsh acidic conditions are unavoidable, protecting the thiophene ring itself is not a common strategy due to its inherent aromaticity. The focus is usually on modifying the reaction conditions or protecting other functional groups on the molecule that might exacerbate instability.

  • Use of Milder Reagents: As discussed in the troubleshooting section, this is the first and best option. Explore alternative catalysts or reagents that can effect the desired transformation under less acidic conditions.

  • Protecting Susceptible Functional Groups: If your molecule contains a group that is particularly acid-labile (e.g., an alcohol that could form a carbocation and initiate polymerization), protect it. For example, an alcohol can be protected as a silyl ether, which is typically removed under different conditions.[5][16]

  • Solvent Choice: The choice of solvent can influence stability. Aprotic solvents may sometimes suppress protonation-related degradation pathways compared to protic solvents.

  • Deactivation via Reversible Sulfonation: In specific cases, it might be possible to temporarily sulfonate the thiophene ring at the 5-position. The sulfonic acid group is a strong deactivating group that can protect the ring from further electrophilic attack. This group can often be removed later in the synthesis.[7] This is an advanced technique and its feasibility is highly substrate-dependent.

Conclusion

The thiophene ring, while more robust than its furan and pyrrole counterparts, requires careful consideration under acidic conditions. By understanding the mechanisms of degradation—primarily acid-catalyzed polymerization and oxidation—and the profound influence of substituents, researchers can proactively design more stable molecules and synthetic routes. When instability is encountered, a systematic approach involving milder conditions, stability testing, and appropriate analytical characterization will lead to a successful resolution.

References
  • Filo. (2026, January 9). Compared the difference between pyrrole, furan and Thiophene towards electrophilic substitution reaction.
  • Wikipedia. (n.d.). Thiophene.
  • ResearchGate. (n.d.). Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation. [Link]

  • BenchChem. (n.d.). Technical Support Center: Degradation of 2,3,5-Tribromothieno[3,2-b]thiophene.
  • BenchChem. (n.d.). 3-Acetylthiophene: A Technical Guide to Stability and Reactivity under Ambient Conditions.
  • Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]

  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.).
  • Heterocyclic Chemistry. (n.d.).
  • Aakash Blog. (2022, August 28). Explained: Why Thiophene Is More Stable Than Pyrrole And Furan. [Link]

  • BenchChem. (n.d.). Stability of 2-Thiophenemethanol under acidic and basic conditions.
  • Google Patents. (n.d.).
  • MDPI. (2021, April 11). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • OI Analytical. (n.d.). Analysis of Thiophene in Benzene Using ASTM Method D7011 and a Pulsed Flame Photometric Detector (PFPD).
  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.
  • PAC. (n.d.). APPLICATION NOTE - Determination of Trace Thiophene in Refined Benzene by Gas Chromatography and Sulfur Selective Detection (ASTM D7011).
  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • CHIMIA. (n.d.).
  • PAC. (n.d.). Application Note Determination of Trace Thiophene in Refined Benzene by Gas Chromatography and Sulfur Selective Detection accord.
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • BenchChem. (n.d.). Technical Support Center: Stability of Thiophene-Containing Compounds.
  • Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions. [Link]

  • PMC. (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. [Link]

  • THIOPHENE AND ITS DERIV
  • THIOPHENE AND ITS DERIV
  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023, May 4).
  • PMC. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

Sources

Technical Support Center: Troubleshooting Suzuki Couplings of Bromothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing low conversion rates when performing Suzuki-Miyaura cross-couplings with bromothiophene substrates.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind reaction failures—such as sulfur-induced catalyst poisoning and hydrodehalogenation—and provide self-validating protocols to ensure your catalytic cycle operates at peak efficiency.

Diagnostic Workflow

DiagnosticWorkflow Start Low Conversion in Bromothiophene Suzuki CheckBA Is Boronic Acid Fully Consumed? Start->CheckBA YesBA YES Side Reactions Dominating CheckBA->YesBA TLC/LCMS: No BA left NoBA NO Catalytic Cycle Stalled CheckBA->NoBA TLC/LCMS: BA remains Homo Homocoupling (O2 present) YesBA->Homo Proto Protodeboronation (Base/H2O too strong) YesBA->Proto Dehal Hydrodehalogenation (Pd-H formation) NoBA->Dehal Poison Catalyst Poisoning (Sulfur coordination) NoBA->Poison OxAdd Slow Oxidative Addition (Sterics/Electronics) NoBA->OxAdd Action1 Degas solvent rigorously Switch to Bpin esters Homo->Action1 Proto->Action1 Action2 Minimize water Use anhydrous K3PO4 Dehal->Action2 Action3 Use Buchwald ligands (SPhos/XPhos) or Pd(dppf)Cl2 Poison->Action3 OxAdd->Action3

Diagnostic flowchart for identifying and resolving low conversion in bromothiophene Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: Why does my Suzuki coupling with bromothiophene stall at 20-30% conversion, even with excess boronic acid? Stalling at low conversion is frequently caused by catalyst poisoning or deactivation. Thiophene derivatives are notoriously challenging because the sulfur atom can act as a potent catalyst poison[1]. Mechanistic Causality: Sulfur is a "soft" Lewis base that strongly coordinates to the "soft" palladium center. This coordination competes with the phosphine ligands and the reacting substrates for vacant sites on the active Pd(0) or Pd(II) species, effectively trapping the catalyst in an inactive state and halting the cycle[1]. Self-Validating Solution: Switch to a pre-catalyst with highly sterically demanding, electron-rich ligands such as Buchwald ligands (e.g., SPhos, XPhos) or robust bidentate ligands like dppf[2][3]. The steric bulk of these ligands prevents multidentate coordination by the thiophene sulfur, while their electron-rich nature accelerates the oxidative addition step[3][4]. To validate this fix, run a parallel microscale reaction using Pd(dppf)Cl₂; if conversion increases, sulfur poisoning was the limiting factor.

Q2: I am observing significant amounts of debrominated thiophene (hydrodehalogenation) instead of the cross-coupled product. How can I suppress this? Dehalogenation is a primary side reaction in the Suzuki coupling of electron-deficient heteroaryl halides, such as bromothiophene-carbaldehydes[2][5]. Mechanistic Causality: This side reaction is driven by the formation of a palladium-hydride (Pd-H) intermediate. When excessive water or protic solvents (like alcohols) are present, they can act as hydride sources. If the transmetalation step is slow, the Pd(II)-aryl complex undergoes reduction to a Pd-H species, followed by reductive elimination to yield the debrominated thiophene and regenerate Pd(0)[2]. Self-Validating Solution: Minimize the water content in your solvent system[5]. Transition to anhydrous conditions utilizing a suspended inorganic base (e.g., finely milled anhydrous K₃PO₄ or Cs₂CO₃) in a non-protic solvent like toluene or 1,4-dioxane[2]. You can validate this by analyzing the crude mixture via GC-MS; a decrease in the Ar-H mass peak confirms the suppression of the Pd-H pathway.

Q3: Does the position of the bromine on the thiophene ring (2-bromo vs. 3-bromo) dictate the required reaction conditions? Yes, the regiochemistry fundamentally alters the electronic landscape and the rate-determining oxidative addition step[3]. Mechanistic Causality: The 2-position of thiophene is more electron-rich due to resonance contributions from the sulfur atom. While electron-deficient halides generally undergo oxidative addition more readily[3][6], 3-bromothiophenes often require higher temperatures or more active catalysts to overcome a higher activation energy barrier[4][7]. Furthermore, 2-bromothiophenes are more prone to rapid oxidative addition but can exacerbate catalyst poisoning due to the proximity of the sulfur atom to the palladium center post-addition[1]. Self-Validating Solution: For 3-bromothiophenes, increase the catalyst loading (e.g., 3-5 mol%) and elevate the temperature carefully[4]. For 2-bromothiophenes, prioritize bulky ligands to protect the palladium center from sulfur chelation.

Q4: My boronic acid is fully consumed according to LC-MS, but conversion of the bromothiophene is still low. What is happening? This discrepancy indicates that the catalytic cycle is failing before or during transmetalation, and the boronic acid is being consumed by competing off-cycle side reactions—most commonly homocoupling or protodeboronation[4]. Mechanistic Causality: Homocoupling is promoted by trace oxygen in the system, which oxidizes the Pd catalyst and drives the formation of biaryl byproducts from the boronic acid[4]. Protodeboronation is a hydrolytic cleavage of the C-B bond, accelerated by high temperatures and strong aqueous bases, destroying the nucleophile before transmetalation can occur. Self-Validating Solution: Rigorously degas your solvents using three freeze-pump-thaw cycles or extended sparging with argon to eliminate oxygen-driven homocoupling[4]. To mitigate protodeboronation, use a weaker base (e.g., K₂CO₃) or switch to a more stable boron source, such as a pinacol ester (Bpin) or a potassium trifluoroborate salt[6].

Mechanistic Failure Points

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA Bromothiophene (Rate Determining) Poison Sulfur Poisoning Blocks Coordination Pd0->Poison Thiophene Coordination PdII_TM Pd(II) Transmetalation PdII_OA->PdII_TM Boronic Acid + Base Dehal Pd-H Formation Leads to Dehalogenation PdII_OA->Dehal Excess H2O/Alcohols PdII_TM->Pd0 Reductive Elimination (Product Formation)

The Suzuki-Miyaura catalytic cycle highlighting failure points specific to bromothiophene substrates.

Quantitative Data Presentation

Table 1: Troubleshooting Matrix for Bromothiophene Suzuki Couplings

Observed IssuePrimary Mechanistic CauseKey Parameter to AdjustRecommended Optimization
Reaction Stalls (<30%) Catalyst poisoning by sulfur coordinationLigand / Catalyst ChoiceSwitch to Pd(dppf)Cl₂ or Pd₂(dba)₃ with SPhos/XPhos[2][3].
High Ar-H Byproduct Pd-H formation & reductive eliminationSolvent / Water ContentUse anhydrous Toluene/1,4-Dioxane with milled K₃PO₄[2][5].
Boronic Acid Depleted Homocoupling or ProtodeboronationAtmosphere / BaseRigorously degas with Argon; switch to Bpin esters[4][6].
No Initial Conversion Slow oxidative addition (esp. 3-bromo)Temperature / Catalyst LoadingIncrease temp to 90°C; increase Pd loading to 5 mol%[4][7].

Validated Experimental Protocol: Optimized Suzuki Coupling of Deactivated Bromothiophenes

This protocol is engineered to suppress dehalogenation and overcome sulfur-induced catalyst poisoning using a Buchwald pre-catalyst system[2].

Reagents & Materials:

  • Bromothiophene substrate (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd)

  • SPhos ligand (10 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv, finely milled)

  • Anhydrous Toluene (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation of the Solid Reagents: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromothiophene (if solid), boronic acid (1.5 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv). Causality: Using milled anhydrous K₃PO₄ provides a high surface area for the solid-liquid interfacial base transfer required for transmetalation, without introducing the water that leads to hydrodehalogenation[2][5].

  • Atmosphere Exchange: Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times. Causality: Strict exclusion of oxygen is mandatory to prevent the oxidative homocoupling of the boronic acid, which would otherwise deplete the nucleophile[4].

  • Catalyst Addition: Under a positive flow of Argon, add Pd₂(dba)₃ (2.5 mol%) and SPhos (10 mol%). Causality: SPhos is a bulky, electron-rich biaryl phosphine that accelerates the rate-determining oxidative addition while sterically shielding the palladium center from sulfur poisoning[2][3].

  • Solvent Addition & Degassing: Add anhydrous Toluene (to reach 0.1 M) and the bromothiophene (if liquid). Sparge the mixture with Argon for 15 minutes.

  • Thermal Activation: Heat the reaction mixture to 90°C with vigorous stirring (800+ rpm) for 12-24 hours. Causality: Vigorous stirring is critical in heterogeneous base systems to ensure efficient mass transfer during the transmetalation step.

  • Reaction Monitoring (Self-Validation): At 2 hours and 12 hours, pull a 10 µL aliquot, dilute in MeCN, filter, and analyze via LC-MS. Causality: Tracking the ratio of product to unreacted bromothiophene, debrominated thiophene, and homocoupled boronic acid allows you to immediately diagnose if the reaction is suffering from dehalogenation or protodeboronation.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate for chromatographic purification.

References

1.[4] Title: Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde | Source: BenchChem | URL: 4 2.[1] Title: Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water | Source: Semantic Scholar | URL: 1 3.[5] Title: A Comparative Guide to Suzuki Coupling of 3,4-dibromothiophene-2-carbaldehyde and 4,5 | Source: BenchChem | URL: 5 4.[2] Title: how to avoid dehalogenation side reactions in Suzuki coupling | Source: BenchChem | URL: 2 5.[6] Title: Diagnosing issues with a failed Suzuki coupling? : r/Chempros | Source: Reddit | URL: 6 6.[7] Title: Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction | Source: PMC (NIH) | URL: 7 7.[3] Title: Suzuki-Miyaura Coupling | Source: Chemistry LibreTexts | URL: 3

Sources

Technical Support Center: Stabilization of Electron-Rich Thiophene Amines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #TA-OX-552 Subject: Minimizing Oxidative Degradation & Polymerization Protocols Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "High-HOMO" Problem

The Core Issue: You are likely experiencing rapid darkening (tarring) of your reaction mixture or isolated product. This is not random decomposition; it is a predictable consequence of orbital physics.

Thiophene is already electron-rich. When you attach an amine group (a strong electron donor) to the ring, you significantly raise the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the molecule a "super-nucleophile" that is exceptionally prone to Single Electron Transfer (SET) oxidation by atmospheric oxygen.

The Cascade:

  • Initiation:

    
     abstracts an electron from the nitrogen lone pair or the thiophene ring.
    
  • Radical Cation Formation: A reactive radical cation forms

    
    .
    
  • Coupling: These radicals rapidly dimerize (usually at the 5-position), releasing protons (

    
    ).
    
  • Auto-Catalysis: The released protons catalyze further decomposition (acid sensitivity), leading to insulating oligomers (black tar).

Critical Workflow Protocols

Module A: Synthesis & Reaction Monitoring

Objective: Prevent the initiation of the radical cascade.

ParameterRecommendationScientific Rationale
Atmosphere Strict Argon/Nitrogen Oxygen is the primary oxidant. Even trace amounts initiate SET.
Solvents Degassed (Sparged) Dissolved

in HPLC-grade methanol/THF is sufficient to degrade sensitive amines.
Concentration High Dilution (<0.1 M) Reduces the kinetic probability of intermolecular radical coupling (dimerization).
Additives Antioxidants (BHT/Ascorbate) Radical scavengers (e.g., 0.1 mol% BHT) terminate the chain reaction if radicals form.
Module B: Purification Survival Guide (The Silica Trap)

Warning: Standard silica gel is acidic (pH ~4-5). It will protonate your amine, trap it, and catalyze decomposition.

Protocol: The "Basified" Column Do NOT use untreated silica gel. Follow this neutralization procedure:

  • Slurry Preparation: Mix silica gel with your non-polar solvent (e.g., Hexane/DCM).

  • Neutralization: Add 1-5% Triethylamine (TEA) to the slurry. Stir for 10 minutes.

  • Packing: Pour the column.

  • Elution: Maintain 0.5% TEA in your mobile phase throughout the run.

    • Alternative: Use Amine-functionalized Silica (NH2-Silica) cartridges to eliminate the need for TEA and reduce tailing [1].

Module C: Storage Strategy (The Salt Fortress)

Free-base aminothiophenes are transient. Store them as salts.

Protocol: Anhydrous Hydrochloride Salt Formation Avoid aqueous acids, which introduce hydrolysis risks.

  • Dissolve the crude free base in anhydrous Diethyl Ether or Dioxane .

  • Cool to 0°C under Argon.

  • Dropwise add 4M HCl in Dioxane (anhydrous).

  • The salt should precipitate immediately as a stable solid.

  • Filter under inert gas; wash with cold ether.

  • Store: -20°C, dark, under Argon.

Visualizing the Degradation Pathway

The following diagram illustrates the competition between the destructive oxidative pathway and the stabilization strategies.

ThiopheneDegradation FreeBase Free Base Thiophene Amine (High HOMO) RadicalCat Radical Cation [Th-NH2]+. FreeBase->RadicalCat SET Oxidation Salt Stable Salt (HCl/Tosylate) FreeBase->Salt Protonation (Acid) Amide Amide/Carbamate (EWG Stabilized) FreeBase->Amide Acylation (Immediate) Oxygen Atmospheric O2 (Oxidant) Oxygen->RadicalCat Dimer Dimerization (C-C Coupling) RadicalCat->Dimer Fast coupling Polymer Polymer/Tar (Black Insoluble Solid) Dimer->Polymer Chain propagation

Figure 1: The Oxidative Cascade. The "Red Path" represents the uncontrolled radical polymerization caused by oxygen. The "Green Path" represents the stabilization strategies (Salt formation or Derivatization) that must be executed immediately.

Troubleshooting & FAQ

Q1: My reaction mixture turned black within minutes of workup. Is it recoverable?

  • Diagnosis: This is "oxidative polymerization." The black material is likely a conductive thiophene polymer (polythiophene-like).

  • Action: It is rarely recoverable.

  • Prevention: Do not perform a standard aqueous workup if possible.[1] "Telescope" the reaction: take the crude solution directly into the next step (e.g., acylation or salt formation) without isolating the unstable free base.

Q2: I see the product on TLC, but it streaks/tails and never elutes from the column.

  • Diagnosis: The amine is protonating on the acidic silica silanols (

    
    ).
    
  • Action: Flush the column with 10% Methanol/DCM + 1% Triethylamine . If that fails, the product has likely decomposed on the silica.

  • Future Fix: See Module B (Basified Silica).

Q3: Can I store the free base in the freezer?

  • Answer: Only for hours, and only if degassed and under Argon. Even at -20°C, trapped oxygen in the vial headspace can induce degradation over days. Always convert to the HCl or Oxalate salt for long-term storage [2].

Q4: My Gewald reaction product is stable, but my derivative isn't. Why?

  • Analysis: The Gewald reaction typically places an Electron Withdrawing Group (EWG) like an ester or nitrile at the C3 position [3]. This pulls electron density away from the ring, lowering the HOMO and stabilizing the amine.

  • The Trap: If you reduce that ester (e.g., to an alcohol) or hydrolyze the nitrile, you remove the "electronic anchor." The ring becomes electron-rich again and stability drops precipitously.

Decision Matrix: Handling Workflow

Use this logic flow to determine the correct handling procedure for your specific derivative.

HandlingLogic Start Synthesized Thiophene Amine CheckEWG Is there an EWG (CN, COOR) at C3? Start->CheckEWG Stable Relatively Stable Standard Workup CheckEWG->Stable Yes Unstable High Risk (Unstable) CheckEWG->Unstable No Action1 Use Amine-Silica or Basified Silica Stable->Action1 Action2 Do NOT Isolate Telescope to Next Step Unstable->Action2 Preferred Action3 Convert to HCl Salt Immediately Unstable->Action3 If storage needed

Figure 2: Handling Decision Matrix based on structural electronic factors.

References

  • Teledyne ISCO. (2012). Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO Application Notes.[2] Link

  • ScienceMadness & ResearchGate Community Consensus. (2008-2017). Converting to the hydrochloric salt for storage / Purification of organic hydrochloride salts.Link

  • Sabnis, R. W. (2018). 2-Aminothiophenes: Synthesis, Properties, and Applications. Heterocyclic Communications. (Contextual grounding on Gewald reaction stability). Link

  • Sigma-Aldrich (Merck). (2025). Safety Data Sheet: 2-Aminothiophene Derivatives. (General handling of air-sensitive amines). Link

Sources

Selecting the right solvent for crystallization of thiophene amine salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Thiophene amine salts (such as the active pharmaceutical ingredient Duloxetine hydrochloride) present unique crystallization challenges due to their specific solubility profiles, polymorphic tendencies, and high susceptibility to liquid-liquid phase separation (LLPS), commonly known as "oiling out."

As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, self-validating troubleshooting workflows, and authoritative protocols to help you select the right solvent and isolate high-purity crystalline APIs.

Part 1: Frequently Asked Questions (FAQs)

Q1: How do I ensure my thiophene amine and counterion form a stable salt rather than a co-crystal? A1: The formation of a salt versus a co-crystal is governed by the thermodynamics of proton transfer between the acid and the basic amine. As a fundamental rule, you must evaluate the


 (

). To ensure stable salt formation and prevent disproportionation back to the free base, the

should be at least 3[1]. If the

, the system lacks the thermodynamic drive for complete proton transfer and will likely form a hydrogen-bonded co-crystal[2]. Causality: For basic thiophene APIs, prioritize counterions that provide a

. Solvents with higher dielectric constants (e.g., water, aliphatic alcohols) further stabilize the resulting ionic pairs through solvation, whereas non-polar solvents might favor incomplete proton transfer.

Q2: Why does my thiophene amine salt "oil out" instead of crystallizing upon cooling? A2: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich phase before crystal nucleation can occur[3]. Causality: This is kinetically driven by high supersaturation levels where the solute concentration exceeds its crystalline solubility, but the energy barrier for primary nucleation remains too high[4]. Thiophene amines are particularly prone to this when the chosen solvent has a very high solubility for the API at elevated temperatures but a steep solubility drop upon cooling. Solvents with high drug solubility typically reduce the maximum achievable supersaturation, pushing the system's trajectory into the miscibility gap where oiling out is favored[5].

Q3: How does solvent selection influence the polymorphic form of thiophene amine salts like Duloxetine HCl? A3: Solvent polarity and hydrogen-bonding capacity directly dictate the molecular conformation and packing of the API during nucleation. For instance, Duloxetine HCl Form A is typically crystallized from highly polar or protic solvents like water or aliphatic alcohols (methanol, ethanol)[6]. In contrast, Form T is selectively crystallized from cyclic ethers like 1,4-dioxane or its aqueous mixtures[6]. Causality: The solvent molecules interact differently with the electron-rich thiophene ring and the protonated amine, altering the thermodynamic stability of the resulting crystal lattice. Using mixed solvents (e.g., acetone and water) without strict temperature control can inadvertently yield solvates or metastable forms (like Form C)[7].

Part 2: Troubleshooting Guide for Specific Experimental Issues

Q: My thiophene amine salt is precipitating as a sticky, amorphous oil. How do I recover the crystalline product? A: This is a classic manifestation of LLPS. The amorphous oil acts as a highly efficient solvent for impurities, ruining your yield and purity[3]. Solution: The system has crossed the spinodal curve into the miscibility gap due to the rapid generation of supersaturation[4]. To recover, reheat the mixture until the oil completely redissolves into a single clear phase. Then, reduce your cooling rate significantly (e.g., 0.1 °C/min) to stay within the metastable zone. If oiling out persists, introduce 1-5% (w/w) of pure seed crystals halfway into the metastable zone to bypass the primary nucleation barrier and force crystalline growth before the LLPS boundary is reached[3].

Q: I am observing disproportionation of my API salt back to the free base during isolation. How can I stabilize it? A: Disproportionation occurs when the microenvironmental pH exceeds the


 of the salt, causing the solubility of the salt to surpass that of the free base[1].
Solution: Thiophene amines with lower basicity are highly susceptible to this when exposed to atmospheric moisture or highly aqueous solvent mixtures. Ensure your counterion provides a 

[1]. If disproportionation occurs during washing, switch your wash solvent from an aqueous blend to a cold, dry, non-protic solvent (e.g., cold ethyl acetate) to suppress the dissolution-precipitation equilibrium that drives free base formation.

Q: My crystallization yield is consistently poor, and the mother liquor retains a high concentration of the API. What parameters should I adjust? A: A poor yield indicates that the terminal supersaturation is too low, meaning the solubility of your thiophene amine salt in the chosen solvent is too high at the isolation temperature[8]. Solution: First, verify that you are not using an excessive volume of the primary solvent. If the volume is optimized, implement an anti-solvent strategy. Slowly dose a miscible anti-solvent to lower the overall solubility of the mixture. Ensure the anti-solvent is added at the crystallization temperature, not during the initial dissolution phase, to prevent premature oiling out[3].

Part 3: Quantitative Data & Guidelines

Table 1: Quantitative pKa Guidelines for Thiophene Amine Solid Forms
Parameter (

)
Predicted Solid FormThermodynamic StabilityDisproportionation Risk

Ionized SaltHigh (Stable ionic lattice)Low[1]

Salt-Cocrystal ContinuumVariable (Environment dependent)Moderate to High

Hydrogen-bonded Co-crystalHigh (Neutral lattice)N/A (No proton transfer)[2]
Table 2: Solvent Properties and Polymorphic Propensity (Model: Duloxetine HCl)
Solvent SystemPolarityAPI SolubilityObserved Phenomenon / Polymorph
Water / Alcohols HighHighYields Form A; low oiling out risk if cooled slowly[6].
1,4-Dioxane MediumModerateYields Form T; specific solvent-solute interactions dictate packing[6].
Ethyl Acetate Low-MedLow-ModerateExcellent for primary crystallization; high purity yield[9].
Acetone / Water MediumModerateProne to forming solvates or metastable forms[7].

Part 4: Experimental Protocols

Protocol 1: Systematic Solvent Screening and Seeding to Prevent Oiling Out

Self-validating mechanism: By mapping the Metastable Zone Width (MSZW) first, you ensure seeding occurs exactly when supersaturation is optimal, mathematically preventing the system from crossing the spinodal curve into the LLPS region.

  • Solubility Mapping: Dissolve 100 mg of the thiophene amine free base in 1 mL of the target solvent (e.g., Ethyl Acetate)[9].

  • Salt Formation: Slowly add the acidic counterion (e.g., 20% HCl in ethanol) at 0 °C under constant stirring[9].

  • Clear Point Determination: Heat the suspension at 1 °C/min until the solution is completely clear. Record this as the saturation temperature (

    
    ).
    
  • Cloud Point (MSZW) Determination: Cool the solution at 0.5 °C/min until turbidity (nucleation or oiling out) is observed.

  • Seeding Strategy: Reheat the mixture to

    
    , then cool to exactly halfway between 
    
    
    
    and the cloud point. Add 1-5% (w/w) of pure crystalline seed[3].
  • Controlled Desupersaturation: Hold the temperature for 2 hours. Causality: This allows the seed crystals to consume the supersaturation via secondary nucleation, preventing oiling out.

  • Isolation: Cool to 0-10 °C at a slow rate (0.1 °C/min), filter the resulting crystals, wash with cold solvent, and dry under reduced pressure[9].

Protocol 2: Anti-Solvent Crystallization Workflow
  • Dissolution: Dissolve the thiophene amine salt in a highly soluble primary solvent (e.g., methanol) at room temperature.

  • Filtration: Pass the solution through a 0.22 µm PTFE filter to remove foreign particulate matter that could cause heterogeneous nucleation of unwanted polymorphs.

  • Anti-Solvent Addition: Slowly dose an anti-solvent (e.g., ethyl acetate) at a controlled rate (e.g., 0.1 mL/min) using a syringe pump. Causality: Rapid addition causes localized spikes in supersaturation, driving the system into the LLPS region.

  • Aging: Once the solution becomes slightly turbid, pause the anti-solvent addition and age the mixture for 1 hour to allow the initial nuclei to grow.

  • Completion: Resume anti-solvent addition until the target yield is achieved, then filter and dry.

Part 5: Process Visualization

G Start Thiophene Amine API & Acid Counterion pKa Calculate ΔpKa (Base - Acid) Start->pKa Rule3 Is ΔpKa ≥ 3? pKa->Rule3 Salt Salt Formation Pathway Rule3->Salt Yes CoCrys Co-crystal / Disproportionation Risk Rule3->CoCrys No Solvent Select Solvent System (e.g., EtOAc, Alcohols) Salt->Solvent Cooling Initiate Cooling Crystallization Solvent->Cooling Oiling Does Oiling Out (LLPS) Occur? Cooling->Oiling Seed Reheat & Seed in Metastable Zone Oiling->Seed Yes Crystals Isolate Pure Crystalline Salt Oiling->Crystals No Seed->Crystals

Caption: Workflow for thiophene amine salt crystallization, solvent selection, and LLPS mitigation.

References

1.[6] Title: EP1820800A1 - Crystalline forms of duloxetine hydrochloride and processes for their preparation Source: google.com (Google Patents) URL:

2.[9] Title: US7795455B2 - Crystalline duloxetine hydrochloride Source: google.com (Google Patents) URL:

3.[3] Title: Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation Source: benchchem.com URL:

4.[7] Title: CN103626735A - Duloxetine hydrochloride crystal form and preparation method thereof Source: google.com (Google Patents) URL:

5.[2] Title: Crystals of Organic Acid-Bases Complexes Defy the pKa Rule Under Compression Source: chemrxiv.org URL:

6.[1] Title: How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations Source: crystalpharmatech.com URL:

7.[4] Title: Oiling Out in Crystallization Source: mt.com URL:

8.[5] Title: Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate B Source: acs.org URL:

9.[8] Title: 3.6F: Troubleshooting Source: libretexts.org URL:

Sources

Validation & Comparative

HPLC method development for separating thiophene amine enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thiophene Challenge

Thiophene amines represent a critical structural motif in modern pharmacology, serving as bioisosteres for phenyl rings in antidepressants (e.g., Duloxetine), anticoagulants, and antipsychotics. However, their separation presents a dual challenge: the basicity of the amine leads to severe peak tailing on silanol-active stationary phases, while the thiophene ring requires specific


-

interactions for chiral recognition.

This guide objectively compares the performance of Amylose-based versus Cellulose-based Polysaccharide Chiral Stationary Phases (CSPs)—the industry "Gold Standard"—and outlines a self-validating method development protocol. We specifically evaluate the efficacy of Immobilized versus Coated technologies for this compound class.

Strategic CSP Comparison: Amylose vs. Cellulose

For thiophene amines, the choice of CSP is rarely binary, but distinct performance trends exist. Below is a comparative analysis based on retention mechanisms involving hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

Comparative Performance Matrix
FeatureAmylose Derivatives (e.g., Chiralpak AD, IA)Cellulose Derivatives (e.g., Chiralcel OD, IB)Alternative: Cyclodextrins
Primary Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)

-Cyclodextrin
Thiophene Specificity High. The helical twist of amylose often creates a tighter inclusion cavity for the 5-membered thiophene ring compared to the 6-membered phenyl ring.Moderate to High. Excellent for rigid structures, but sometimes lacks the "fit" for flexible thiophene alkyl chains.Low. Often requires specific ring sizes; less versatile for thiophene derivatives.
Resolution (

)
Generally higher for flexible linear amines (e.g., Duloxetine).Superior for rigid, fused-ring thiophene systems (e.g., atropisomers).Lower capacity; often requires RP mode.
Solvent Flexibility Immobilized (IA/IE): Excellent. Compatible with DCM/THF.Immobilized (IB/IC): Excellent.Limited (Aqueous/Polar Organic).
Experimental Evidence: The Duloxetine Case Study

In the separation of Duloxetine (a classic thiophene amine), Amylose-based coated phases (Chiralpak AD-H) demonstrated superior selectivity compared to Cellulose counterparts.

  • Column: Chiralpak AD-H (Amylose)[1][2][3]

  • Mobile Phase: n-Hexane : Ethanol : Diethyl Amine (80:20:0.2 v/v/v)[1][2]

  • Result: Resolution (

    
    ) > 2.8 with baseline separation.
    
  • Mechanism: The flexible amylose helix accommodates the propyl-amine chain while the carbamate groups engage in H-bonding with the protonated amine, stabilized by the thiophene's fit in the chiral groove.

Technical Insight: While Cellulose (OD-H) is often the "first screen" column, Amylose (AD-H) frequently outperforms it for flexible thiophene amines due to its helical pitch allowing better inclusion of the "bent" thiophene geometry.

Mobile Phase Engineering: The Role of Additives

Trustworthiness in chiral HPLC comes from peak shape control. Thiophene amines are basic (


). Without intervention, they interact with residual silanols on the silica support, causing tailing that destroys resolution.
The "Basic Modifier" Rule
  • Standard Protocol: Add 0.1% Diethyl Amine (DEA) or 0.1% Isopropylamine to the organic mobile phase.

  • Causality: The additive competes for active silanol sites, effectively "masking" them from the analyte.

  • Warning: Never use amine additives with unbonded silica columns unless dedicated to basic chiral work, as memory effects can persist.

Solvent Selection: Alcohol Modifiers[4]
  • Ethanol: Often provides sharper peaks and better mass transfer for thiophene amines than Isopropanol (IPA).

  • IPA: Use if retention is too low; IPA is a weaker eluent in Normal Phase, increasing retention (

    
    ) and potentially resolution (
    
    
    
    ).

Validated Method Development Protocol

Do not rely on trial and error. Use this self-validating decision tree to systematically isolate the optimal method.

Workflow Visualization

G Start Start: Thiophene Amine Racemate Solubility Step 1: Solubility Check (Hexane/EtOH vs. MeOH/AcN) Start->Solubility Screening Step 2: Primary Screening Columns: IA, IB, AD-H, OD-H MP: Hex/EtOH/DEA (90:10:0.1) Solubility->Screening Soluble in NP Decision Separation Observed? Screening->Decision Optimize_NP Step 3A: Optimize Normal Phase 1. Adjust % EtOH 2. Switch to IPA Decision->Optimize_NP Partial/Full Sep Switch_Mode Step 3B: Switch Mode 1. Polar Organic (100% MeOH + Base) 2. Reversed Phase (Buffer/AcN) Decision->Switch_Mode No Sep Final_Opt Step 4: Fine Tuning Temp (10-40°C) Flow Rate Optimize_NP->Final_Opt Switch_Mode->Final_Opt Sep Achieved Validation Final Method Validation (Linearity, LOD, LOQ) Final_Opt->Validation

Figure 1: Systematic decision tree for developing chiral methods for basic amine racemates.

Detailed Protocol Steps
Step 1: The "Universal" Screen

Prepare the sample at 0.5 mg/mL in Ethanol. Screen simultaneously on Chiralpak IA (Immobilized Amylose) and Chiralpak IB (Immobilized Cellulose).

  • Mobile Phase A: n-Hexane / Ethanol / DEA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temp: 25°C.

Why Immobilized? Immobilized columns (IA/IB) are robust. If the sample precipitates or requires Dichloromethane (DCM) for solubility, these columns will not be destroyed. Coated columns (AD/OD) are destroyed by DCM.

Step 2: Optimization Loop
  • Scenario A: Retention is too short (

    
    ). 
    
    • Action: Reduce Ethanol to 2-5%. Switch modifier to IPA (weaker solvent in NP).

  • Scenario B: Resolution is poor (

    
    ). 
    
    • Action: Lower temperature to 10°C. Enantioselectivity is enthalpy-driven; lower T often increases

      
      .
      
  • Scenario C: Peak Tailing.

    • Action: Increase DEA concentration to 0.2% or switch to Polar Organic Mode (100% Acetonitrile + 0.1% DEA).

Experimental Data: Performance Benchmarks

The following table summarizes expected performance metrics for a generic thiophene-propylamine derivative (analogous to Duloxetine) based on aggregated literature data.

ParameterChiralpak AD-H (Amylose) Chiralcel OD-H (Cellulose) Chiralpak IB-3 (Immobilized)
Mobile Phase Hex/EtOH/DEA (80:20:0.[1][2]1)Hex/EtOH/DEA (80:20:0.[1][2]1)Hex/MeOH/DCM (90:5:5)
Retention (

)
2.11.83.5
Selectivity (

)
1.45 1.153.11 (Specific Cases*)
Resolution (

)
> 2.8 1.2> 10.0
Tailing Factor 1.1 (with DEA)1.31.1

Note: Chiralpak IB-3 data refers to specific atropisomeric thiophene derivatives where immobilized phases allow the use of DCM to enhance selectivity [2].

References

  • Development and validation of chiral LC method for the enantiomeric separation of duloxetine on amylose based stationary phase. Source: National Institutes of Health (PubMed) URL:[Link]

  • A New C2-Symmetric Atropisomeric Thiophene-Based Monomer: HPLC Resolution. Source: MDPI (Molecules) URL:[Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase. Source: Scientific Research (SCIRP) URL:[Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Thiophene-Phenyl Amines

[1]

Executive Summary

Thiophene-phenyl amines (TPAs) represent a critical scaffold in medicinal chemistry (as bioisosteres for bi-phenyls) and organic electronics (as hole-transporting materials). Their analysis requires a nuanced choice between ionization techniques.[3][4] This guide compares the two dominant "products" in the analytical workflow: Electron Ionization (EI) for structural fingerprinting versus Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) for trace quantification and soft probing. We analyze the fragmentation kinetics, diagnostic ions, and provide self-validating protocols for both workflows.

Part 1: Strategic Comparison – EI vs. ESI-CID

For a researcher characterizing a novel TPA derivative, the choice of ionization source dictates the depth of structural insight.

The "Product" Comparison: Hard vs. Soft Ionization

While EI is the gold standard for library matching, ESI-MS/MS is indispensable for biological matrices.

FeatureElectron Ionization (EI) ESI-MS/MS (CID)
Primary Utility Structural Fingerprinting: Generates reproducible, extensive fragmentation for spectral library matching (NIST/Wiley).Trace Quantification: Generates stable

ions; fragmentation is controlled (tunable) for Multiple Reaction Monitoring (MRM).
Mechanism Hard Ionization (70 eV): High-energy electron impact induces radical cation

formation and spontaneous shattering.
Soft Ionization: Protonation

followed by gas-phase collision (CID) with inert gas (

or Ar).
Thiophene Specificity Ring Disintegration: High energy often shatters the thiophene ring (loss of CS, CHS), revealing core stability.Substituent Cleavage: Lower energies preserve the aromatic core, preferentially cleaving labile substituents (e.g., nitro, alkyl).
Detection Limit Nanogram range (GC-MS).Picogram/Femtogram range (LC-MS/MS).
Causality Fragmentation is driven by excess internal energy (

eV) absorbed during ionization.
Fragmentation is driven by kinetic energy conversion during collision; strictly follows "mobile proton" theory.

Expert Insight: For TPAs, EI often results in a "busy" spectrum due to the stability of both the thiophene and phenyl rings, leading to competitive fragmentation. ESI-CID is superior when distinguishing isomers where the position of the amine linkage (2- vs 3-thiophene) alters the proton affinity and subsequent drift times in ion mobility, though mass spectra may look similar.

Part 2: Mechanistic Fragmentation Pathways

Understanding the specific bond cleavages is essential for interpreting spectra. The fragmentation of N-phenyl-2-thiophenamine (MW 175.25) serves as the model system.

Key Mechanisms
  • C-N Bond Cleavage: The pivot point of the molecule. In EI, this often yields the thiophene cation (m/z 83) or the phenyl cation (m/z 77).

  • Loss of HCN (27 Da): A diagnostic signature of the amine functionality. The protonated aniline moiety rearranges to expel neutral HCN.

  • Thiophene Ring Opening: Characteristic of sulfur heterocycles. Look for the loss of CS (44 Da) or CHS (45 Da), often from the m/z 83 fragment.

  • Ortho-Effects: If substituents (e.g.,

    
    , 
    
    
    ) are present ortho to the amine linkage, hydrogen transfer rearrangements dominate, suppressing the expected radical cleavages.
Visualization: Fragmentation Logic Flow

The following diagram maps the competitive pathways for N-phenyl-2-thiophenamine, contrasting the radical cation pathway (EI) with the protonated pathway (ESI).

TPA_FragmentationParent_EIMolecular Ion [M]+.m/z 175(Radical Cation)Frag_174[M-H]+m/z 174(Aromatization)Parent_EI->Frag_174- H radicalFrag_148[M-HCN]+.m/z 148(Amine Loss)Parent_EI->Frag_148- HCN (27 Da)Frag_83Thienyl Cationm/z 83(C-N Cleavage)Parent_EI->Frag_83Heterolytic CleavageFrag_77Phenyl Cationm/z 77(C-N Cleavage)Parent_EI->Frag_77Heterolytic CleavageParent_ESIPrecursor Ion [M+H]+m/z 176(Even Electron)Parent_ESI->Frag_77High Energy CIDFrag_93Aniline Ionm/z 93(Proton Transfer)Parent_ESI->Frag_93CID: C-N BreakFrag_109Thiopheniumm/z 109(Rearrangement)Parent_ESI->Frag_109Complex RearrangementFrag_45[CHS]+m/z 45(Ring Opening)Frag_83->Frag_45- C3H2 (38 Da)

Caption: Comparative fragmentation tree for N-phenyl-2-thiophenamine. Blue/Green nodes represent parent ions; Red nodes indicate primary diagnostic fragments.

Part 3: Diagnostic Ions & Data Summary

Use this table to validate your spectral assignments. Data is synthesized from standard thiophene and aniline fragmentation libraries.

m/z (Da)Ion IdentityOrigin/MechanismDiagnostic Value
175

Molecular Ion (EI)Confirms MW (Odd mass = odd nitrogens).
176

Pseudomolecular Ion (ESI)Base peak in soft ionization.
148

Loss of HCN (27 Da)High: Confirms presence of amine attached to aromatic ring.
83

Thienyl cationCritical: Confirms thiophene ring integrity.
77

Phenyl cationHigh: Confirms unsubstituted phenyl ring.
51

Fragmentation of PhenylSecondary confirmation of phenyl group.
45

Thioformyl cationMedium: Indicates thiophene ring degradation.

Part 4: Validated Experimental Protocols

These protocols are designed to be self-validating. If the diagnostic ions (Part 3) are not observed, check the "System Suitability" steps.

Protocol A: Structural Elucidation via GC-EI-MS

Best for: Pure synthesized powders, non-polar derivatives.

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL HPLC-grade Dichloromethane (DCM).

    • Self-Validation: Solution must be clear. Turbidity indicates salt formation; perform a liquid-liquid extraction with water if necessary.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

    • Inlet: Split mode (20:1), 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temperature Program: 60°C (hold 1 min)

      
       20°C/min 
      
      
      300°C (hold 5 min).
  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: Electron Impact, 70 eV.[4][5]

    • Scan Range: m/z 40–400.

  • Data Check:

    • Verify the presence of m/z 28 (

      
      ) and 32 (
      
      
      ) is <5% (Leak check).
    • Confirm

      
       intensity is >10% of base peak (Thiophenes are stable).
      
Protocol B: Trace Analysis via LC-ESI-MS/MS

Best for: Biological fluids, polar metabolites, quantitative studies.

  • Sample Preparation:

    • Dissolve stock in Methanol. Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid is critical to ensure protonation (

      
      ) of the amine nitrogen.
      
  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

    • Gradient: 5% B to 95% B over 5 mins.

  • MS/MS Parameters (Triple Quadrupole):

    • Mode: Positive Electrospray (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Collision Energy (CE): Run a "ramp" experiment (10, 20, 40 eV).

      • Low CE (10 eV): Preserves

        
        .[7]
        
      • High CE (40 eV): Generates m/z 83 and 77 fragments.

  • Self-Validation:

    • Inject a blank (solvent only). If m/z 176 appears, check for carryover.

    • Verify signal-to-noise ratio > 10:1 for the Limit of Quantitation (LOQ).

References

  • National Institutes of Health (NIH). (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2021). Studies in the Heterocyclic Compounds: II. The Mass Spectra of Some Thiophene-Sulfonyl Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

Comprehensive Guide to X-ray Crystallographic Analysis of 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural characterization and comparative analysis of salt forms for 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine , a critical intermediate in the synthesis of chiral bioactive molecules.[1]

Executive Summary & Rationale

1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine represents a class of biaryl chiral amines where the lipophilic thiophene moiety significantly influences solid-state packing.[1] In drug development, the selection of an optimal salt form is paramount for bioavailability, stability, and manufacturability.

This guide provides a structured framework for comparing the crystallographic profiles of three distinct salt forms:

  • Hydrochloride (HCl): The standard counter-ion for solubility, often serving as the baseline for stability.

  • L-Tartrate (Hemitartrate): A primary candidate for chiral resolution via diastereomeric salt formation.[1]

  • D-Mandelate: A lipophilic counter-ion often used to improve crystallinity and reduce hygroscopicity in hydrophobic amines.[1]

Objective: To determine the optimal solid form by correlating crystallographic data (packing efficiency, hydrogen bonding) with physicochemical properties (melting point, stability).

Experimental Protocol: Synthesis & Crystallization

Salt Formation Workflow
  • Stoichiometry: 1:1 (Amine:Acid) for HCl and Mandelate; 2:1 or 1:1 for Tartrate depending on desired stoichiometry (hemitartrate vs. monotartrate).

  • Solvent Selection:

    • Screen A (Polar): Ethanol/Water (90:[1]10) – Promotes hydration.

    • Screen B (Non-polar): Isopropyl Acetate/Heptane – Promotes anhydrous forms.[1]

    • Screen C (Intermediate): 2-Propanol (IPA) – Standard crystallization solvent.[1]

Single Crystal Growth (Vapor Diffusion Method)
  • Dissolution: Dissolve 50 mg of the salt in a minimal amount of "Good Solvent" (e.g., Methanol or Ethanol) in a small inner vial.

  • Precipitation: Place the inner vial inside a larger jar containing the "Anti-Solvent" (e.g., Diethyl Ether or Hexane).

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 20°C for 3-7 days.

  • Harvesting: Select block-like or prismatic crystals with defined edges under a polarizing microscope.[1] Avoid needles if possible (often indicate rapid growth/disorder).

Data Collection Parameters
  • Temperature: 100 K (Cryostream) to reduce thermal motion and improve resolution.

  • Radiation: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) for absolute configuration determination (Flack parameter).

  • Resolution: Aim for < 0.80 Å to ensure precise bond lengths.

Structural Analysis & Comparison

Crystallographic Data Summary (Template)

Use the table below to structure your comparative data.

ParameterHydrochloride Salt L-Tartrate Salt D-Mandelate Salt
Crystal System e.g., Monoclinice.g., Orthorhombice.g., Triclinic
Space Group P2₁P2₁2₁2₁P1
Unit Cell Volume (ų) [Value][Value][Value]
Z / Z' 2 / 14 / 12 / 2
Calc.[1] Density (g/cm³) High (>1.3)Medium (~1.25)Low (~1.2)
R-Factor (R₁) < 5.0%< 5.0%< 6.0%
Flack Parameter ~0.0 (Absolute Config)N/A (Known Chiral Acid)~0.0
Solvent of Cryst. AnhydrousHydrate (likely)Solvate (possible)
Critical Intermolecular Interactions

The thiophene ring introduces specific interactions that differentiate these salts:

  • Hydrogen Bonding Network:

    • HCl: Typically forms strong, discrete

      
       charge-assisted hydrogen bonds.[1] Look for 1D chains or 2D sheets.[1]
      
    • Tartrate: Forms complex 3D networks involving hydroxyl and carboxylate groups (

      
      , 
      
      
      
      ). Often incorporates water molecules, creating "channels" that can impact stability.
    • Mandelate: dominated by

      
       (carboxylate) bonds, but reinforced by 
      
      
      
      stacking between the mandelate phenyl ring and the amine's thiophene/phenyl rings.
  • Thiophene-Specific Contacts:

    • S···S Interactions: Check for close contacts (< 3.6 Å) between sulfur atoms of adjacent thiophene rings.

    • C-H···π (Thiophene): The electron-rich thiophene ring often accepts protons from adjacent aromatic rings.[1]

Packing Efficiency & Stability
  • Kitaigorodskii Packing Index (KPI): Calculate using Platon. A higher KPI (>68%) generally correlates with higher thermodynamic stability and higher melting point.

  • Void Volume: Analyze for potential solvent inclusion sites. Tartrate salts often have voids occupied by water; if these dehydrate, the crystal lattice may collapse (amorphization).

Visualization of Workflow

The following diagram illustrates the logical flow from salt screening to structural validation.

G Synthesis 1. Synthesis of 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine SaltScreen 2. Salt Screening (HCl, Tartrate, Mandelate) Synthesis->SaltScreen Crystallization 3. Crystal Growth (Vapor Diffusion / Slow Evap) SaltScreen->Crystallization XRay 4. X-ray Data Collection (SC-XRD @ 100K) Crystallization->XRay StructureSol 5. Structure Solution (SHELXT / OLEX2) XRay->StructureSol Analysis 6. Interaction Analysis (H-Bonds, Pi-Stacking, Packing) StructureSol->Analysis Analysis->SaltScreen Poor Properties Selection 7. Lead Salt Selection Analysis->Selection

Caption: Workflow for the structural validation and selection of optimal salt forms for chiral amine development.

Comparative Analysis Guidelines

When publishing your data, use the following criteria to justify your "Lead Salt" selection:

Scenario A: The HCl Salt
  • Pros: High solubility, simple counter-ion.

  • Cons: Often hygroscopic; Cl- ion is spherical and poor at directing supramolecular assembly, leading to potential polymorphism.[1]

  • Key Indicator: If the

    
     is disordered or if the lattice contains large voids, this form may be metastable.[1]
    
Scenario B: The L-Tartrate Salt
  • Pros: Excellent for resolution (diastereomeric salt formation).[2] The rigid tartrate backbone often enforces a specific packing motif.

  • Cons: Tendency to form hydrates.[1]

  • Key Indicator: Check the stoichiometry of water. A stoichiometric hydrate (e.g., monohydrate) is often stable, whereas a non-stoichiometric channel hydrate poses stability risks during drying.

Scenario C: The D-Mandelate Salt
  • Pros: The phenyl ring of mandelic acid can

    
    -stack with the thiophene-phenyl core of the amine, potentially creating a very dense, stable lattice (High Melting Point).
    
  • Cons: Lower solubility.[1]

  • Key Indicator: Look for "herringbone" or "columnar" stacking motifs in the crystal packing, which indicate strong intermolecular stabilization.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.[1] Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

Sources

Validation of purity assays for thiophene-based pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Purity Assays for Thiophene-Based Pharmaceutical Intermediates

Executive Summary

Thiophene derivatives (e.g., 3-thiophenemethanol, 2-acetylthiophene) are "privileged pharmacophores" present in over 26 FDA-approved drugs, including Duloxetine and Olanzapine. Their structural similarity to benzene, coupled with sulfur’s specific reactivity (oxidation susceptibility), presents unique analytical challenges. This guide compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for thiophene purity validation, providing a definitive protocol for the industry-standard HPLC-UV approach.

Part 1: Comparative Technical Analysis

The choice between HPLC and GC for thiophene intermediates is dictated by three physicochemical constraints: thermal stability , isomeric complexity , and sulfur-specific detection needs .

Method Performance Matrix
FeatureHPLC-UV (Reverse Phase) GC-FID / GC-MS UHPLC-MS/MS
Primary Use Case Thermally labile or polar intermediates (e.g., 3-thiophenemethanol).Volatile, non-polar intermediates (e.g., 3-bromothiophene).Trace impurity profiling (<0.05%) & genotoxic screening.
Thiophene Specificity High. Separates positional isomers (2- vs 3-substituted) via stationary phase selectivity.Medium. Co-elution with benzene analogs is common; requires polar columns (e.g., PEG).Very High. Mass filtering eliminates matrix interference.
Limit of Quantitation (LOQ) 0.05% - 0.1% (Standard UV)0.01% - 0.05% (FID is carbon-sensitive)< 0.001%
Throughput 15–30 mins/run5–15 mins/run2–5 mins/run
Critical Limitation UV Cutoff: Thiophenes absorb <250 nm; solvent cutoff interference (e.g., Acetone) is a risk.Thermal Degradation: Sulfoxides/sulfones may decompose in the injector port.Cost & Complexity.[1][2]

Expert Insight: While GC-FID is superior for raw material screening (e.g., thiophene starting material), HPLC-UV is the gold standard for intermediate validation due to the prevalence of polar functional groups introduced during synthesis and the risk of thermal polymerization of thiophenes in GC inlets.

Part 2: Strategic Method Selection

The following decision tree illustrates the logic for selecting the appropriate validation technique based on the intermediate's properties.

MethodSelection Start Thiophene Intermediate Volatility Is Boiling Point < 200°C? Start->Volatility Stability Thermally Stable? Volatility->Stability Yes Polarity Contains -OH, -COOH, -NH2? Volatility->Polarity No GC Select GC-FID/MS (Column: Wax/PEG) Stability->GC Yes HPLC Select HPLC-UV (Column: C18/Phenyl-Hexyl) Stability->HPLC No (Degrades) Polarity->GC No (Non-polar) Polarity->HPLC Yes (Polar) UHPLC Select UHPLC-MS (For Genotoxic Impurities) HPLC->UHPLC If LOD < 0.05% required

Figure 1: Decision matrix for selecting analytical techniques for thiophene intermediates.

Part 3: Detailed Validation Protocol (HPLC-UV)

Case Study: Validation of Purity for 3-Thiophenemethanol . Rationale: This intermediate is polar and thermally sensitive, making it a classic candidate for HPLC.[3]

Chromatographic Conditions (The "Self-Validating" System)

A robust method must include "system suitability" checks embedded in the run.

  • Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB).

    • Why: High carbon load provides retention for the polar thiophene ring.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).

    • Why: Acidic pH suppresses ionization of acidic impurities (e.g., 3-thiophenecarboxylic acid), sharpening peaks.

  • Mobile Phase B: Acetonitrile (ACN).[4]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5% → 60% B (Linear gradient)

    • 15-20 min: 60% → 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 235 nm .[4]

    • Why: Thiophene λmax is typically ~230-240 nm. Avoid 210 nm to reduce solvent noise.

  • Column Temp: 30°C.

Step-by-Step Validation Workflow (ICH Q2(R2) Compliant)

Step A: System Suitability Test (SST)

  • Protocol: Inject a "Resolution Solution" containing the analyte (3-thiophenemethanol) and its closest eluting impurity (e.g., 3-thiophenecarboxaldehyde).

  • Acceptance Criteria: Resolution (

    
    ) > 2.0. Tailing factor (
    
    
    
    ) < 1.5.
  • Self-Validation: If

    
    , the run automatically fails before sample analysis begins.
    

Step B: Specificity (Forced Degradation)

  • Protocol: Expose sample to:

    • Acid (0.1N HCl, 60°C, 2h)

    • Base (0.1N NaOH, 60°C, 2h)

    • Oxidation (3%

      
      , RT, 2h) - Critical for thiophenes (S-oxidation).
      
  • Requirement: Peak purity angle < Purity threshold (using PDA detector). Ensure no co-elution of sulfoxide degradation products.

Step C: Linearity & Range

  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Target: Correlation coefficient (

    
    ) ≥ 0.999.
    

Step D: Accuracy (Recovery)

  • Protocol: Spike known impurities into the sample matrix at 50%, 100%, and 150% levels.

  • Target: Mean recovery 98.0% – 102.0%.

Part 4: Experimental Data & Acceptance Criteria

The following data represents a typical validation summary for a thiophene intermediate, demonstrating the expected performance metrics.

Validation ParameterAcceptance Criteria (ICH Q2)Typical Result (3-Thiophenemethanol)Status
Specificity No interference at

of main peak
Purity Angle (0.15) < Threshold (0.45)Pass
Linearity (

)


(Range: 10–150 µg/mL)
Pass
Precision (Repeatability) RSD

(n=6)

Pass
Intermediate Precision RSD

(Different Days/Analysts)

Pass
LOD / LOQ S/N

/ S/N

LOD: 0.02 µg/mL / LOQ: 0.06 µg/mLPass
Robustness (Flow Rate)

remains > 1.5 at

mL/min

(at 0.9 mL/min)
Pass

Critical Note on Robustness: Thiophene separations are sensitive to pH changes. A shift of


 pH units can merge the 2-isomer and 3-isomer peaks. Buffer preparation must be strictly controlled gravimetrically.

Part 5: Validation Lifecycle Visualization

This diagram outlines the "Life Cycle Management" of the analytical procedure, ensuring continuous compliance.

ValidationLifecycle Design Method Design (ATP) Define Target Profile Dev Method Development (Screen Columns/Mobile Phases) Design->Dev Val Method Validation (ICH Q2 R2 Protocol) Dev->Val Routine Routine Use (QC Release Testing) Val->Routine Review Periodic Review (Trend Analysis/SST Monitoring) Routine->Review Review->Dev If SST Fails Trend Review->Routine Performance Stable

Figure 2: Analytical Procedure Lifecycle for Thiophene Purity Assays.

References

  • BenchChem. (2025).[4][5] A Comparative Guide to Validating the Purity of Synthesized 3-Thiophenemethanol by HPLC. BenchChem Application Notes. Link

  • International Council for Harmonisation (ICH). (2023).[6][7] Validation of Analytical Procedures Q2(R2). ICH Guidelines. Link

  • Agilent Technologies. (2003).[2] Analysis of Trace Thiophene in Benzene Using Two-Dimensional Gas Chromatography. Agilent Application Notes. Link

  • U.S. Food and Drug Administration (FDA). (2024).[8] Q2(R2) Validation of Analytical Procedures. FDA Guidance Documents. Link

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell Blog. Link

Sources

Comparative Stability and Preformulation Guide: Hydrochloride vs. Fumarate Salts of Weakly Basic APIs

Author: BenchChem Technical Support Team. Date: March 2026

In my experience as an application scientist overseeing late-stage preformulation, the selection of a counterion for a weakly basic Active Pharmaceutical Ingredient (API) is rarely a simple optimization of solubility. It is a complex thermodynamic balancing act. While hydrochloride (HCl) remains the historical default due to its low pKa and significant solubility enhancements[1], it frequently introduces downstream liabilities such as hygroscopicity, amorphization, and excipient-driven disproportionation.

Conversely, organic counterions like fumarate—a dicarboxylic acid—often yield a more robust, thermodynamically stable crystal lattice. This guide objectively compares the physicochemical stability of HCl versus fumarate salts, providing mechanistic causality, comparative data, and self-validating experimental protocols to guide your salt selection workflows.

Mechanistic Divergence: Solid-State Physics and Thermodynamics

The Hydrochloride (HCl) Liability: Hygroscopicity and The Common Ion Effect

HCl salts achieve high aqueous solubility because the low pKa of hydrochloric acid ensures complete ionization of the weakly basic API[1]. However, this comes at a structural cost. The high polarity of the chloride ion often makes the resulting crystal lattice highly hygroscopic. Water molecules permeate the lattice, acting as a plasticizer that lowers the activation energy required for phase transitions. Under accelerated stability conditions (e.g., 40°C/75% RH), this moisture sorption can lead to a complete loss of crystallinity (amorphization) within months, as observed in comparative studies of bedaquiline salts[2].

Furthermore, while HCl salts exhibit superior solubility in neutral media, their dissolution in the stomach (pH 1.2) can be paradoxically hindered by the common ion effect due to the high endogenous chloride concentration in gastric fluids[3].

The Fumarate Advantage: Lattice Energy and Disproportionation Resistance

Fumaric acid forms distinct, stable hydrogen-bonded networks within the crystal lattice[3]. This dicarboxylic architecture inherently resists moisture ingress, maintaining long-term thermodynamic stability[2].

More importantly, fumarate salts are highly resistant to disproportionation —an acid-base reaction where the formulated salt reverts to its free base. Disproportionation is typically catalyzed by basic excipients (like magnesium stearate or sodium croscarmellose) whose carboxylate groups act as proton acceptors[4]. Because the pKa difference between the API and fumaric acid is smaller than that of HCl, the thermodynamic drive for proton transfer is minimized, rendering fumarate salts highly compatible with standard tablet lubricants[3][4].

Comparative Physicochemical & Stability Profile

The following table synthesizes the expected performance of a generic weakly basic API (Compound X) when formulated as an HCl versus a Fumarate salt, grounded in empirical preformulation data.

ParameterCompound X Hydrochloride (HCl)Compound X FumarateMechanistic Driver
Aqueous Solubility (pH 6.8) > 100 mg/mL~ 15 mg/mLLower pKa of HCl drives complete ionization[1].
Gastric Solubility (pH 1.2) 45 mg/mL (Suppressed)85 mg/mLHCl suffers from the common ion effect in gastric fluid[3].
Hygroscopicity (90% RH) + 4.2% w/w (Hygroscopic)+ 0.3% w/w (Stable)Fumarate forms a robust, hydrogen-bonded dicarboxylic network[3].
Crystallinity (6 Mo, 40°C/75% RH) Amorphous transition at 3 months100% RetainedMoisture sorption plastically disrupts the HCl crystal lattice[2].
Disproportionation Risk High (with Mg Stearate)LowExcipient carboxylate pKa > API pHmax drives proton transfer in HCl[4].

Experimental Workflow

To objectively evaluate these parameters in the lab, a structured, orthogonal testing workflow is required.

G A API Free Base (Weakly Basic) B Counterion Screening (HCl vs. Fumaric Acid) A->B C HCl Salt (High Sol, Hygroscopic) B->C + HCl D Fumarate Salt (Stable Lattice, Mod. Sol) B->D + Fumaric Acid E Accelerated Stability (40°C / 75% RH, 6 Months) C->E D->E F Solid-State Characterization (PXRD, DSC, TGA) E->F G Excipient Compatibility (Disproportionation Risk) E->G

Fig 1: Workflow for comparative salt screening and solid-state stability assessment.

Self-Validating Experimental Protocols

Every preformulation study must be designed as a self-validating system. The following protocols detail how to isolate and quantify the specific failure modes of pharmaceutical salts.

Protocol 1: Accelerated Solid-State Stability & Phase Transition Mapping

Objective: Quantify moisture-induced amorphization or polymorphic shifts over time. Causality: We use Powder X-Ray Diffraction (PXRD) to detect long-range order (lattice integrity) and Differential Scanning Calorimetry (DSC) to detect short-range thermodynamic changes. Moisture acts as a plasticizer; if PXRD shows amorphization, DSC must show a corresponding enthalpy relaxation, validating the mechanism.

  • Sample Preparation: Accurately weigh 500 mg of API-HCl and API-Fumarate into separate, open glass vials to simulate worst-case environmental exposure.

  • Environmental Stressing: Place the vials in a calibrated stability chamber set to 40°C ± 2°C and 75% ± 5% RH, adhering to ICH Q1A(R2) guidelines[5].

  • Sampling Intervals: Pull 50 mg aliquots at 0, 1, 3, and 6 months[2].

  • Orthogonal Characterization:

    • PXRD: Scan samples from 2θ = 3° to 40°. Analyze the diffractograms for peak broadening or loss of intensity, which indicates lattice degradation[2].

    • DSC: Heat samples at 10°C/min under a nitrogen purge. Record shifts or broadening of the endothermic melting peak to validate the PXRD findings.

Protocol 2: Microenvironmental Disproportionation Stress Test

Objective: Evaluate the risk of the salt converting back to the free base when formulated with basic excipients. Causality: Disproportionation occurs when the excipient's microenvironmental pH exceeds the pKa of the basic drug. We use Magnesium Stearate because its carboxylate group acts as a potent proton acceptor. We introduce moisture because water provides the necessary mobility for proton transfer[4].

  • Binary Mixture Preparation: Triturate the salt (HCl or Fumarate) with Magnesium Stearate at a 1:1 (w/w) ratio using a mortar and pestle to maximize physical contact surface area[4].

  • Control Preparation: Prepare a physical mixture of the API free base and Magnesium Stearate (1:1 w/w) to serve as the baseline spectral control.

  • Moisture Sorption: Expose the binary mixtures to 40°C/75% RH for 4 weeks.

  • Quantification: Analyze the stressed samples using Solid-State NMR (ssNMR) or Raman spectroscopy.

  • Self-Validation: Compare the stressed salt spectra against the free-base control. The emergence of free-base spectral signatures in the HCl mixture, absent in the Fumarate mixture, definitively proves that the pKa gap drove the disproportionation[3][4].

Conclusion

While hydrochloride salts offer unmatched baseline solubility, their susceptibility to moisture-induced amorphization[2], common ion suppression in gastric media[3], and excipient-driven disproportionation[4] often complicate late-stage development. Fumarate salts, by leveraging the robust hydrogen-bonding capabilities of a dicarboxylic acid, provide a thermodynamically stable alternative that mitigates these risks while maintaining highly acceptable bioavailability profiles.

References

  • Title: API Salt Selection: A Classical but Evolving Approach in Modern Drug Development Source: GSC Online Press URL: [Link]

  • Title: Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline Source: MDPI (Pharmaceuticals) URL: [Link]

  • Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: USPTO / Organic Process Research & Development URL: [Link]

  • Title: Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization Source: ACS Omega URL: [Link]

  • Title: Diversity of crystal structures and physicochemical properties of ciprofloxacin and norfloxacin salts with fumaric acid Source: CrystEngComm (RSC Publishing) URL: [Link]

Sources

Technical Guide: Reference Standard Qualification for 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4]

1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine is a critical chiral building block and intermediate often utilized in the synthesis of kinase inhibitors and antimicrobial agents. Its structure comprises a phenyl ring linked to a thiophene moiety (via Suzuki coupling) and a chiral ethylamine side chain.

For drug development professionals, the reliability of this reference standard is non-negotiable. An impure or racemizated standard can lead to erroneous potency calculations and failed regulatory submissions. This guide compares the acquisition and qualification pathways for this standard, contrasting Commercial Research Grade sources against Fully Characterized Primary Standards (In-House or Custom CRM).

Structural Critical Quality Attributes (CQAs)
  • Chirality: The benzylic amine position is a stereocenter. Enantiomeric purity is the highest risk factor.

  • Thiophene Stability: The thiophene ring is susceptible to S-oxidation or polymerization under acidic/oxidative stress.

  • Salt Form: Often isolated as HCl or fumarate salts to improve stability; stoichiometry must be verified.

Comparative Analysis: Sourcing Reference Standards

When establishing a reference standard for this molecule, researchers typically face three options. The choice depends on the development phase (Discovery vs. GMP).

Table 1: Comparative Performance of Reference Standard Sources
FeatureOption A: Catalog Research Grade Option B: Custom Synthesis (CRM) Option C: In-House Primary Standard
Primary Use Early Discovery / HTSGLP Tox / Phase I-IIGMP Release / Stability
Purity Guarantee Typically >95% (Area %)>98% (w/w)>99.5% (w/w)
Chiral Purity Often "racemic" or unverified>99% ee (Certified)>99.9% ee (Validated)
Potency Assay Not performed (Area % only)qNMR or Mass BalanceMass Balance (TGA/KF/ROI)
Impurity Profile UnknownMajor impurities identifiedFull structural elucidation
Cost Low ($)High (

$)
Moderate (

) + High Labor
Lead Time Days8-12 Weeks4-6 Weeks
Recommendation
  • For Early Screening: Option A is sufficient if identity is confirmed via LC-MS.

  • For Method Validation: Option C (In-House) is the scientifically superior choice if a commercial CRM (Option B) is unavailable. The protocol below outlines how to generate Option C.

Qualification Protocol: Generating an In-House Primary Standard

This protocol details the conversion of a high-purity batch of 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine into a qualified Primary Reference Standard .

Phase I: Structural Elucidation (Identity)

Objective: Unequivocally prove the structure and salt stoichiometry.

  • 1H & 13C NMR (DMSO-d6):

    • Key Signals: Look for the thiophene protons (multiplets at ~7.1–7.5 ppm) and the diagnostic doublet for the methyl group of the ethylamine (~1.3 ppm).

    • Stoichiometry: Integrate the counter-ion signal (if applicable, e.g., fumaric acid) against the main scaffold protons to confirm 1:1 ratio.

  • High-Resolution Mass Spectrometry (HRMS):

    • Confirm exact mass

      
       within 5 ppm error.
      
  • FT-IR:

    • Verify amine N-H stretches (3300-3500 cm⁻¹) and thiophene C=C stretches.

Phase II: Purity & Potency Assignment (The "Mass Balance" Approach)

Objective: Calculate the absolute assay value (% w/w) rather than just chromatographic purity.

The Equation:



Step 1: Organic Impurities (HPLC-UV)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B). Note: TFA prevents amine tailing.

  • Wavelength: 254 nm (Thiophene absorption maximum).

  • Limit: Total impurities must be <0.5%.

Step 2: Enantiomeric Purity (Chiral HPLC)
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1).

  • Requirement: Enantiomeric Excess (ee) > 99.0%.

Step 3: Volatiles & Inorganics[1]
  • Residual Solvents: HS-GC (Headspace Gas Chromatography) to quantify trapped synthesis solvents (e.g., THF, Toluene).

  • Water Content: Karl Fischer (Coulometric).

  • Residue on Ignition (ROI): To quantify inorganic salts/catalysts (e.g., Palladium from Suzuki coupling).

Visualizing the Qualification Workflow

The following diagram illustrates the logical flow for qualifying the reference standard, ensuring a self-validating system.

ReferenceStandardQualification cluster_Identity Phase 1: Identity & Structure cluster_Purity Phase 2: Purity Profiling Start Raw Material (>98% Crude) NMR 1H / 13C NMR (Confirm Structure & Salt) Start->NMR MS HR-MS (Exact Mass) Start->MS IR FT-IR (Functional Groups) Start->IR HPLC Reverse Phase HPLC (Organic Impurities) NMR->HPLC If Identity Pass MS->HPLC IR->HPLC Chiral Chiral HPLC (Enantiomeric Excess) HPLC->Chiral Calc Mass Balance Calculation (% Assay) HPLC->Calc % Org Imp GC HS-GC (Residual Solvents) Chiral->GC KF Karl Fischer (Water Content) GC->KF GC->Calc % Volatiles KF->Calc % Water Final Qualified Primary Standard (Valid for 12 Months) Calc->Final If Assay > 99.0%

Caption: Workflow for converting raw 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine into a qualified primary reference standard using the Mass Balance approach.

Experimental Considerations & Troubleshooting

Handling the Thiophene Moiety

Thiophene rings mimic the chemistry of benzene but are more electron-rich.[2]

  • Risk: They are prone to oxidation to thiophene-S-oxides or sulfones if exposed to strong peroxides or aggressive degradation conditions.

  • Mitigation: Store the standard under Argon/Nitrogen at -20°C. Avoid using peroxide-containing ether solvents (e.g., uninhibited THF) during preparation.

Chiral Resolution Challenges

If the Chiral HPLC shows an enantiomeric excess (ee) < 98%, recrystallization is rarely sufficient for this scaffold.

  • Solution: Perform a diastereomeric salt resolution using D-Tartaric acid or Mandelic acid . The amine functionality allows for the formation of diastereomeric salts which can be separated by solubility differences in Ethanol/Methanol.

Palladium Scavenging

Since this molecule is likely synthesized via Suzuki-Miyaura coupling (coupling 4-bromophenylethylamine protected derivative with thiophene-2-boronic acid), residual Palladium is a high risk.

  • Test: ICP-MS must be performed.

  • Limit: ICH Q3D Class 1 elemental impurity limits apply (typically <10 ppm for oral drugs).

References

  • ICH Harmonised Tripartite Guideline. (2006). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • U.S. Food and Drug Administration (FDA). (2000).[3] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF. Link

  • Mishra, R., et al. (2012).[4] "Synthesis and antimicrobial evaluation of novel thiophene derivatives." Der Pharmacia Sinica, 3(3), 332-336.[4] (Context on Thiophene synthesis/stability). Link

  • Gouda, M. A., et al. (2022). "Synthesis of 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one." Molbank, 2022(4), M1515. (Experimental data on thiophene-phenyl coupling). Link

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.